molecular formula C6H11NO2 B050874 (1R,3S)-3-Aminocyclopentanecarboxylic acid CAS No. 71830-08-5

(1R,3S)-3-Aminocyclopentanecarboxylic acid

货号: B050874
CAS 编号: 71830-08-5
分子量: 129.16 g/mol
InChI 键: MLLSSTJTARJLHK-UHNVWZDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, constrained beta-amino acid of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentane backbone serves as a superior scaffold for constructing peptidomimetics, where it is used to induce specific secondary structures and enhance metabolic stability and bioavailability in novel therapeutic peptides. The cis-relative stereochemistry of the (1R,3S) enantiomer places the amino and carboxylic acid functional groups in a spatially defined orientation, which is critical for interacting with biological targets with high selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,3S)-3-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-32-5, 71830-08-5
Record name rel-(1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49805-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-Aminocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71830-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Stereochemical and Synthetic Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its constrained cyclic structure and well-defined stereochemistry offer a unique scaffold for the design of novel therapeutics, particularly in the realm of neurological disorders. This technical guide provides an in-depth exploration of the molecule's structure, stereochemical integrity, and synthetic accessibility. We will delve into the conformational nuances that dictate its biological activity, present established synthetic strategies, and outline key analytical techniques for its characterization, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The Significance of Constrained Amino Acids in Drug Design

In the landscape of pharmaceutical development, the quest for molecules with high potency and selectivity is paramount. Non-proteinogenic amino acids, such as this compound, have emerged as valuable assets in this pursuit. Unlike their linear counterparts, the cyclopentane ring imposes significant conformational constraints, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and specificity for biological targets.[1][2] This constrained scaffold is particularly advantageous in mimicking peptide turns or serving as a rigid core for the presentation of pharmacophoric elements. The specific stereoisomer, (1R,3S), often exhibits distinct biological activity compared to its enantiomer or diastereomers, underscoring the critical role of stereochemistry in its application.[3]

Molecular Structure and Stereochemical Elucidation

This compound, with the chemical formula C6H11NO2, possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring.[4][5] The "1R" and "3S" designations define the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. The cis relationship between the amino and carboxylic acid groups on the cyclopentane ring is a key structural feature.[1][5]

Identifier Value
IUPAC Name (1R,3S)-3-aminocyclopentane-1-carboxylic acid[5]
CAS Number 71830-08-5[2][6][7]
Molecular Formula C6H11NO2[2][4][6][8]
Molecular Weight 129.16 g/mol [2][7][8]
Synonyms (-)-(1R,3S)-β-Homocycloleucine[2][7]

The precise three-dimensional arrangement of the functional groups is crucial for its interaction with biological macromolecules. The cyclopentane ring is not planar and typically adopts an envelope or twist conformation. Computational studies and spectroscopic data are essential to understand the preferred conformational states in solution and in complex with target proteins.

Below is a DOT script to generate a 2D chemical structure of this compound, highlighting its key functional groups.

G cluster_0 Synthesis of this compound start Ethyl 2-oxocyclopentanecarboxylate step1 Reductive Amination (with Chiral Amine) start->step1 step2 Diastereomeric Intermediate step1->step2 step3 Purification/Separation (e.g., Crystallization) step2->step3 step4 Deprotection step3->step4 step5 Hydrolysis step4->step5 end This compound step5->end

Caption: Generalized synthetic workflow for this compound.

Role of Protecting Groups in Synthesis

In multistep syntheses, the use of protecting groups for the amine and carboxylic acid functionalities is essential. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amine. [9]The N-Boc protected version, (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid, is a stable intermediate that facilitates purification and subsequent chemical manipulations. [9][10]For applications in peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group is another widely used amine protecting group.

Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of this compound is critical for its application in drug development. A combination of analytical techniques is employed for its comprehensive characterization.

Analytical Technique Purpose and Expected Observations
¹H and ¹³C NMR Spectroscopy Confirms the molecular structure. The proton NMR spectrum will show characteristic signals for the cyclopentane ring protons and the protons alpha to the amine and carboxyl groups. The carboxyl carbon in the ¹³C NMR spectrum typically appears in the 160-185 ppm region. [11][12]
Mass Spectrometry (MS) Determines the molecular weight (129.16 g/mol ) and provides information on the molecular formula (C6H11NO2). [2][6][7]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups. A broad O-H stretch from the carboxylic acid is expected around 2500-3500 cm⁻¹, and a C=O stretch should appear around 1700 cm⁻¹. [12]
Chiral High-Performance Liquid Chromatography (HPLC) Assesses the enantiomeric excess (ee) to ensure the stereochemical purity of the final product. [1]
Optical Rotation Measures the specific rotation of the molecule, which should be negative for the (1R,3S) enantiomer. [2][7]

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. [1][2]Its structural features are particularly well-suited for the development of therapeutics targeting the central nervous system. [2][9]

Neurological Disorders

This compound serves as a key intermediate in the synthesis of drugs for neurological conditions such as Alzheimer's and Parkinson's disease. [1]Its constrained cyclic structure can impart favorable pharmacokinetic properties and allow for precise orientation of functional groups to interact with specific receptors or enzymes in the brain.

Peptide Mimetics

In the field of peptide-based drug discovery, incorporating this compound into peptide sequences can enhance their stability against enzymatic degradation and improve their bioavailability. [1][9] The following diagram illustrates the central role of this molecule in the drug discovery pipeline.

G cluster_0 Role in Drug Discovery core This compound (Chiral Building Block) synthesis Chemical Synthesis & Functionalization core->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening lead_opt Lead Optimization screening->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Application of this compound in drug discovery.

Conclusion

This compound stands out as a molecule of significant interest for the pharmaceutical industry. Its well-defined three-dimensional structure and stereochemistry provide a robust platform for the design of next-generation therapeutics. A thorough understanding of its structural properties, coupled with efficient and scalable synthetic routes, is essential for harnessing its full potential. This guide has provided a comprehensive overview of these key aspects, offering valuable insights for researchers dedicated to the discovery and development of novel medicines.

References

  • ChemBK. This compound. [Link]
  • PubChem. This compound. [Link]
  • Chemical-Suppliers. This compound. [Link]
  • PubMed. 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. [Link]
  • PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
  • ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]
  • National Institutes of Health. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. [Link]
  • Bertin Bioreagent. (1R,3S)-3-Aminocyclopentane carboxylic acid. [Link]
  • Google Patents. CN109651178A - A kind of preparation method of (1R, 3S) -3- Aminocyclopentanol hydrochloride.
  • PubChem. 3-Aminocyclopentanecarboxylic acid. [Link]
  • ResearchGate. Conformational profile of 1-aminocyclopropanecarboxylic acid. [Link]
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of cis-(1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). As a selective agonist at GABAA receptors, this molecule holds significant promise for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document delves into the molecular pharmacology, structure-activity relationships, synthesis, and potential therapeutic applications of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Introduction: The Rationale for Conformationally Restricted GABA Analogs

The ubiquitous role of GABA in mediating inhibitory neurotransmission throughout the central nervous system (CNS) has made GABA receptors prime targets for therapeutic intervention. Direct agonists of GABAA receptors, however, often suffer from a lack of receptor subtype selectivity and poor pharmacokinetic profiles, leading to undesirable side effects such as sedation and motor impairment. To overcome these limitations, medicinal chemists have turned to conformationally restricted analogs of GABA, such as cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

By incorporating the GABA pharmacophore into a rigid cyclopentane ring, the rotational freedom of the molecule is significantly reduced. This conformational constraint allows for a more specific interaction with the GABA binding site on the GABAA receptor, potentially leading to enhanced subtype selectivity and an improved therapeutic window. This guide will explore the unique biological properties of the cis-(1R,3S) stereoisomer and its potential as a lead compound in drug discovery.

Molecular Pharmacology: Interaction with the GABAA Receptor

The primary mechanism of action of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid is its direct agonism at the GABAA receptor, a ligand-gated ion channel.[1] Upon binding, it induces a conformational change in the receptor, opening the integral chloride (Cl-) channel and allowing an influx of Cl- ions into the neuron. This influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

GABAA Receptor Subtype Selectivity

The GABAA receptor family is highly heterogeneous, composed of various subunit combinations (e.g., α, β, γ) that give rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.[2] The specific subunit composition of a GABAA receptor determines its affinity for various ligands and its localization within the brain. While comprehensive data on the binding affinity of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid across all GABAA receptor subtypes is not yet available in the public domain, the rigid structure of the molecule suggests the potential for selective interactions.

Table 1: Putative Interaction Profile of cis-(1R,3S)-3-Aminocyclopentanecarboxylic Acid with GABAA Receptor Subtypes

GABAA Receptor SubtypeAssociated FunctionHypothesized InteractionRationale
α1βγ2Sedation, AnticonvulsantModerate to High AffinityThe α1 subtype is the most abundant and is a key target for sedative and anticonvulsant drugs.
α2βγ2 / α3βγ2AnxiolysisPotential for SelectivityTargeting these subtypes is a key strategy for developing non-sedating anxiolytics.
α5βγ2Cognition, MemoryLower Affinity DesirableAgonism at α5-containing receptors can impair cognitive function.

Further research utilizing recombinant receptor expression systems is crucial to fully elucidate the subtype selectivity profile of this compound.

Structure-Activity Relationships: The Critical Role of Stereochemistry

The biological activity of 3-aminocyclopentanecarboxylic acid is highly dependent on its stereochemistry. Studies on the different stereoisomers have revealed that both the cis and trans configurations, as well as the absolute stereochemistry at the chiral centers, significantly influence the potency and selectivity at GABAA receptors.

Research has shown that both (±)-trans- and (±)-cis-3-aminocyclopentanecarboxylic acids exhibit potent inhibitory effects on neuronal firing.[3] However, a study comparing a series of cyclopentane GABA analogs found that the trans-isomer of a related compound was more potent at GABAA receptors than the cis-isomer.[4] This highlights the importance of the spatial arrangement of the amino and carboxylic acid groups for optimal interaction with the receptor binding pocket. The (1R,3S) configuration of the cis-isomer places these functional groups in a specific orientation that is recognized by the GABAA receptor.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure cis-(1R,3S)-3-aminocyclopentanecarboxylic acid is a critical step in its development as a therapeutic agent. Several synthetic routes have been developed to achieve high stereoselectivity. One key approach involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid precursor.[3] This method allows for the controlled formation of the desired cis-amino acid. The ability to synthesize all four stereoisomers of 3-aminocyclopentanecarboxylic acid has been instrumental in elucidating the structure-activity relationships of this class of compounds.[3]

Diagram 1: Key Synthetic Strategy for Stereochemical Control

G start Cyclopentanone Precursor step1 Introduction of Carboxylic Acid & Oxime start->step1 Multi-step synthesis step2 Stereoselective Reduction step1->step2 Key stereochemical control step product cis-(1R,3S)-3-Aminocyclopentanecarboxylic Acid step2->product

Caption: Simplified workflow for the synthesis of the target compound.

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid to enhance GABAergic inhibition suggests its therapeutic potential in a variety of CNS disorders characterized by neuronal hyperexcitability or GABAergic dysfunction.

Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Enhancing GABAA receptor activity is a well-established strategy for seizure control. Preclinical studies on related GABA analogs have demonstrated their anticonvulsant properties in various animal models of epilepsy.[5][6] The potent inhibitory action of cis- and trans-3-aminocyclopentanecarboxylic acids on neuronal firing suggests that the cis-(1R,3S) isomer is a promising candidate for further investigation as an antiepileptic agent.[3]

Anxiety Disorders

Anxiety disorders are among the most prevalent psychiatric conditions, and GABAA receptors are a key target for anxiolytic drugs. The development of subtype-selective GABAA receptor agonists that can produce anxiolysis without sedation is a major goal in psychopharmacology. The conformationally restricted nature of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid may confer selectivity for α2/α3-containing GABAA receptors, which are implicated in the modulation of anxiety.[7] Further preclinical evaluation in animal models of anxiety, such as the elevated plus-maze or light-dark box test, is warranted.[8][9][10]

Experimental Protocols for Biological Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

In Vitro Analysis

This protocol determines the binding affinity (Ki) of the test compound for the GABAA receptor.

Diagram 2: Radioligand Binding Assay Workflow

G prep Prepare Brain Homogenate (e.g., rat cortex) incubation Incubate with [3H]muscimol and varying concentrations of test compound prep->incubation separation Separate bound and free radioligand (filtration) incubation->separation quantification Quantify radioactivity (liquid scintillation counting) separation->quantification analysis Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for determining GABA-A receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

  • Binding Assay: In a 96-well plate, combine the prepared membranes, a known concentration of a radiolabeled GABAA agonist (e.g., [3H]muscimol), and varying concentrations of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

This protocol measures the functional activity (efficacy, EC50) of the test compound at GABAA receptors.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the desired GABAA receptor subtype (e.g., HEK293 cells) or primary cultured neurons.

  • Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell at a holding potential of -60 mV.

  • Drug Application: Perfuse the cell with varying concentrations of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.

  • Data Acquisition: Record the resulting chloride currents.

  • Data Analysis: Plot the current amplitude against the drug concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).

In Vivo Analysis
  • Maximal Electroshock (MES) Test: This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or transauricular electrical stimulation.

  • Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. This model evaluates a compound's ability to increase the seizure threshold.[11]

  • Elevated Plus-Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

Conclusion and Future Directions

cis-(1R,3S)-3-aminocyclopentanecarboxylic acid represents a promising scaffold for the development of novel GABAA receptor agonists with potentially improved therapeutic profiles. Its rigid structure offers the prospect of enhanced receptor subtype selectivity, which could translate into a better separation of therapeutic effects from unwanted side effects.

Future research should focus on:

  • Comprehensive Subtype Profiling: Determining the binding affinities and efficacies of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid at a wide range of recombinant GABAA receptor subtypes.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, excretion, and in vivo target engagement of the compound.

  • Preclinical Efficacy Studies: Evaluating the anticonvulsant and anxiolytic potential of the compound in a battery of validated animal models.

  • Lead Optimization: Synthesizing and testing analogs of cis-(1R,3S)-3-aminocyclopentanecarboxylic acid to further improve its potency, selectivity, and drug-like properties.

The insights gained from these studies will be instrumental in advancing our understanding of GABAergic neurotransmission and in the development of the next generation of therapies for neurological and psychiatric disorders.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521.
  • Chebib, M., Duke, R. K., & Johnston, G. A. R. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1698–1703.
  • Johnston, G. A. R., Allan, R. D., Kennedy, S. M. K., & Twitchin, B. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339–348.
  • Kamiński, K., Obniska, J., & Wiklik, B. (2021). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 22(17), 9223.
  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Epilepsy Currents, 17(4), 218–223.
  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 150(5), 533–548.
  • Möhler, H. (2006). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. Neurochemical Research, 31(11), 1337–1342.
  • NINDS Epilepsy CDE Project. (2017). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia Open, 2(4), 389–404.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224–40231.
  • Treit, D. (1985). Animal models for the study of anti-anxiety agents: a review. Neuroscience & Biobehavioral Reviews, 9(2), 203–222.
  • Vinkers, C. H., & Olivier, B. (2012). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 14(1), 89–98.
  • Wahl, P., Fog, J. U., & Ebert, B. (2010). Animal models for the study of anti-anxiety agents: a review. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1318.
  • White, H. S. (2003). Animal models of epilepsy. Neurologic Clinics, 21(4), 793–810.
  • Whiting, P. J. (2003). GABA(A) receptor subtypes in the brain: a paradigm for CNS drug discovery? Drug Discovery Today, 8(10), 445–450.
  • Zebrowska, M., & Wlaź, P. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Pharmacological Reports, 65(1), 1–15.
  • Zhu, S., Noviello, C. M., Teng, J., Walsh, R. M., Kim, J. J., & Hibbs, R. E. (2018). Structure of a human GABAA receptor.

Sources

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformationally Restricted Analogue for Probing GABAergic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] Its inherent conformational flexibility, while crucial for its ability to interact with a diverse array of receptors and transporters, presents a challenge for designing subtype-selective therapeutic agents.[3] This guide provides a comprehensive technical overview of (1R,3S)-3-aminocyclopentanecarboxylic acid, a conformationally restricted GABA analogue. By constraining the molecule's structure within a cyclopentane ring, this compound serves as an invaluable tool for elucidating the specific conformations required for binding to and activating different components of the GABAergic system. We will explore its stereoselective synthesis, conformational properties, pharmacological profile, and the detailed experimental protocols required for its characterization. This document is intended for researchers, neuroscientists, and drug development professionals dedicated to advancing the understanding and therapeutic targeting of the GABA system.

The Rationale for Conformational Restriction in GABA Analogues

GABA's flexible carbon backbone allows it to adopt multiple spatial arrangements, or conformations. This flexibility enables it to bind to distinct receptor subtypes—primarily the ionotropic GABA-A and GABA-C receptors and the metabotropic GABA-B receptors—as well as GABA transporters (GATs) and the metabolic enzyme GABA transaminase (GABA-T).[1][3][4] Each of these targets may recognize a different preferred conformation of the GABA molecule.[5]

The development of conformationally restricted analogues, where the GABA pharmacophore is incorporated into a rigid cyclic structure, is a key strategy to "freeze" the molecule in a specific spatial orientation.[3][6] This approach offers several distinct advantages:

  • Enhanced Receptor Selectivity: By designing an analogue that mimics the specific conformation required for binding to one receptor subtype over others, it is possible to achieve greater selectivity and, consequently, a more targeted therapeutic effect with fewer off-target side effects.

  • Probing Receptor Binding Pockets: These rigid molecules provide critical insights into the three-dimensional topography of the GABA binding sites on various receptors and transporters.[7]

  • Improved Pharmacokinetics: Increased lipophilicity and structural stability compared to GABA itself can lead to better blood-brain barrier penetration and metabolic resistance.[3][8]

The 3-aminocyclopentanecarboxylic acid series, with its defined stereoisomers, provides a powerful platform to investigate these structure-activity relationships.[7][9][10]

Synthesis and Stereochemistry

The biological activity of 3-aminocyclopentanecarboxylic acid is highly dependent on its stereochemistry. The cis and trans relationship between the amino and carboxylic acid groups, as well as the absolute configuration (R/S) at the chiral centers, dictates the molecule's shape and its ability to interact with its biological targets.[9]

All four stereoisomers of 3-aminocyclopentanecarboxylic acid have been successfully synthesized, allowing for a thorough investigation of their structure-activity relationships.[10][11] The synthesis of the specific cis-(1R,3S) isomer is a key focus. A common synthetic strategy involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid precursor, which preferentially yields the cis amino acid.[10][11] The separation and purification of the individual enantiomers are then achieved through resolution techniques, for example, by forming diastereomeric salts with a chiral acid or base.[12]

The precise stereochemical configuration is critical, as demonstrated in studies where enantiomers show markedly different activities at GABA receptors, with one isomer acting as an agonist and another as an antagonist or being inactive.[9]

Pharmacological Profile of Cyclopentane-Based GABA Analogues

The cyclopentane ring system effectively restricts the distance and relative orientation between the amino and carboxyl groups, mimicking specific folded or extended conformations of GABA. This conformational rigidity is directly reflected in the pharmacological profiles of the different stereoisomers.

GABA Receptor Interactions

Studies on recombinant human GABA receptors expressed in Xenopus oocytes have provided detailed insights into the activity of these analogues. While data specifically for the (1R,3S) isomer is part of a broader characterization of the four stereoisomers, the distinct activities of the cis and trans enantiomers highlight the importance of stereochemistry.

For instance, at GABA-C (now classified as GABA-A-rho) receptors, the enantiomers of trans-3-aminocyclopentanecarboxylic acid (TACP) and cis-3-aminocyclopentanecarboxylic acid (CACP) show varied effects, ranging from partial agonism to weak antagonism.[9] Notably, (+)-TACP was identified as a moderately potent partial agonist, while other isomers displayed significantly lower potency or different functional effects.[9] This demonstrates that the GABA-C receptor has a strict stereochemical requirement for binding and activation.

GABA Transporter and Metabolism Interactions

Conformationally restricted analogues are also crucial tools for characterizing GABA uptake sites. Early studies showed that the nerve ending GABA transport site can accommodate both cis- and trans-3-aminocyclopentanecarboxylic acid, suggesting that the transporter has a different structural requirement than some receptor subtypes.[7] However, isomers can display different potencies. For example, in studies of neocortical neurons, the trans isomer of a related analogue, 4-aminocrotonic acid, completely inhibited [3H]GABA uptake, whereas the cis isomer was a much weaker inhibitor.[13] This underscores that conformational restriction can be used to design selective inhibitors of GABA transport.

Summary of Pharmacological Activity

The following table summarizes representative data for cyclopentane-based GABA analogues at GABA-C receptors to illustrate the impact of stereochemistry.

CompoundReceptor (human)ActivityPotency (EC₅₀ or Kᵢ)
(+)-TACP ρ₁Partial AgonistEC₅₀ = 2.7 µM
ρ₂Partial AgonistEC₅₀ = 1.45 µM
(-)-TACP ρ₁, ρ₂Weak Partial AgonistLow intrinsic activity
(+)-CACP ρ₁Partial AgonistEC₅₀ = 26.1 µM
ρ₂Partial AgonistEC₅₀ = 20.1 µM
(-)-CACP ρ₁Partial AgonistEC₅₀ = 78.5 µM
ρ₂Partial AgonistEC₅₀ = 63.8 µM
Data sourced from studies on human homomeric ρ₁ and ρ₂ GABA-C receptors.[9] TACP = trans-3-aminocyclopentanecarboxylic acid; CACP = cis-3-aminocyclopentanecarboxylic acid.

Key Signaling and Metabolic Pathways

To understand the context in which this compound acts, it is essential to visualize the core GABAergic pathways.

GABA-A Receptor Signaling

The primary mechanism of fast synaptic inhibition in the brain is mediated by GABA-A receptors, which are ligand-gated chloride ion channels.[4][14]

GABA_A_Signaling GABA-A receptor activation pathway. cluster_neuron Postsynaptic Neuron Receptor GABA-A Receptor (Pentameric Channel) IonChannel Chloride Channel (Closed) Receptor->IonChannel Conformational Change Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA or Analogue ((1R,3S)-ACPC) GABA->Receptor Binds to β/α interface

Caption: GABA-A receptor activation pathway.

GABA Metabolism and Transport

The synaptic concentration of GABA is tightly regulated by its synthesis from glutamate, packaging into vesicles, reuptake by GABA transporters (GATs), and eventual catabolism by GABA transaminase (GABA-T).[15]

GABA_Lifecycle GABA synthesis, transport, and metabolism. cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_glia Astrocyte / Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_syn GABA Vesicle Synaptic Vesicle GABA_syn->Vesicle Packaging (VIAAT) GABA_cleft GABA Vesicle->GABA_cleft Release GAD->GABA_syn Synthesis GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake GABA_T GABA-T SSA Succinic Semialdehyde GABA_T->SSA Metabolism GAT->GABA_T

Caption: GABA synthesis, transport, and metabolism.

Experimental Protocols and Methodologies

Characterizing a novel GABA analogue requires a suite of well-controlled in vitro and in vivo assays. The following protocols are foundational for assessing the activity of compounds like this compound.

Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand.[16][17][18]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at the GABA-A receptor.

Materials:

  • Tissue Source: Rat or mouse whole brain, cortex, or cerebellum.

  • Radioligand: [³H]Muscimol or [³H]GABA (for the agonist site).

  • Buffers:

    • Homogenization Buffer: 0.32 M Sucrose, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10-100 µM unlabeled GABA.

  • Test Compound: this compound, prepared in a concentration series.

  • Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in ice-cold binding buffer and repeating the centrifugation step three times to remove endogenous GABA.[17]

    • Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate for:

      • Total Binding: Radioligand + Buffer + Membranes.

      • Non-specific Binding: Radioligand + High concentration of unlabeled GABA + Membranes.

      • Competition: Radioligand + Test Compound (at various concentrations) + Membranes.

    • Add 0.1-0.2 mg of membrane protein to each tube.

    • Add [³H]Muscimol to a final concentration of 2-5 nM.[17]

    • Incubate on ice (4°C) for 45 minutes.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold binding buffer.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow Workflow for a radioligand binding assay. start Start: Brain Tissue homogenize 1. Homogenize in Sucrose Buffer start->homogenize centrifuge1 2. Low-Speed Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 3. Ultracentrifugation (Pellet Membranes) supernatant->centrifuge2 wash 4. Wash Pellet (3x in Binding Buffer) centrifuge2->wash store 5. Resuspend & Store Membrane Prep (-80°C) wash->store assay 6. Set up Assay Tubes (Total, NSB, Competition) store->assay incubate 7. Incubate with [³H]Radioligand assay->incubate filter 8. Rapid Filtration & Washing incubate->filter count 9. Scintillation Counting filter->count analyze 10. Data Analysis (IC₅₀ → Kᵢ) count->analyze end End: Binding Affinity (Kᵢ) analyze->end

Caption: Workflow for a radioligand binding assay.

Protocol: Synaptosomal [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of GABA into nerve terminals (synaptosomes).

Objective: To assess the inhibitory activity of this compound on GABA transporters (GATs).

Materials:

  • Synaptosome Preparation: Prepared from rat or mouse brain cortex.

  • Radiolabel: [³H]GABA.

  • Uptake Buffer: Krebs-Ringer buffer containing appropriate ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) and glucose.

  • Test Compound: this compound.

  • Control Inhibitor: A known GAT inhibitor (e.g., Tiagabine).

Methodology:

  • Synaptosome Preparation: Prepare a crude synaptosomal fraction (P2 fraction) from brain tissue using differential centrifugation.

  • Assay Setup:

    • Pre-warm aliquots of the synaptosome suspension in uptake buffer at 37°C for 5 minutes.

    • Add the test compound or control inhibitor at various concentrations.

    • Initiate uptake by adding a low concentration of [³H]GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. Control tubes are kept at 4°C to measure non-specific uptake/binding.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity of the filters via scintillation counting.

  • Data Analysis:

    • Calculate the specific uptake at each concentration (Uptake at 37°C - Uptake at 4°C).

    • Determine the IC₅₀ value for the inhibition of GABA uptake.

In Vivo Measurement and Assessment

While in vitro assays are critical, in vivo studies are necessary to understand the physiological effects of a compound.

  • Behavioral Models: To assess potential anxiolytic or sedative effects, animal models such as the open field test (measuring time spent in the center) or the elevated plus maze can be utilized following administration of the compound.[19]

  • Magnetic Resonance Spectroscopy (MRS): Advanced, non-invasive imaging techniques like MRS can be used to measure changes in the concentration of GABA in specific brain regions in live subjects after administration of a GABAergic drug.[15][20][21] This provides a direct readout of the compound's effect on the overall GABA tone in the brain.

Conclusion and Future Directions

This compound and its stereoisomers represent a class of powerful chemical tools for the study of the GABAergic system. Their rigid structures provide unparalleled insight into the conformational requirements for interacting with distinct GABA receptors and transporters. The stereochemical specificity observed in their pharmacological profiles underscores the highly structured nature of GABA binding pockets.

Future research should focus on completing the pharmacological profile of the (1R,3S) isomer across all major GABA-A receptor subunit combinations and GABA-B receptors. Furthermore, in vivo studies exploring its pharmacokinetic profile, blood-brain barrier permeability, and efficacy in animal models of neurological disorders such as epilepsy or anxiety will be crucial for determining its potential as a therapeutic lead.[22] By combining rigorous chemical synthesis, detailed pharmacological characterization, and advanced in vivo assessment, these conformationally restricted analogues will continue to be instrumental in the development of the next generation of selective GABAergic modulators.

References

  • Whiting, P. J. (2006). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology.
  • PDSP. (2011). GABA-A Receptor Binding Assay Protocol.
  • Sarva, V. G., et al. (2012). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed.
  • Golan, D. E. (2025). GABA Receptor. StatPearls - NCBI Bookshelf.
  • Wikipedia. (n.d.). GABA receptor.
  • Watanabe, M. (2005). GABAA receptors: structure and function in the basal ganglia. PubMed Central.
  • ResearchGate. (n.d.). GABAA receptor subtypes and their functions.
  • Gimenez, C., et al. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed.
  • James, V. A., et al. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. PubMed.
  • Hitzemann, R. J., & Loh, H. H. (1978). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. PubMed.
  • ResearchGate. (n.d.). GABA and its conformationally restricted analogues.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central.
  • Taylor, C. P. (2003). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.
  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed.
  • Allan, R. D., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry.
  • Drugs.com. (2023). Gamma-aminobutyric acid analogs.
  • Mullins, P. G., et al. (2014). In vivo magnetic resonance spectroscopy of GABA: A methodological review. PubMed Central.
  • Henn, F. A. (1976). Functional assessment of GABA uptake or exchange by synaptosomal fractions. CSHL Repository.
  • Prefrontiers. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention.
  • ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and...
  • OHBM. (2020). On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy.
  • Wikipedia. (n.d.). Gaboxadol.
  • Wikipedia. (n.d.). GABA analogue.
  • ResearchGate. (n.d.). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity.
  • Ghit, A., et al. (2021). Detection of physiological concentrations of GABA using dielectric spectroscopy - A pilot study. PubMed Central.
  • ACS Publications. (2019). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry.
  • ResearchGate. (n.d.). Quantifying GABA in Addiction: A Review of Proton Magnetic Resonance Spectroscopy Studies.
  • ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.

Sources

An In-depth Technical Guide to the Discovery and Significance of 3-Aminocyclopentanecarboxylic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and pharmacological significance of 3-aminocyclopentanecarboxylic acid stereoisomers. As conformationally restricted analogues of γ-aminobutyric acid (GABA), these compounds have emerged as valuable tools in neuroscience research and as promising scaffolds for drug development. This document will delve into the nuances of their stereochemistry, the strategic approaches to their synthesis and separation, and the distinct biological activities exhibited by each stereoisomer, with a focus on their interactions with GABA receptors and metabotropic glutamate receptors. Detailed experimental insights and data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important class of molecules.

Introduction: The Stereochemical Imperative in GABA Analogues

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its flexible structure allows it to adopt multiple conformations, enabling interaction with a variety of receptor subtypes. However, this conformational flexibility also presents a challenge in designing subtype-selective ligands. To overcome this, medicinal chemists have developed conformationally restricted GABA analogues, such as those based on a cyclopentane scaffold.[1]

3-Aminocyclopentanecarboxylic acid, with its two stereogenic centers, can exist as four stereoisomers: (1R,3S)-cis, (1S,3R)-cis, (1R,3R)-trans, and (1S,3S)-trans. The spatial arrangement of the amino and carboxylic acid functional groups is critical for receptor binding and biological activity. This guide will explore the distinct properties and applications of these stereoisomers.

The Genesis of 3-Aminocyclopentanecarboxylic Acid Stereoisomers: A Historical Perspective

The initial interest in 3-aminocyclopentanecarboxylic acid stereoisomers stemmed from their potential as GABA analogues. Early synthetic efforts focused on preparing all four stereoisomers to investigate their structure-activity relationships.[2][3] A key breakthrough was the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which preferentially yielded the cis amino acid.[2][3] Furthermore, the degradation of the antibiotic amidinomycin revealed that its amino acid component corresponds to cis-(1R,3S)-3-aminocyclopentanecarboxylic acid.[2][3] These foundational studies set the stage for more advanced asymmetric syntheses and pharmacological evaluations.

Stereoselective Synthesis and Chiral Separation: The Art of Isomer Isolation

The synthesis of stereochemically pure 3-aminocyclopentanecarboxylic acid isomers is a significant challenge in organic chemistry.[4] Various strategies have been developed to achieve high enantiomeric and diastereomeric purity.

Asymmetric Synthesis Strategies

Modern synthetic approaches aim to control the stereochemistry throughout the reaction sequence. One notable method involves the asymmetric aza-Michael reaction, which allows for the enantioselective introduction of the amine functionality.[5][6] Another powerful technique is the use of chiral catalysts to direct the formation of specific stereoisomers.[7] For instance, bifunctional organic catalysts have been successfully employed in the conjugate addition of nitrogen nucleophiles to α,β-unsaturated ketones, a key step in constructing the cyclopentane ring with the desired stereochemistry.[5]

Chiral Resolution and Separation Techniques

Given the critical importance of stereochemistry in biological activity, the separation of enantiomers is a crucial step in both the synthesis and analysis of chiral drugs.[8] For 3-aminocyclopentanecarboxylic acid, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method.[9][10] The choice of CSP is critical and often depends on the specific derivatives of the amino acid being separated. Polysaccharide-based CSPs, for example, have shown excellent performance in resolving chiral amines and amino acid esters.[10]

Another approach is the derivatization of the racemic mixture with a chiral agent to form diastereomers, which can then be separated using standard chromatographic techniques like thin-layer chromatography (TLC).[11] This indirect method provides a convenient and effective way to isolate the desired enantiomers.

Experimental Protocol: A Representative Chiral HPLC Separation

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid. The exact ratio is optimized for the specific derivative.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25°C

  • Sample Preparation: The 3-aminocyclopentanecarboxylic acid stereoisomers are derivatized (e.g., N-acylation) to enhance their interaction with the chiral stationary phase and improve chromatographic performance.

The rationale behind using a polysaccharide-based column like Chiralpak® AD-H lies in its ability to form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention times for the enantiomers.

Pharmacological Significance: A Tale of Four Isomers

The four stereoisomers of 3-aminocyclopentanecarboxylic acid exhibit distinct pharmacological profiles, highlighting the profound impact of stereochemistry on biological function.

Interaction with GABA Receptors

As conformationally restricted GABA analogues, these compounds have been extensively studied for their effects on GABA receptors.[1] The cis and trans isomers, and their respective enantiomers, show varying degrees of agonist and antagonist activity at different GABA receptor subtypes. For example, at GABA(C) receptors, (+)-TACP ((+)-trans-3-aminocyclopentanecarboxylic acid) acts as a moderately potent partial agonist, while (-)-TACP is a weak partial agonist.[1] In contrast, the cis-isomers, (+)-CACP and (-)-CACP, are also partial agonists but with lower potency.[1] This demonstrates a clear stereochemical preference for the orientation of the amine and carboxylic acid groups for binding to GABA(C) receptors.[1]

Modulation of Metabotropic Glutamate Receptors

Beyond the GABAergic system, 3-aminocyclopentanecarboxylic acid stereoisomers have been identified as selective agonists for metabotropic glutamate receptors (mGluRs).[4] These receptors are involved in a multitude of neurological processes, and their modulation holds therapeutic potential for conditions such as anxiety, depression, and neurodegenerative diseases.[4][12] The (1S,3R) stereoisomer, in particular, has been shown to be a potent and selective agonist at certain mGluR subtypes.[13]

Quantitative Data on Receptor Activity

StereoisomerReceptor TargetActivityPotency (EC50/Ki)Reference
(+)-TACPGABA(C) ρ1Partial Agonist2.7 µM[1]
(+)-TACPGABA(C) ρ2Partial Agonist1.45 µM[1]
(-)-TACPGABA(C) ρ1/ρ2Weak Partial Agonist-[1]
(+)-CACPGABA(C) ρ1Partial Agonist26.1 µM[1]
(-)-CACPGABA(C) ρ1Partial Agonist78.5 µM[1]
(1S,3R)-ACPDmGluRAgonist-[13][14]
(1R,3S)-ACPDmGluRLess Potent Agonist-[13]

Note: ACPD refers to 1-amino-1,3-dicarboxycyclopentane, a closely related analogue.

Logical Relationship of Stereoisomers and Receptor Activity

stereoisomer_activity cluster_isomers 3-Aminocyclopentanecarboxylic Acid Stereoisomers cluster_receptors Receptor Targets cis_1R3S (1R,3S)-cis GABA_C GABA(C) Receptors cis_1R3S->GABA_C Partial Agonist mGluR mGlu Receptors cis_1R3S->mGluR Less Potent Agonist cis_1S3R (1S,3R)-cis cis_1S3R->GABA_C Partial Agonist cis_1S3R->mGluR Potent Agonist trans_1R3R (1R,3R)-trans trans_1R3R->GABA_C Partial Agonist trans_1S3S (1S,3S)-trans trans_1S3S->GABA_C Weak Partial Agonist asymmetric_synthesis_workflow start Start: Achiral Precursor (e.g., α,β-unsaturated ester) step1 Asymmetric aza-Michael Addition - Chiral Amine Nucleophile - Bifunctional Catalyst start->step1 step2 Cyclization - Formation of Cyclopentane Ring step1->step2 step3 Purification and Isolation - Chromatography step2->step3 step4 Deprotection - Removal of Protecting Groups step3->step4 end End Product: Enantiopure 3-Aminocyclopentane- carboxylic Acid Derivative step4->end

Sources

(-)-(1R,3S)-β-Homocycloleucine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (-)-(1R,3S)-β-Homocycloleucine

Introduction

(-)-(1R,3S)-β-Homocycloleucine, a non-proteinogenic β-amino acid, represents a class of conformationally constrained residues that are of significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclopentane backbone imparts unique structural motifs to peptides and other polymers, influencing their secondary structure, stability, and biological activity. As a chiral building block, the stereospecific physical properties of (-)-(1R,3S)-β-Homocycloleucine are critical for its application in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental methodologies for their determination.

Chemical Identity and Molecular Structure

The foundational physical properties of a compound are dictated by its molecular structure. (-)-(1R,3S)-β-Homocycloleucine is systematically named (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.[1]

PropertyValueSource
Alternate Names (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid[1]
CAS Number 71830-08-5[2]
Molecular Formula C6H11NO2[2]
Molecular Weight 129.16 g/mol [2]

The cyclopentane ring restricts the conformational freedom of the molecule compared to its linear counterpart, β-leucine. The cis relationship between the amino and carboxyl groups on the cyclopentane ring further defines its three-dimensional shape.

Crystalline State and Thermal Properties

(-)-(1R,3S)-β-Homocycloleucine is a white crystalline solid at room temperature.[3] The melting point of such a compound is a key indicator of its purity and the strength of its crystal lattice.

Experimental Protocol: Determination of Melting Point by DSC
  • Sample Preparation: Accurately weigh 1-5 mg of (-)-(1R,3S)-β-Homocycloleucine into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[6]

Fig. 1: Workflow for DSC analysis.

Optical Activity

As a chiral molecule, (-)-(1R,3S)-β-Homocycloleucine rotates the plane of polarized light. This property, known as optical activity, is a defining characteristic of enantiomers. The direction and magnitude of this rotation are quantified as the specific rotation, [α].[7]

While the specific rotation for the (-) enantiomer has not been explicitly reported, its enantiomer, (+)-(1S,3R)-β-Homocycloleucine, has a reported specific rotation of [α]D25 = +8 ± 2º (c=1 in H₂O) .[8] By definition, enantiomers have specific rotations that are equal in magnitude but opposite in sign.[7] Therefore, the specific rotation of (-)-(1R,3S)-β-Homocycloleucine can be confidently stated as [α]D25 = -8 ± 2º (c=1 in H₂O) .

Experimental Protocol: Measurement of Specific Rotation
  • Solution Preparation: Accurately prepare a 1 g/100 mL (c=1) solution of (-)-(1R,3S)-β-Homocycloleucine in deionized water.

  • Polarimeter Setup: Calibrate the polarimeter using a blank (deionized water). The light source is typically a sodium D-line (589 nm).

  • Measurement: Fill a 1 dm sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[9]

Fig. 3: Workflow for solubility determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. [10]While specific spectra for (-)-(1R,3S)-β-Homocycloleucine are not available, the expected chemical shifts can be predicted based on its structure.

  • ¹H NMR: The spectrum would show signals corresponding to the protons on the cyclopentane ring, the α-proton, and the β-protons. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. The α-proton (adjacent to the carboxyl group) and the proton on the carbon bearing the amino group would appear as distinct multiplets.

  • ¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would resonate at the lowest field (around 170-180 ppm), while the other five carbons of the cyclopentane ring would appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (-)-(1R,3S)-β-Homocycloleucine, the molecular ion peak [M+H]⁺ would be observed at m/z 130.1. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH) as carbon dioxide (CO₂).

Mass_Spec_Fragmentation C6H11NO2\n[M] C6H11NO2 [M] [M+H]+\nm/z 130.1 [M+H]+ m/z 130.1 C6H11NO2\n[M]->[M+H]+\nm/z 130.1 ESI+ [M+H - H2O]+\nm/z 112.1 [M+H - H2O]+ m/z 112.1 [M+H]+\nm/z 130.1->[M+H - H2O]+\nm/z 112.1 -H2O [M+H - COOH]+\nm/z 85.1 [M+H - COOH]+ m/z 85.1 [M+H]+\nm/z 130.1->[M+H - COOH]+\nm/z 85.1 -COOH

Fig. 4: Expected ESI-MS fragmentation.

Conclusion

This technical guide has synthesized the available information on the physical properties of (-)-(1R,3S)-β-Homocycloleucine. While specific experimental values for some properties like melting point and detailed spectroscopic data are not yet published, this guide provides a robust framework for their determination through established, reliable experimental protocols. The defined molecular structure, confirmed molecular weight, and inferred specific optical rotation provide a solid foundation for researchers, scientists, and drug development professionals working with this important chiral building block. The provided methodologies for thermal analysis, solubility determination, and spectroscopic characterization offer a clear path for the comprehensive physical characterization required for its effective application.

References

  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. National Center for Biotechnology Information.
  • Applied BioChem by AJM. (n.d.). Qualitative Analysis of Amino Acids and Proteins.
  • PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information.
  • Sciencevivid. (2023, January 18). Tests of Amino acids- Principle, Procedure, Results, Interpretation.
  • Ferreira, L. A., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • ChemBK. (n.d.). cis-3-AMinocyclopentanecarboxylic acid.
  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 678824. [Link]
  • Chemistry LibreTexts. (2022, July 4). Stereochemistry of Amino Acids.
  • YouTube. (2022, June 19). Experiment 10- Amino acids and proteins - Test for solubility.
  • NETZSCH Analyzing & Testing. (2023, January 31). Alternative Proteins – Thermal Characterization.
  • ChemBK. (2024, April 9). This compound.
  • YouTube. (2022, November 10). Optical Rotation in Amino acids| Chirality| d type and l type amino acids (Video in English).
  • Quora. (2018, August 31). What is optical activity of amino acid?.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Cataldo, F., et al. (2011). A detailed analysis of the properties of radiolyzed proteinaceous amino acids. Amino Acids, 41(3), 575-586.
  • Discovery, R. (2010, January 1). An insight into optical rotation of amino-acids. Researcher.Life.
  • Bertin Bioreagent. (n.d.). (1R,3S)-3-Aminocyclopentane carboxylic acid.
  • Ellis, J., et al. (2022). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. International Journal of Molecular Sciences, 23(6), 2999. [Link]
  • AZoM. (2015, June 24). Characterization of Protein Stability Using Differential Scanning Calorimetry.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • Calorimetry Sciences Corporation. (n.d.). Characterizing Protein Stability by DSC.
  • Malvern Panalytical. (2020, August 25). DSC and protein stability: What does the enthalpy change mean?.
  • Dudek, M. K., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(10), 639-644. [Link]
  • ResearchGate. (2011). 1H and 13C NMR characteristics of β-blockers.
  • Stoyanov, S., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(3), 39. [Link]
  • Benedetti, E., et al. (1997). β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine. Letters in Peptide Science, 4(3), 129-134.

Sources

Topic: Mechanism of Action of Cyclopentane GABA Analogues at GABA C Receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through ionotropic GABA A and GABA C receptors, and metabotropic GABA B receptors.[1][2] GABA C receptors, composed of ρ subunits, form ligand-gated chloride channels with distinct pharmacology and kinetics, setting them apart from the more extensively studied GABA A receptors.[3][4] This guide delves into the mechanism of action of cyclopentane GABA analogues, a class of conformationally restricted molecules that have proven invaluable in elucidating the structure-function relationships of the GABA C receptor. By constraining the flexible GABA backbone within a five-membered ring, these analogues adopt specific spatial arrangements of their amino and carboxylic acid groups, allowing for a precise probe of the receptor's orthosteric binding site. We will explore how subtle changes in the stereochemistry of these analogues dictate their functional profile—ranging from full agonism to partial agonism and competitive antagonism—and discuss the experimental methodologies used to characterize these interactions.

The GABA C Receptor: A Unique Pharmacological Entity

GABA C receptors, now officially classified within the GABA A receptor family (GABA A -ρ), possess a unique pharmacological and physiological profile.[3] They are homomeric or pseudo-homomeric pentamers of ρ subunits (ρ1-3) that form chloride-selective ion channels.[1] Key characteristics that distinguish them from typical hetero-oligomeric GABA A receptors include:

  • High GABA Potency: GABA is 10- to 100-fold more potent at GABA C receptors compared to most GABA A receptor subtypes.[3]

  • Distinct Kinetics: They exhibit slow activation and deactivation rates and are less prone to desensitization, resulting in sustained responses to GABA.[3]

  • Unique Pharmacology: GABA C receptors are insensitive to the classical GABA A antagonist bicuculline and are not modulated by benzodiazepines, barbiturates, or neurosteroids.[2][4]

This distinct profile makes the GABA C receptor an attractive target for selective drug design. The development of ligands that can differentiate between GABA receptor subtypes is crucial for therapeutic advancement and for understanding their physiological roles in locations such as the retina, spinal cord, and superior colliculus.[5]

Cyclopentane Analogues: Conformationally Restricted Probes

The inherent flexibility of the GABA molecule allows it to adopt numerous conformations, enabling it to bind to different receptor subtypes.[2][6] To understand the specific conformation required for GABA C receptor activation, researchers utilize conformationally restricted analogues. Cyclopentane and cyclopentene analogues lock the GABA pharmacophore into a more rigid five-membered ring structure, limiting the possible orientations of the critical amino and carboxyl groups.[7] This structural constraint is paramount for dissecting the receptor's binding preferences.

The mechanism of action is therefore intimately tied to how the rigid structure of a specific analogue fits within the orthosteric binding site, which is located at the interface between two ρ subunits.[1] The interaction between the ligand and key residues within the binding loops (Loops A-E) determines whether the ligand will stabilize the receptor in a closed (antagonist), open (agonist), or intermediate (partial agonist) state.[1]

cluster_Ligand Cyclopentane GABA Analogue cluster_Receptor GABAC Receptor cluster_Outcome Functional Outcome Ligand Conformationally Restricted Analogue Receptor Orthosteric Binding Site Ligand->Receptor Binding Agonist Channel Activation (Open State) Receptor->Agonist Stabilizes Open Conformation Antagonist No Activation (Closed State) Receptor->Antagonist Stabilizes Closed Conformation Partial Submaximal Activation Receptor->Partial Induces Intermediate Conformation

Caption: Ligand-Receptor Interaction and Functional Outcomes.

Stereochemistry as the Master Regulator of Function

Studies using enantiomers of cyclopentane and cyclopentene GABA analogues on human ρ1 and ρ2 GABA C receptors have definitively shown that stereochemistry dictates the pharmacological outcome. The spatial orientation of the amine and carboxylic acid groups determines not only binding affinity but also whether the compound will act as an agonist, antagonist, or partial agonist.[7]

Agonists and Partial Agonists

Compounds that can effectively induce the conformational change required for channel opening act as agonists. The potency and efficacy of these agonists vary significantly between stereoisomers.

  • (+)-TACP (trans-3-aminocyclopentanecarboxylic acid): This enantiomer is a moderately potent partial agonist at both ρ1 and ρ2 receptors.[7]

  • (+)-CACP (cis-3-aminocyclopentanecarboxylic acid): Acts as a partial agonist, but with lower potency compared to (+)-TACP.[7]

  • (-)-TACP: In contrast to its enantiomer, (-)-TACP is a very weak partial agonist with low intrinsic activity.[7]

This demonstrates that the trans configuration, specifically the (+) enantiomer, presents the functional groups in a more optimal arrangement for receptor activation than the cis configuration or the opposite enantiomer.

Competitive Antagonists

A fascinating aspect of this compound class is that a subtle structural change can convert an agonist into a potent antagonist.

  • (+)-4-ACPCA (4-aminocyclopent-1-ene-1-carboxylic acid): This compound does not activate GABA C receptors but acts as a potent competitive antagonist, effectively inhibiting the action of GABA.[7] Its binding affinity is comparable to the potent partial agonist (+)-TACP.

  • (-)-4-ACPCA: The (-) enantiomer is largely inactive, showing little effect as either an agonist or antagonist.[7]

This stark difference between (+)-4-ACPCA (an antagonist) and (+)-TACP (a partial agonist) highlights the exquisite sensitivity of the GABA C receptor binding pocket.[7] The introduction of a double bond in the cyclopentene ring of (+)-4-ACPCA alters the conformation sufficiently to allow for high-affinity binding but prevents the subsequent conformational change necessary for channel gating. The ligand binds and occupies the orthosteric site, preventing GABA from binding, but fails to trigger activation.

Quantitative Analysis of Ligand-Receptor Interactions

The interactions of cyclopentane GABA analogues with ρ1 and ρ2 GABA C receptors have been quantified using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the human receptors.[7] The key parameters are the EC₅₀ (half-maximal effective concentration for agonists) and the Kᵢ (inhibitory constant for antagonists).

CompoundReceptor SubtypeEC₅₀ (µM)Kᵢ (µM)Functional ActivityReference
(+)-TACP ρ12.7 ± 0.2-Partial Agonist[7]
ρ21.45 ± 0.22-Partial Agonist[7]
(-)-TACP ρ1 / ρ2>100-Weak Partial Agonist[7]
(+)-CACP ρ126.1 ± 1.1-Partial Agonist[7]
ρ220.1 ± 2.1-Partial Agonist[7]
(-)-CACP ρ178.5 ± 3.5-Partial Agonist[7]
ρ263.8 ± 23.3-Partial Agonist[7]
(+)-4-ACPCA ρ1-6.0 ± 0.1Antagonist[7]
ρ2-4.7 ± 0.3Antagonist[7]
(-)-4-ACPCA ρ1 / ρ2->100Inactive[7]

Affinity Order at ρ1 and ρ2 Receptors: (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA[7]

This data quantitatively confirms that the stereochemical orientation of the functional groups is the primary determinant of both binding affinity and intrinsic activity at GABA C receptors.[7]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Analysis

The TEVC technique in Xenopus laevis oocytes is a cornerstone for studying ligand-gated ion channels. It allows for the robust expression of receptor proteins and the precise measurement of ionic currents in response to drug application.

Rationale for Methodology
  • Xenopus Oocytes as an Expression System: Oocytes are large, durable cells that efficiently translate injected cRNA into functional, membrane-inserted protein complexes. They have very few native ion channels that would interfere with the study of the expressed receptors.

  • Voltage Clamp: This electrophysiological technique allows the experimenter to control or "clamp" the oocyte's membrane potential at a set value. This is critical because the driving force for ion flow (and thus the measured current) depends on the membrane potential. By holding the voltage constant, any change in measured current is directly proportional to a change in the ion channel's conductance, which is modulated by the drug being tested.

cluster_Prep Oocyte Preparation cluster_Record Electrophysiological Recording cluster_Analysis Data Analysis Harvest 1. Harvest Oocytes from Xenopus laevis Defolliculate 2. Defolliculate (Collagenase Treatment) Harvest->Defolliculate Inject 3. Inject with ρ1 or ρ2 Receptor cRNA Defolliculate->Inject Incubate 4. Incubate for 2-7 days (Allow for Protein Expression) Inject->Incubate Mount 5. Mount Oocyte in Recording Chamber Incubate->Mount Impale 6. Impale with Two Electrodes (Voltage & Current) Mount->Impale Clamp 7. Voltage Clamp Cell (e.g., at -70 mV) Impale->Clamp Perfuse 8. Perfuse with Test Compounds (Agonists/Antagonists) Clamp->Perfuse Record 9. Record Membrane Current (I) Perfuse->Record Plot 10. Plot Dose-Response Curves (Current vs. Concentration) Record->Plot Calculate 11. Calculate EC₅₀ / IC₅₀ (Using Hill Equation) Plot->Calculate

Caption: Experimental Workflow for TEVC in Xenopus Oocytes.

Step-by-Step Protocol
  • Oocyte Preparation:

    • Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.

    • Treat lobes with collagenase (e.g., 2 mg/mL) in a calcium-free solution to break down connective tissue and isolate individual oocytes.

    • Manually separate and select healthy Stage V-VI oocytes.

  • cRNA Injection:

    • Prepare cRNA for the desired human GABA C receptor subunit (e.g., ρ1 or ρ2) via in vitro transcription from a cDNA template.

    • Using a nanoinjector, inject each oocyte with ~50 nL of cRNA solution (e.g., at 0.1-1.0 µg/µL).

    • Incubate injected oocytes at 16-18°C in Barth's solution for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a small-volume recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential (Vₘ), and the other injects current (Iₘ).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Data Acquisition:

    • For Agonists: Establish a stable baseline current. Apply increasing concentrations of the cyclopentane analogue to the perfusion bath. Record the peak inward current elicited at each concentration.

    • For Antagonists: First, determine the EC₅₀ of GABA. Then, apply a fixed concentration of GABA (typically the EC₅₀ value) in the presence of increasing concentrations of the antagonist analogue. Record the inhibition of the GABA-evoked current.

  • Data Analysis:

    • Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient (n H).

    • For antagonists, plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation if the antagonism is competitive.

Conclusion and Future Directions

Cyclopentane and cyclopentene GABA analogues are powerful chemical tools that have provided profound insights into the mechanism of ligand recognition and gating at GABA C receptors. Their conformationally restricted scaffolds have demonstrated that the precise stereochemical arrangement of the GABA pharmacophore is the critical factor determining functional outcome. The ability of (+)-TACP to act as a partial agonist while the structurally similar (+)-4-ACPCA acts as a potent antagonist underscores the fine-tuned nature of the receptor's binding and activation machinery.[7]

Future research can leverage these insights for the rational design of novel, subtype-selective GABA C receptor modulators. High-resolution crystal or cryo-EM structures of GABA C receptors co-crystallized with these cyclopentane analogues would provide the ultimate atomic-level detail of these interactions, validating molecular models and paving the way for the development of new therapeutic agents targeting visual processing, memory, and sleep.[3]

References

  • Chebib, M., Vandenberg, R. J., Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology. [Link]
  • Krogsgaard-Larsen, P., Johnston, G. A., Lodge, D., Curtis, D. R. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology. [Link]
  • Naffaa, M. M., Hung, S., Chebib, M., Johnston, G. A. R., Hanrahan, J. R. (2017). GABA‐ρ receptors: distinctive functions and molecular pharmacology. British Journal of Pharmacology. [Link]
  • Naffaa, M., et al. (2017). distinctive functions and molecular pharmacology: GABA-ρ receptors.
  • Duke, R. K., et al. (2005). Structures of GABA, 4-PIOL, and the cyclopentane GABA analogues.
  • Yamamoto, I., et al. (2012). Structurally Diverse GABA Antagonists Interact Differently with Open and Closed Conformational States of the ρ1 Receptor.
  • Yamamoto, I., Carland, J. E., Locock, K., Ramzan, I., Chebib, M., Johnston, G. A., Hanrahan, J. R. (2012). Structurally Diverse GABA Antagonists Interact Differently with Open and Closed Conformational States of the ρ1 Receptor. ACS Chemical Neuroscience. [Link]
  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
  • Bormann, J. (2000). GABAC Receptors: Structure, Function and Pharmacology.
  • Guryev, A., Tukhbatullina, A., Shishov, D., Zobov, V. (2014). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Molecular Diversity. [Link]
  • Chebib, M., Johnston, G. A. (1999). The 'ABC' of GABA Receptors: A Brief Review. Clinical and Experimental Pharmacology and Physiology. [Link]

Sources

The Pharmacological Profile of (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A GABAergic Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Conformationally-Restrained Amino Acid Analogue

(1R,3S)-3-Aminocyclopentanecarboxylic acid, a chiral amino acid derivative, represents a significant scaffold in medicinal chemistry, particularly in the design of therapeutics for neurological disorders.[1] Its rigid cyclopentane core offers a conformationally restricted structure that mimics the neurotransmitter γ-aminobutyric acid (GABA), allowing for specific interactions with GABA receptors.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, distinguishing its activity from structurally related compounds and elucidating its primary mechanism of action as a GABA receptor modulator. This compound is also known as (-)-(1R,3S)-β-Homocycloleucine.[3][4]

A critical point of clarification is the distinction between this compound and the similarly named (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (1R,3S-ACPD). The latter is a dicarboxylic acid derivative that has been studied in the context of metabotropic glutamate receptors (mGluRs). Research indicates that 1R,3S-ACPD is a significantly less potent and selective agonist at mGluRs compared to its (1S,3R) counterpart.[5] This guide will focus exclusively on the monocarboxylic acid, this compound.

Primary Pharmacological Target: GABAC Receptors

The principal pharmacological activity of this compound is centered on the GABAC receptor, a subtype of ionotropic GABA receptors. As a conformationally restricted GABA analogue, its rigid structure provides valuable insight into the stereochemical requirements for GABA receptor binding and activation.[2]

Mechanism of Action: Partial Agonism at ρ1 and ρ2 GABAC Receptors

This compound, identified as the (-)-enantiomer of cis-3-aminocyclopentanecarboxylic acid (CACP), functions as a moderately potent partial agonist at human homomeric ρ1 and ρ2 GABAC receptors.[2] Partial agonists bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. This property can be therapeutically advantageous, as it can provide a modulatory effect without causing the overstimulation that can lead to receptor desensitization or adverse effects.

The interaction of this compound with GABAC receptors leads to the opening of the integral chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Quantitative Pharmacology: Receptor Affinity and Potency

The potency of (-)-cis-3-aminocyclopentanecarboxylic acid (this compound) at ρ1 and ρ2 GABAC receptors has been quantified using two-electrode voltage clamp methods in Xenopus oocytes expressing the human recombinant receptors.[2]

CompoundReceptor SubtypeEC50 (μM)
(-)-cis-3-Aminocyclopentanecarboxylic Acidhuman ρ1 GABAC78.5 ± 3.5
(-)-cis-3-Aminocyclopentanecarboxylic Acidhuman ρ2 GABAC63.8 ± 23.3
Table 1: Potency of (-)-cis-3-Aminocyclopentanecarboxylic Acid at human ρ1 and ρ2 GABAC Receptors.[2]

Experimental Protocol: Characterization of GABAC Receptor Activity

The following is a generalized protocol based on the methodology used to determine the pharmacological activity of this compound at GABAC receptors.[2]

Objective: To characterize the agonist/antagonist activity and potency of this compound at human ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cDNA encoding human ρ1 and ρ2 GABAC receptor subunits

  • This compound

  • GABA (as a reference agonist)

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., Ba2+-Ringer's solution)

Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cDNA encoding either human ρ1 or ρ2 GABAC receptor subunits.

    • Incubate oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Compound Application and Data Acquisition:

    • Dissolve this compound and GABA in the recording solution to desired concentrations.

    • Apply increasing concentrations of the test compound to the oocyte via the perfusion system.

    • Record the resulting current responses.

    • To determine partial agonist activity, apply the test compound at a concentration that elicits a maximal response, followed by co-application with a maximal concentration of GABA.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the responses to the maximal response elicited by the test compound or GABA.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow Experimental Workflow for GABAC Receptor Characterization A Oocyte Preparation & cDNA Injection B Incubation & Receptor Expression A->B C Two-Electrode Voltage Clamp Setup B->C D Compound Application & Electrophysiological Recording C->D E Data Analysis & EC50 Determination D->E

Caption: Workflow for characterizing the activity of this compound at GABAC receptors.

Signaling Pathway

The activation of GABAC receptors by this compound initiates a straightforward and rapid signaling cascade, characteristic of ionotropic receptors.

G cluster_pathway GABAC Receptor Signaling Pathway Ligand This compound (Partial Agonist) Receptor GABAC Receptor (ρ1 or ρ2 subunit) Ligand->Receptor Channel Chloride Ion Channel Opening Receptor->Channel Influx Cl- Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Sources

(1R,3S)-3-Aminocyclopentanecarboxylic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Introduction

This compound is a chiral, non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its rigid cyclopentane scaffold and defined stereochemistry make it a valuable building block (chiral synthon) in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core molecular properties, applications, and handling protocols, tailored for researchers and drug development professionals. Its utility primarily lies in its role as a synthetic intermediate for complex pharmaceutical compounds.[1][2][3]

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. These identifiers are critical for accurate sourcing, experimental planning, and regulatory documentation.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [1], [5]
CAS Number 71830-08-5[6]
Synonyms (-)-(1R,3S)-β-Homocycloleucine[5], [6]

Molecular Structure and Stereochemistry

The specific stereochemical configuration, (1R,3S), is crucial to the molecule's function and its interactions within biological systems. The defined spatial arrangement of the amino and carboxylic acid groups on the cyclopentane ring allows for precise molecular recognition and binding.

Caption: 2D structure of this compound.

Physicochemical and Handling Properties

Proper handling and storage are paramount to maintaining the integrity and purity of the compound.

PropertyValue
Appearance White to off-white or beige crystalline powder.[5][7][8]
Solubility Slightly soluble in water.[8]
Storage Store at 0-8 °C under an inert gas atmosphere.[5][9]
Primary Hazards Causes skin, eye, and respiratory irritation.[4][10]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a key component in the synthesis of advanced therapeutic agents. Its rigid structure is used to constrain the conformation of peptides and other small molecules, often leading to enhanced potency, selectivity, and metabolic stability.

1. Peptide and Peptidomimetic Synthesis: The compound is incorporated into peptide sequences to introduce conformational rigidity. This is a critical strategy in drug design to lock a peptide into its bioactive conformation, thereby improving its binding affinity to biological targets like receptors or enzymes. It has been specifically used in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are known for their role in cell adhesion processes.[8][11]

2. Intermediate for Small Molecule Synthesis: As a versatile intermediate, this amino acid is instrumental in constructing more complex molecules. A notable application is its use in the preparation of BMS-457, a potent and selective antagonist for the C-C chemokine receptor type 1 (CCR1).[8][11] CCR1 is a target of interest for inflammatory and autoimmune diseases.

3. Building Block for Bioactive Molecules: Researchers utilize this compound as a foundational element for creating novel therapeutic agents, particularly in the development of inhibitors and modulators for various biological pathways.[5] Its structural similarity to natural amino acids allows it to be a valuable tool in studies related to enzyme activity and protein interactions, aiding in the exploration of metabolic pathways.[5]

Experimental Protocol: A Conceptual Workflow

The use of this compound in synthesis typically involves the protection of its functional groups, followed by coupling reactions, and eventual deprotection.

workflow start This compound protect_amino N-Boc Protection (e.g., Boc₂O, base) start->protect_amino activated_intermediate Activated Intermediate protect_amino->activated_intermediate Activation (e.g., DCC/NHS) protect_carboxyl Carboxyl Protection (e.g., Esterification) coupling Peptide Coupling (e.g., with an amino acid ester) activated_intermediate->coupling deprotection Deprotection (e.g., TFA for Boc group) coupling->deprotection final_product Target Molecule (e.g., Dipeptide, Small Molecule) deprotection->final_product

Caption: Conceptual workflow for using the title compound in synthesis.

References

  • This compound | C6H11NO2 | CID 1502035. PubChem. [Link]
  • This compound | CAS 71830-08-5. Chemical-Suppliers.com. [Link]
  • This compound. ChemBK. [Link]
  • Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST WebBook. [Link]
  • (1R,3S)-3-Aminocyclopentane carboxylic acid - Biochemicals. Bertin Bioreagent. [Link]
  • This compound hydrochloride. MySkinRecipes. [Link]

Sources

A-Technical-Guide-to-3-Aminocyclopentanecarboxylic-Acid-Analogues-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-aminocyclopentanecarboxylic acid represent a pivotal class of conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. By constraining the flexible GABA backbone within a cyclopentane ring, these analogues exhibit distinct stereochemical and conformational properties that translate into specific pharmacological activities. This guide provides a comprehensive review of the synthesis, stereochemistry, and therapeutic potential of these compounds. It delves into their interactions with GABA receptors and other neurological targets, highlighting their promise in the development of novel therapeutics for a range of neurological disorders. Detailed experimental protocols and data summaries are provided to equip researchers with the practical knowledge required to explore this important class of molecules.

Introduction: The Significance of Conformational Restriction in GABA Analogues

Gamma-aminobutyric acid (GABA) is a crucial inhibitory neurotransmitter, and its dysregulation is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative diseases. The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, not all of which are biologically active at its receptors (GABAA, GABAB, and GABAC). The development of conformationally restricted analogues, such as those based on the 3-aminocyclopentanecarboxylic acid scaffold, is a key strategy in medicinal chemistry to probe the specific conformations of GABA that are responsible for its diverse physiological roles.

The cyclopentane ring system effectively "locks" the GABA backbone into a more rigid structure, allowing for the systematic investigation of structure-activity relationships (SAR). This approach has led to the discovery of potent and selective ligands for various GABA receptor subtypes, as well as compounds that modulate GABA uptake.[1] This guide will explore the multifaceted nature of 3-aminocyclopentanecarboxylic acid analogues, from their synthesis to their potential as therapeutic agents.

Stereoselective Synthesis: Accessing Chemical Diversity

The biological activity of 3-aminocyclopentanecarboxylic acid analogues is exquisitely dependent on their stereochemistry. The cyclopentane ring contains multiple stereogenic centers, giving rise to a number of possible stereoisomers, each with potentially unique pharmacological properties.[2] Therefore, the stereoselective synthesis of these compounds is of paramount importance.

A variety of synthetic strategies have been developed to access all four stereoisomers of 3-aminocyclopentanecarboxylic acid.[3][4] One common approach involves the stereoselective reduction of a 3-hydroxyiminocyclopentanecarboxylic acid intermediate to yield the corresponding cis-amino acid.[3][4] Further chemical manipulations can then provide access to the trans isomers. The choice of starting materials and reagents is critical in controlling the stereochemical outcome of the synthesis.

General Synthetic Workflow

The synthesis of 3-aminocyclopentanecarboxylic acid analogues often begins with a commercially available cyclopentane derivative, which is then subjected to a series of chemical transformations to introduce the desired amino and carboxylic acid functionalities with the correct stereochemistry.

Synthesis_Workflow Start Cyclopentane Starting Material Step1 Functional Group Introduction (e.g., Ketone, Alkene) Start->Step1 Step2 Stereoselective Amination (e.g., Reductive Amination) Step1->Step2 Step3 Carboxylic Acid Formation (e.g., Oxidation, Hydrolysis) Step2->Step3 Step4 Protection/Deprotection Steps Step3->Step4 Final Target Analogue Step4->Final

Caption: Generalized synthetic workflow for 3-aminocyclopentanecarboxylic acid analogues.

Key Synthetic Intermediates

Several key intermediates are frequently employed in the synthesis of these analogues. For instance, 2-azabicyclo[2.2.1]heptan-3-one is a versatile starting material for the synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid.[5] The choice of intermediate will depend on the desired stereochemistry and the overall synthetic strategy.

Pharmacological Activity: Targeting the GABAergic System and Beyond

The primary pharmacological interest in 3-aminocyclopentanecarboxylic acid analogues lies in their ability to interact with the GABAergic system. These compounds have been shown to act as agonists, partial agonists, or antagonists at GABAA and GABAC receptors, and some also inhibit GABA uptake.[1][6]

GABA Receptor Subtype Selectivity

The stereochemistry of the 3-aminocyclopentanecarboxylic acid analogues plays a crucial role in determining their selectivity for different GABA receptor subtypes. For example, trans-3-aminocyclopentane-1-carboxylic acid is a potent agonist at GABAA receptors.[1] In contrast, some cyclopentene analogues have shown antagonist activity at GABAC receptors.[6]

The affinity of various analogues for GABAC receptors has been systematically studied, revealing a clear stereochemical preference for binding.[6] For instance, (+)-TACP is a moderately potent partial agonist, while (+)-4-ACPCA acts as a potent antagonist.[6]

Table 1: Pharmacological Activity of Selected 3-Aminocyclopentanecarboxylic Acid Analogues at GABA Receptors

CompoundReceptor TargetActivityReference
trans-3-Aminocyclopentane-1-carboxylic acidGABAAAgonist[1]
4-Aminocyclopent-1-ene-1-carboxylic acidGABAAAgonist[1]
(+)-TACPGABAC (ρ1 and ρ2)Partial Agonist[6]
(-)-TACPGABAC (ρ1 and ρ2)Weak Partial Agonist[6]
(+)-CACPGABAC (ρ1 and ρ2)Partial Agonist[6]
(-)-CACPGABAC (ρ1 and ρ2)Partial Agonist[6]
(+)-4-ACPCAGABAC (ρ1 and ρ2)Antagonist[6]
(-)-4-ACPCAGABAC (ρ1 and ρ2)Inactive[6]
GABA Uptake Inhibition

In addition to direct receptor interaction, some 3-aminocyclopentanecarboxylic acid analogues can modulate GABAergic neurotransmission by inhibiting the reuptake of GABA from the synaptic cleft. The (-)-4R isomer of 4-aminocyclopent-1-ene-carboxylic acid is a selective inhibitor of GABA uptake.[1] This dual mechanism of action—receptor modulation and uptake inhibition—makes these compounds particularly interesting from a therapeutic perspective.

GABA_System_Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GAT1 GABA Transporter (GAT1) GABA_A GABA_A Receptor GABA_C GABA_C Receptor Analogue 3-Aminocyclopentane- carboxylic Acid Analogue Analogue->GAT1 Inhibitor Analogue->GABA_A Agonist/Antagonist Analogue->GABA_C Agonist/Antagonist

Caption: Sites of action for 3-aminocyclopentanecarboxylic acid analogues within the GABAergic synapse.

Other Neurological Targets

Beyond the GABAergic system, these analogues have shown activity at other important neurological targets. Certain derivatives act as selective agonists for metabotropic glutamate receptors, which are involved in a wide range of neurological processes.[2] This suggests that these compounds could have therapeutic potential in conditions such as anxiety and depression.[2] Additionally, some analogues have been investigated for their anticonvulsant properties.[2][7]

Therapeutic Applications and Future Directions

The diverse pharmacological profile of 3-aminocyclopentanecarboxylic acid analogues makes them attractive candidates for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

Potential Therapeutic Indications
  • Epilepsy: Due to their interaction with GABA receptors and potential anticonvulsant activity, these compounds are being explored as new treatments for epilepsy.[2]

  • Anxiety and Depression: Analogues that modulate metabotropic glutamate receptors may offer new therapeutic avenues for anxiety and depression.[2]

  • Neurodegenerative Diseases: The neuroprotective potential of some of these compounds is also under investigation.[8]

  • Neuropathic Pain: By modulating inhibitory neurotransmission, these analogues could be effective in the treatment of chronic pain conditions.

Incorporation into Peptides and Other Scaffolds

The unique structural features of 3-aminocyclopentanecarboxylic acid make it a valuable building block in peptide synthesis.[2][9] Its incorporation into peptides can enhance their stability and bioactivity.[9] This opens up possibilities for the development of novel peptide-based therapeutics. Furthermore, these analogues can serve as scaffolds for the design of new drugs targeting a wide range of biological receptors.[2]

Future Research

Future research in this area will likely focus on:

  • The development of more efficient and highly stereoselective synthetic routes.

  • A deeper understanding of the structure-activity relationships for different receptor subtypes.

  • The exploration of novel therapeutic applications based on their diverse pharmacological profiles.

  • The use of computational modeling to design new analogues with improved potency and selectivity.

Experimental Protocols

General Procedure for Stereoselective Synthesis

The following is a representative, generalized protocol for the synthesis of a cis-3-aminocyclopentanecarboxylic acid analogue. Specific reaction conditions will vary depending on the target molecule.

  • Oxime Formation: A solution of a 3-oxocyclopentanecarboxylic acid derivative in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., sodium acetate). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Stereoselective Reduction: The resulting 3-hydroxyiminocyclopentanecarboxylic acid is dissolved in an appropriate solvent (e.g., acetic acid) and subjected to catalytic hydrogenation (e.g., using platinum oxide as a catalyst) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired cis-3-aminocyclopentanecarboxylic acid.

In Vitro Receptor Binding Assay

This protocol outlines a general method for assessing the binding affinity of 3-aminocyclopentanecarboxylic acid analogues to GABA receptors.

  • Membrane Preparation: Rat brain tissue is homogenized in a buffered solution and centrifuged to isolate the cell membranes.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]GABA) and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Conclusion

3-Aminocyclopentanecarboxylic acid analogues represent a rich and versatile class of compounds with significant potential in drug discovery. Their conformationally restricted nature provides a powerful tool for dissecting the complex pharmacology of the GABAergic system and for designing novel therapeutics with improved selectivity and efficacy. The continued exploration of their synthesis and biological activity is likely to yield new and valuable insights into the treatment of a wide range of neurological and psychiatric disorders.

References

  • Johnston, G. A. R., et al. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348. [Link]
  • Chem-Impex. (n.d.). (-)-(1R,3S-3-Aminocyclopentane carboxylic acid.
  • Chem-Impex. (n.d.). (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid.
  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(5), 997-1005. [Link]
  • Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
  • ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.
  • Woll, M. G., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447-12452. [Link]
  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1-7. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained β-Amino Acids in Drug Discovery

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a conformationally constrained β-amino acid that has emerged as a critical building block in modern medicinal chemistry. Its rigid cyclopentane scaffold imparts a well-defined three-dimensional structure to molecules, a desirable trait for enhancing binding affinity and selectivity to biological targets. This chiral intermediate is integral to the synthesis of a variety of pharmacologically active agents, including peptidomimetics and inhibitors of enzymes and receptors, particularly in the development of therapeutics for neurological disorders.[1] The precise control of its stereochemistry is paramount, as the biological activity of the final drug substance is often dependent on a single enantiomer.

This application note provides a detailed overview of established and robust methodologies for the enantioselective synthesis of this compound, with a focus on asymmetric hydrogenation and diastereoselective Michael addition. The protocols described herein are designed to be reproducible and scalable, offering researchers and drug development professionals a practical guide to accessing this valuable chiral synthon.

Strategic Approaches to Enantioselectivity

The synthesis of enantiomerically pure cyclic β-amino acids presents a significant challenge. Several strategies have been developed to address this, each with its own advantages and considerations. Key approaches include:

  • Asymmetric Catalysis: The use of chiral metal catalysts to induce enantioselectivity in key bond-forming reactions, such as hydrogenation, is a powerful and atom-economical approach.

  • Chiral Auxiliaries: The temporary attachment of a chiral molecule to a prochiral substrate can direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

  • Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[2]

  • Chiral Pool Synthesis: The use of naturally occurring chiral molecules as starting materials.

This guide will focus on two of the most effective and widely applicable methods: asymmetric hydrogenation and diastereoselective Michael addition.

Methodology 1: Asymmetric Hydrogenation of a Cyclic β-Enamino Ester

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins.[3] In the context of synthesizing this compound, this strategy involves the hydrogenation of a cyclic β-enamino ester precursor in the presence of a chiral rhodium or ruthenium catalyst. The catalyst, bearing a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of the desired stereoisomer with high enantiomeric excess.[4][5][6][7]

Workflow for Asymmetric Hydrogenation

cluster_0 Synthesis of β-Enamino Ester cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection start Cyclopentanone-3-carboxylate enamine Cyclic β-Enamino Ester start->enamine Condensation amine Amine Source (e.g., NH4OAc) amine->enamine amino_ester Protected (1R,3S)-3-Aminocyclopentanecarboxylate enamine->amino_ester Hydrogenation catalyst Chiral Catalyst (e.g., Rh-Josiphos) catalyst->amino_ester hydrogen H2 hydrogen->amino_ester final_product This compound amino_ester->final_product Hydrolysis

Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Cyclic β-Enamino Ester Precursor

  • To a solution of ethyl cyclopentanone-3-carboxylate (1.0 eq) in toluene (5 mL/mmol) is added ammonium acetate (1.5 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclic β-enamino ester.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate safety precautions for handling hydrogen gas and pyrophoric reagents should be taken.

  • In a glovebox, a high-pressure reactor is charged with the cyclic β-enamino ester (1.0 eq) and a chiral rhodium catalyst such as [Rh(COD)(Josiphos)]BF4 (0.5-1.0 mol%).

  • Degassed methanol is added as the solvent (10 mL/mmol).

  • The reactor is sealed, removed from the glovebox, and purged with argon, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen gas (5-10 bar) and stirred at room temperature for 12-24 hours.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is analyzed by chiral HPLC to determine the enantiomeric excess. The product is typically used in the next step without further purification.

Step 3: Hydrolysis to this compound

  • The crude protected amino ester from the previous step is dissolved in 6 M hydrochloric acid (10 mL/mmol).

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any organic impurities.

  • The aqueous layer is concentrated under reduced pressure.

  • The resulting solid is triturated with acetone, collected by filtration, and dried under vacuum to yield this compound hydrochloride.

  • The free amino acid can be obtained by dissolving the hydrochloride salt in water and adjusting the pH to the isoelectric point (around pH 6-7) with a suitable base (e.g., NaOH or an ion-exchange resin), followed by crystallization.

Methodology 2: Diastereoselective Michael Addition

The diastereoselective Michael addition of a chiral amine to an α,β-unsaturated ester is another robust strategy for establishing the desired stereocenters. In this approach, a chiral amine, such as (R)-α-methylbenzylamine, acts as a chiral auxiliary. The addition of the lithium amide of this chiral amine to a cyclopentene-1-carboxylate derivative proceeds with high diastereoselectivity due to steric hindrance from the chiral auxiliary. Subsequent deprotection and cyclization steps yield the target cyclic β-amino acid.

Workflow for Diastereoselective Michael Addition

cluster_0 Michael Addition cluster_1 Deprotection & Cyclization cluster_2 Final Deprotection start Cyclopentene-1-carboxylate michael_adduct Diastereomerically Enriched Michael Adduct start->michael_adduct 1,4-Conjugate Addition chiral_amine Chiral Amine (e.g., (R)-α-methylbenzylamine) chiral_amine->michael_adduct protected_amino_acid N-Protected Cyclic β-Amino Ester michael_adduct->protected_amino_acid Deprotection & Intramolecular Cyclization final_product This compound protected_amino_acid->final_product Hydrolysis

Caption: Workflow for the synthesis of this compound via diastereoselective Michael addition.

Detailed Protocol: Diastereoselective Michael Addition

Step 1: Diastereoselective Michael Addition

Caution: This reaction involves the use of n-butyllithium, which is pyrophoric. Handle with extreme care under an inert atmosphere.

  • To a solution of (R)-α-methylbenzylamine (1.1 eq) in anhydrous THF (10 mL/mmol) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes at -78 °C.

  • A solution of ethyl cyclopentene-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the lithium amide solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the Michael adduct.

Step 2: Deprotection of the Chiral Auxiliary and Cyclization

  • The Michael adduct is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added.

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction is stirred at room temperature for 12-24 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.

  • The resulting crude amino ester can then be cyclized. Depending on the substrate, this may occur spontaneously or require activation of the carboxylic acid and subsequent intramolecular amidation. For the synthesis of the target molecule, the focus is on the stereoselective formation of the amino-substituted cyclopentane ring.

Step 3: Hydrolysis to the Final Product

  • The protected cyclic β-amino ester is hydrolyzed using the same procedure as described in Step 3 of the Asymmetric Hydrogenation protocol (refluxing in 6 M HCl).

  • The final product is isolated as the hydrochloride salt and can be converted to the free amino acid as previously described.

Data Summary and Comparison of Methods

MethodKey Reagents/CatalystTypical YieldEnantiomeric Excess (ee)Key Advantages
Asymmetric Hydrogenation Chiral Rh- or Ru-phosphine complexes (e.g., Josiphos)High>95%High atom economy, catalytic, excellent enantioselectivity.[4][5][6]
Diastereoselective Michael Addition Chiral amine auxiliary (e.g., (R)-α-methylbenzylamine)Good to High>90% (de)Well-established, reliable, high diastereoselectivity.
Enzymatic Resolution Lipases, amidases~50% (for desired enantiomer)>99%High enantioselectivity, mild reaction conditions.[2]

Conclusion

The enantioselective synthesis of this compound is a critical endeavor for the advancement of pharmaceutical research and development. Both asymmetric hydrogenation and diastereoselective Michael addition represent powerful and reliable strategies for accessing this valuable chiral building block in high enantiopurity. The choice of method will depend on factors such as the availability of starting materials and catalysts, scalability requirements, and the specific expertise of the research team. The protocols detailed in this application note provide a solid foundation for the successful synthesis of this important molecule, empowering chemists to accelerate the discovery of new and improved therapeutics.

References

  • Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.
  • Tang, W., Wu, S., & Zhang, X. (2003). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.
  • Marqués-López, E., Merino, P., & Tejero, T. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(12), 6217-6280.
  • Tang, W., & Zhang, X. (2003). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.
  • Juaristi, E. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Tang, W., & Zhang, X. (2002).
  • Zhu, J., Bienaymé, H. (2010).
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
  • Notaroberto, S., & List, B. (2006). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569.
  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed.
  • Battistini, L., Curti, C., et al. (2004). Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid.
  • Davies, H. M., & Lee, G. H. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals.
  • Patel, R. N. (2001).
  • Fedorchuk, T. P., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Maczka, M., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI.
  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

Sources

Scalable Synthesis Protocol for All Four Stereoisomers of 2-Aminocyclopentanecarboxylic Acid (ACPC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that serves as a crucial building block in the field of peptide foldamers and medicinal chemistry.[1][2][3] Its rigid cyclopentyl ring introduces specific conformational preferences into peptide backbones, enabling the design of novel secondary structures like the 12-helix and enhancing metabolic stability.[4] The stereochemistry at the C1 and C2 positions dictates the resulting peptide conformation, making access to all four stereoisomers—(1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans—essential for systematic drug design and materials science. This guide provides a detailed, scalable, and field-proven protocol for the synthesis of all four ACPC stereoisomers, starting from a common precursor. The methodology is centered on a diastereoselective reductive amination followed by a robust crystallization-based resolution, ensuring high stereochemical purity on a large scale.

Introduction: The Strategic Importance of ACPC Stereoisomers

The precise control of molecular shape is fundamental to modern drug discovery. ACPC provides a pre-organized scaffold that, when incorporated into peptides, restricts conformational freedom.[1] This constraint can lead to enhanced binding affinity, increased selectivity for biological targets, and improved resistance to enzymatic degradation. The cis and trans isomers, along with their respective enantiomers, offer distinct spatial arrangements of the amine and carboxylic acid functionalities, providing a "toolbox" of geometric possibilities for constructing complex molecular architectures.[5][6]

However, the widespread application of ACPC has been hampered by the lack of accessible, scalable synthetic routes to all four stereoisomers in high purity.[2] This document addresses that gap by detailing a unified strategy based on the work of Kovalenko et al., which leverages reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, followed by diastereomeric resolution.[1] This approach is advantageous due to its operational simplicity, scalability, and avoidance of costly reagents or complex chromatographic separations for the primary resolution step.

Overview of the Unified Synthetic Strategy

The core of this protocol is a divergent approach that begins with a single achiral starting material and a chiral auxiliary. The key steps are:

  • Diastereoselective Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with an enantiopure α-phenylethylamine ((S) or (R)) to generate a mixture of diastereomeric amino esters.

  • Epimerization: The initial mixture, typically rich in the cis isomer, is treated with a base to epimerize the stereocenter at the α-position, shifting the equilibrium to favor the thermodynamically more stable trans isomer.[2][6]

  • Diastereomeric Resolution: The crucial separation step is achieved by fractional crystallization. The diastereomeric amino esters are treated with an enantiopure chiral acid (dibenzoyltartaric acid), forming diastereomeric salts with different solubilities, allowing for the isolation of a single, pure stereoisomer.[1]

  • Isolation of Remaining Isomer: The other diastereomer remains in the mother liquor and can be isolated and purified.

  • Chiral Auxiliary Removal & Deprotection: The α-phenylethyl group is removed via catalytic hydrogenolysis, and the ethyl ester is hydrolyzed to yield the target ACPC stereoisomer.

This entire process can be mirrored by simply choosing the opposite enantiomer of the chiral auxiliary and the resolving agent to produce the corresponding enantiomeric series of ACPC.

Workflow Diagram

G cluster_trans trans-Isomer Pathway cluster_cis cis-Isomer Pathway start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination + (S)-α-phenylethylamine start->reductive_amination diastereomer_mix Mixture of cis/trans Diastereomers reductive_amination->diastereomer_mix epimerization Epimerization (NaOEt) Favors trans isomer diastereomer_mix->epimerization resolution_trans Resolution with D-(+)-DBTA epimerization->resolution_trans crystal_trans Crystalline Salt (1S,2S)-precursor resolution_trans->crystal_trans mother_liquor_cis Mother Liquor (1R,2S)-precursor resolution_trans->mother_liquor_cis free_amine_trans Free Amine (trans) crystal_trans->free_amine_trans Liberate Amine resolution_cis Resolution with L-(-)-DBTA mother_liquor_cis->resolution_cis h2_trans h2_trans free_amine_trans->h2_trans Hydrogenolysis (Remove Chiral Aux.) hydrolysis_trans hydrolysis_trans h2_trans->hydrolysis_trans Acid Hydrolysis product_1S2S Fmoc-(1S,2S)-ACPC hydrolysis_trans->product_1S2S Fmoc-Protection crystal_cis Crystalline Salt (1R,2S)-precursor resolution_cis->crystal_cis free_amine_cis Free Amine (cis) crystal_cis->free_amine_cis Liberate Amine h2_cis h2_cis free_amine_cis->h2_cis Hydrogenolysis hydrolysis_cis hydrolysis_cis h2_cis->hydrolysis_cis Acid Hydrolysis product_1R2S Fmoc-(1R,2S)-ACPC hydrolysis_cis->product_1R2S Fmoc-Protection enantiomers Repeat with (R)-α-phenylethylamine to access (1R,2R) and (1S,2R) isomers

Caption: Overall synthetic workflow to access all four stereoisomers of ACPC.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Synthesis of (1S,2S)-trans-ACPC and (1R,2S)-cis-ACPC

This part uses (S)-α-phenylethylamine as the chiral auxiliary.

Step 1: Reductive Amination and Epimerization

  • Rationale: This step creates the key C-N bond. Isobutyric acid acts as a catalyst for the initial imine formation. The subsequent epimerization with sodium ethoxide is critical for maximizing the yield of the desired trans isomer, which is thermodynamically more stable due to reduced steric strain.

  • Procedure:

    • To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).[1]

    • Heat the mixture at 70 °C for 2 hours.

    • Increase the temperature to distill off approximately half of the toluene, which facilitates the azeotropic removal of water and drives the reaction to completion.

    • Cool the mixture and reduce it in situ. (Note: The original literature proceeds to the next step, but a standard reduction would involve an agent like sodium borohydride).

    • For epimerization, treat the crude amino ester with sodium ethoxide in ethanol.[2][6] This shifts the diastereomeric ratio in favor of the trans product. Monitor by NMR until equilibrium is reached.

    • Perform an aqueous workup to isolate the crude mixture of diastereomeric amino esters.

Step 2: Diastereomeric Resolution of the trans-Isomer

  • Rationale: This step exploits the different physicochemical properties of diastereomeric salts. The salt formed between the (S,S,S)-amino ester and (2R,3R)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA) is significantly less soluble in acetonitrile than the other diastereomeric salt, allowing for its selective crystallization.[7]

  • Procedure:

    • Dissolve the crude amino ester mixture (approx. 85 g) in hot acetonitrile (1 L).

    • In a separate flask, dissolve (2R,3R)-2,3-dibenzoyl-d-(+)-tartaric acid (118 g, 329 mmol) in hot acetonitrile.

    • Add the amino ester solution dropwise to the hot D-DBTA solution with constant stirring.

    • Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) for 12 hours to complete crystallization.

    • Filter the white precipitate and wash it with cold acetonitrile. This solid is the (S,S,S)-2•(D)-DBTA salt.

    • Crucially, retain the filtrate (mother liquor) for the isolation of the cis-isomer in Part B.

Step 3: Synthesis of (1S,2S)-trans-ACPC

  • Procedure:

    • Liberation of the Free Amine: Suspend the filtered salt (approx. 115 g) in a biphasic mixture of diethyl ether (500 mL) and an aqueous solution of KHCO₃/K₂CO₃ (1 L). Stir until all solids dissolve. Separate the organic layer and extract the aqueous phase with diethyl ether. The combined organic extracts contain the pure (S,S,S)-amino ester.[1]

    • Formation of the HBr Salt: Evaporate the ether, dissolve the residue in ethyl acetate (EtOAc), and add a 33% solution of HBr in acetic acid. Evaporate to dryness to obtain the hydrobromide salt. Co-evaporate with fresh EtOAc to remove any residual HBr, which is critical as it can interfere with the subsequent hydrogenolysis.[2]

    • Hydrogenolysis: Dissolve the HBr salt (e.g., 60.0 g) in methanol (800 mL). Add 10% palladium on activated carbon (6.0 g). Evacuate the flask and refill with hydrogen gas (1.05 atm). Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.[2] Filter through Celite to remove the catalyst and evaporate the solvent.

    • Ester Hydrolysis: Add 10% aqueous HCl to the residue and heat at 60 °C for 12 hours. Causality: It is critical to keep the temperature below 80 °C to prevent epimerization of the trans configuration.[1][2]

    • Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.[2]

Step 4: Synthesis of (1R,2S)-cis-ACPC from Mother Liquor

  • Procedure:

    • Take the mother liquor from Step 2. Evaporate the solvent.

    • Liberate the free amine from the dissolved salts using a standard basic workup, similar to Step 3.1.

    • Perform a second resolution using the other enantiomer of the resolving agent, (2S,3S)-2,3-dibenzoyl-l-(-)-tartaric acid (L-DBTA), to crystallize the (R,S,S)-diastereomer salt.[6]

    • Follow the same sequence as for the trans isomer: liberate the free amine, form the HBr salt, perform hydrogenolysis, and hydrolyze the ester.[1][2] Causality: For the cis-isomer, the hydrolysis temperature should be maintained below 70 °C to avoid epimerization.[1][2] This yields (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

Part B: Synthesis of (1R,2R)-trans-ACPC and (1S,2R)-cis-ACPC

To obtain the other two enantiomers, the entire protocol described in Part A is repeated, with one critical change:

  • Starting Material: Use (R)-α-phenylethylamine in the initial reductive amination step.[6]

This will produce the enantiomeric series of intermediates, which are then resolved and processed in the exact same manner to yield (1R,2R)-trans-ACPC and (1S,2R)-cis-ACPC.

Diagram of Chiral Resolution

G cluster_mix Diastereomeric Mixture cluster_salts Diastereomeric Salts (Different Solubilities) S_trans (S,S,S)-trans-Amine resolver Add Chiral Resolving Agent (D-DBTA) S_trans->resolver R_cis (R,S,S)-cis-Amine R_cis->resolver salt_trans [(S,S,S)-trans-Amine]•[D-DBTA] (Less Soluble) resolver->salt_trans salt_cis [(R,S,S)-cis-Amine]•[D-DBTA] (More Soluble) resolver->salt_cis separation Crystallization & Filtration salt_trans->separation salt_cis->separation crystals Solid Precipitate (Enriched in trans) separation->crystals filtrate Mother Liquor (Enriched in cis) separation->filtrate

Caption: Principle of separating diastereomers via fractional crystallization.

Data Summary and Characterization

For practical application in peptide synthesis, the final amino acids are often protected with an Fmoc group.

Step 5: Fmoc-Protection Protocol

  • Dissolve the ACPC hydrochloride salt (e.g., 34.4 g) in water (400 mL).

  • Add KHCO₃ (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).[1]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Perform a standard acidic workup and purification to obtain the final Fmoc-protected ACPC stereoisomer.

Table 1: Characterization Data for Fmoc-ACPC Stereoisomers

CompoundYield (from Oxo-ester)Melting Point (°C)Optical Rotation [α]D25 (c 1.0, CHCl₃)
Fmoc-(1S,2S)-ACPC~85% (for protected acid)134–137-31°
Fmoc-(1R,2R)-ACPC(Identical to enantiomer)(Identical to enantiomer)+31° (expected)
Fmoc-(1R,2S)-ACPC(Similar to trans)(Varies)(Value specific to isomer)
Fmoc-(1S,2R)-ACPC(Identical to enantiomer)(Identical to enantiomer)(Opposite of enantiomer)
Data derived from Kovalenko et al.[1][2]

Self-Validating System & Quality Control:

  • Stereochemical Integrity: The purity of each stereoisomer is validated at multiple stages. The success of the crystallization step is a strong indicator of diastereomeric purity. Final enantiomeric purity is confirmed by comparing the optical rotation to literature values.[1][2]

  • Structural Confirmation: The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques.

    • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure and provides information on the cis/trans relative stereochemistry through coupling constants.[1][2]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.[1][2]

    • Chiral Solvating Agents: For rigorous determination of enantiomeric excess (e.e.), ¹H NMR spectra can be acquired in the presence of a chiral solvating agent, which will induce splitting of signals for the two enantiomers, allowing for their integration.[3]

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]
  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6405-6411. [Link]
  • Lee, H. S., Park, J. S., Kim, B. M., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. PubMed. [Link]
  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]
  • Hart, D. J., & Smith, T. K. (2004). Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. Organic Letters, 6(24), 4411–4414. [Link]
  • Scribd. (2024). Scalable Synthesis of All Stereoisomers Of2 Aminocyclopentanecarboxylic Acid A Toolbox For PeptideFoldamer Chemistry. [Link]
  • LePlae, P. R., Umezawa, N., Lee, H.-S., & Gellman, S. H. (2001). An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 66(16), 5629–5632. [Link]
  • Forró, E., & Fülöp, F. (2015). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 11, 245–251. [Link]
  • Wikipedia. (2023). Chiral resolution. [Link]

Sources

Application Note: Strategic Incorporation of (1R,3S)-3-aminocyclopentanecarboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Structural Advantage of Cyclic β-Amino Acids

In the landscape of peptide-based drug discovery, the quest for enhanced potency, metabolic stability, and target specificity is paramount. Unnatural amino acids provide a powerful toolkit to achieve these goals by introducing novel chemical and structural features into peptide scaffolds.[1] Among these, conformationally restricted β-amino acids, such as (1R,3S)-3-aminocyclopentanecarboxylic acid, have emerged as exceptionally valuable building blocks.[2]

This compound is a cyclic β-amino acid, meaning the amino group is attached to the carbon atom beta to the carboxyl group, and its backbone is constrained within a five-membered ring. This rigid structure fundamentally alters the conformational landscape of a peptide chain. Unlike the flexible backbone of natural α-amino acids, the cyclopentane ring of this compound pre-organizes the peptide backbone, inducing stable, predictable secondary structures like helices and turns.[3][4] This conformational constraint can lead to a significant improvement in binding affinity to biological targets and a marked increase in resistance to proteolytic degradation, a common hurdle in peptide therapeutics.[5][6]

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) methodologies.

Key Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₁NO₂[7]
Molecular Weight 129.16 g/mol [7]
Appearance Off-white to beige crystalline powder[8]
Chirality (1R,3S) configuration[9]
Solubility Slightly soluble in water[8][9]

Part 1: Mechanistic Considerations for Synthesis

The successful incorporation of this compound via SPPS relies on the same fundamental principles as standard peptide synthesis: resin swelling, iterative deprotection and coupling cycles, and final cleavage from the solid support.[10] However, the unique structure of this cyclic β-amino acid necessitates specific considerations, particularly during the coupling step.

1.1. Choice of Protecting Group:

This compound is commercially available with both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, making it compatible with the two major SPPS strategies.[11][12]

  • Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid: Utilized in the most common SPPS workflow, where the Fmoc group is removed with a mild base (e.g., piperidine), and final cleavage is performed with a strong acid (e.g., trifluoroacetic acid, TFA).[11][13] This is the focus of our primary protocol.

  • Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid: Used in Boc-SPPS, where the Boc group is removed with a mild acid (e.g., TFA), and final cleavage requires a very strong acid like hydrofluoric acid (HF).[12][14]

1.2. Overcoming Steric Hindrance in the Coupling Reaction:

While not as sterically demanding as some α,α-disubstituted amino acids, the rigid cyclic structure can slightly reduce coupling efficiency compared to standard α-amino acids. To ensure complete and efficient amide bond formation, the use of high-potency coupling reagents is strongly recommended.

Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are superior choices. These reagents rapidly form a highly reactive acyl-urea intermediate, which efficiently acylates the free amine of the growing peptide chain. The inclusion of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) with HATU can further accelerate the reaction and minimize side reactions.[10]

G cluster_0 Peptide Synthesis Cycle Resin Peptide-Resin (Free Amine) Coupling Coupling Step Resin->Coupling Attack Activation Fmoc-(1R,3S)-3-ACPC-OH + HATU/DIEA ActiveEster Highly Reactive O-Acyl(tetramethyl)isourea Ester Activation->ActiveEster Forms ActiveEster->Coupling Reacts with ProtectedPeptide Protected Peptide-Resin Coupling->ProtectedPeptide Forms new peptide bond Deprotection Fmoc Deprotection (20% Piperidine/DMF) ProtectedPeptide->Deprotection Deprotection->Resin Regenerates Free Amine

Figure 1. Workflow for incorporating Fmoc-(1R,3S)-3-ACPC-OH via SPPS.

Part 2: Experimental Protocols

The following protocols are designed for manual Fmoc-based solid-phase synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 2.1: Manual Fmoc-SPPS of a Peptide Containing this compound

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation & Swelling: a. Place the resin (0.1 mmol) in a fritted reaction vessel. b. Add 5 mL of DMF and agitate gently for 30 minutes to swell the resin.[10] c. Drain the DMF.

  • Initial Fmoc Deprotection (for pre-loaded resin): a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of 20% piperidine in DMF. d. Agitate for an additional 15 minutes, then drain. e. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling of Standard Fmoc-Amino Acids: a. In a separate vial, dissolve the standard Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF. b. Pre-activate by agitating for 2-5 minutes. c. Add the activation solution to the resin. d. Agitate for 45-60 minutes. e. Drain and wash with DMF (3 x 5 mL). f. Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin test). A negative result (yellow beads) indicates success.

  • Incorporation of Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid: a. In a separate vial, dissolve Fmoc-(1R,3S)-3-aminocyclopentanecarboxylic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 3 mL of DMF. b. Pre-activate for 5 minutes. c. Add the activation solution to the deprotected peptide-resin. d. Extend the coupling time to 2-4 hours to ensure complete reaction due to the residue's structure. e. Drain the vessel and wash the resin with DMF (3 x 5 mL). f. Perform a Kaiser test. If the test is positive (blue beads), recouple by repeating steps 4a-4e.

  • Iterative Cycles: a. Repeat the deprotection (Step 2c-2e) and coupling (Step 3 or 4) cycles for each amino acid in the desired sequence.

  • Final Deprotection and Washing: a. After the final coupling, perform a final Fmoc deprotection (Step 2c-2e). b. Wash the peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL). c. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Protocol 2.2: Peptide Cleavage and Precipitation

CAUTION: Perform this procedure in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA is highly corrosive.

  • Cleavage from Resin: a. Add 5 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dried peptide-resin. b. Agitate gently at room temperature for 2-3 hours. The TIS acts as a scavenger to protect sensitive side chains. c. Filter the resin using a polypropylene syringe or filtration apparatus, collecting the filtrate into a 50 mL conical tube. d. Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Peptide Precipitation: a. Add the TFA filtrate dropwise to a 50 mL tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately. b. Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet the peptide. c. Carefully decant the ether. d. Wash the peptide pellet by adding another 20 mL of cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice.[10]

  • Drying and Purification: a. After the final wash, decant the ether and dry the crude peptide pellet under vacuum. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Part 3: Impact on Peptide Structure and Application

The primary motivation for using this compound is to enforce a specific, stable conformation on the peptide. The cyclopentane ring restricts the dihedral angles (phi, psi) of the peptide backbone in its vicinity, acting as a "molecular staple."

Incorporating this and other cyclic β-amino acids has been shown to promote the formation of well-defined helical structures, often referred to as 12-helices or 14-helices, depending on the hydrogen-bonding pattern.[4][15] This contrasts with the more flexible and varied conformations available to peptides composed solely of α-amino acids.

G cluster_0 Standard α-Peptide cluster_1 Peptide with (1R,3S)-3-ACPC α1 Ala α2 Gly α1->α2 High Flexibility α3 Leu α2->α3 High Flexibility α4 Val α3->α4 High Flexibility label_alpha Multiple low-energy conformations possible β1 Ala β2 (1R,3S)-3-ACPC β1->β2 Restricted Flexibility β3 Leu β2->β3 Restricted Flexibility β4 Val β3->β4 Restricted Flexibility label_beta Favors a defined helical or turn structure

Figure 2. Conceptual impact of (1R,3S)-3-ACPC on peptide backbone flexibility.

Applications in Drug Development:

  • Stabilizing Bioactive Conformations: By locking a peptide into its receptor-binding conformation, binding affinity can be dramatically increased.

  • Enhancing Proteolytic Resistance: The unnatural backbone is not recognized efficiently by proteases, leading to a longer in vivo half-life.[2]

  • Improving Cell Permeability: In some cases, adopting a stable, folded structure can mask polar backbone groups and improve a peptide's ability to cross cell membranes.

By providing a reliable method to introduce conformational rigidity, this compound serves as a critical tool for transforming flexible, transiently active peptides into stable, potent therapeutic candidates.

References

  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
  • Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv.
  • This compound. ChemBK.
  • Some important cyclic β-amino acids. ResearchGate.
  • (-)-(1R,3S)-N-Fmoc-3-aminocyclopentane carboxylic acid. Chem-Impex.
  • This compound. PubChem.
  • (-)-(1R,3S)-N-Fmoc-3-aminocyclopentane carboxylic acid. J&K Scientific.
  • This compound. ChemicalBook.
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison.

Sources

Application Notes & Protocols: (1R,3S)-3-Aminocyclopentanecarboxylic Acid as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid that has emerged as a crucial building block in modern medicinal chemistry. Its conformationally constrained cyclopentane scaffold provides a rigid framework that is highly desirable for designing potent and selective therapeutic agents. This structural feature allows for the precise spatial orientation of functional groups, enabling optimized interactions with biological targets such as enzymes and receptors.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed physicochemical properties, core applications, and validated, step-by-step protocols for utilizing this compound in pharmaceutical synthesis, with a primary focus on the cornerstone reaction of amide bond formation.

Physicochemical Properties & Handling

Understanding the fundamental properties of a building block is paramount for its successful application in synthesis. This compound is a white to off-white crystalline solid, typically soluble in water and some organic solvents.[2] Its bifunctional nature, containing both a carboxylic acid and a primary amine, dictates its reactivity and handling requirements.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[3]
Molecular Weight 129.16 g/mol PubChem[3]
CAS Number 71830-08-5Chem-Impex[1]
Appearance White to off-white powderChem-Impex[1]
Purity ≥ 95%Chem-Impex[1]
Optical Rotation [α]D²⁵ = -6.0 ± 2º (c=1 in H₂O)Chem-Impex[1]
Storage Store at 0-8 °CChem-Impex[1]
Safety & Handling

As with all chemical reagents, proper safety protocols must be observed. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Hazard Statements: According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]

  • Precautionary Measures: Avoid breathing dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Core Applications in Medicinal Chemistry

The utility of this compound stems from its unique structure, which serves as a valuable scaffold in drug design.

  • Constrained Analogs: It is used to create structurally constrained analogs of peptides or other bioactive molecules. This rigidity can lock the molecule into a bioactive conformation, increasing potency and selectivity while often improving metabolic stability.

  • Scaffold for Novel Therapeutics: The cyclopentane ring provides a robust framework to which various functional groups can be attached, making it an attractive starting point for creating novel therapeutic agents, particularly those targeting neurological disorders.[1][4]

  • Chiral Synthesis: As an enantiomerically pure compound, it is a valuable tool in asymmetric synthesis, ensuring the production of single-enantiomer drugs, which is a critical requirement in modern pharmacology.[1]

The primary chemical transformation involving this building block is the formation of an amide bond, linking its carboxylic acid or amine group to another molecule. The following sections provide detailed protocols for this essential reaction.

General Workflow for Amide Coupling

Directly reacting a carboxylic acid with an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. A common strategy involves protecting the amine of the building block before activating and coupling the carboxylic acid.

Amide Coupling Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_final Final Steps Start This compound Protect Amine Protection (e.g., Boc) Start->Protect Boc₂O, Base Activate Carboxylic Acid Activation Protect->Activate Coupling Reagent (EDC or HATU) Couple Amine Coupling Activate->Couple Add Amine (R-NH₂) Workup Work-up & Purification Couple->Workup Deprotect Deprotection (Optional) Workup->Deprotect e.g., TFA/DCM Final Product Final Product Deprotect->Final Product

Caption: General workflow for amide synthesis.

Protocols for Amide Bond Formation

The following protocols detail two robust and widely used methods for amide coupling. For these examples, we will first describe the necessary amine protection step and then use the resulting N-Boc protected intermediate as the starting material for the coupling reactions.

Protocol 1: N-Boc Protection of the Amine Group

Rationale: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under many reaction conditions and its straightforward removal under mild acidic conditions. This step ensures that the amine group of our building block does not interfere with the subsequent activation of the carboxylic acid.

Table 2: Materials for N-Boc Protection

Reagent/MaterialQuantityPurpose
This compound1.0 eqStarting Material
Di-tert-butyl dicarbonate (Boc₂O)1.1 eqBoc Protecting Agent
Sodium Bicarbonate (NaHCO₃)2.5 eqBase
Dioxane~10 mL / gSolvent
Water~10 mL / gSolvent
Ethyl Acetate (EtOAc)As neededExtraction Solvent
1M Hydrochloric Acid (HCl)As neededpH Adjustment
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until fully dissolved.

  • Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor reaction completion by TLC or LC-MS.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the dioxane. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. c. Extract the product with ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid, which can often be used without further purification.

Protocol 2: EDC/NHS-Mediated Amide Coupling

Rationale: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. N-hydroxysuccinimide (NHS) is added to form a semi-stable NHS-ester intermediate, which is less susceptible to hydrolysis and reacts efficiently with the target amine. The byproducts are water-soluble, simplifying purification.[5]

EDC_NHS_Mechanism Acid Boc-Protected Acid Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate Activation NHSEster NHS-Ester (Active Ester) Intermediate->NHSEster + NHS NHS NHS Amide Amide Product NHSEster->Amide + Amine (R-NH₂) Amine Amine (R-NH₂)

Caption: Simplified EDC/NHS activation pathway.

Table 3: Materials for EDC/NHS Coupling

Reagent/MaterialQuantityPurpose
Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid1.0 eqStarting Material
EDC Hydrochloride1.2 eqCoupling Reagent
N-Hydroxysuccinimide (NHS)1.2 eqActivating Additive
Target Amine (e.g., Benzylamine)1.1 eqCoupling Partner
N,N-Diisopropylethylamine (DIPEA)2.5 eqNon-nucleophilic Base
Dichloromethane (DCM) or DMF~20 mL / gAnhydrous Solvent

Step-by-Step Procedure:

  • Initial Setup: Dissolve Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add NHS (1.2 eq), followed by EDC (1.2 eq). Stir the mixture at room temperature for 15-60 minutes. The formation of the active ester can be monitored by LC-MS.

  • Coupling: Add the target amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the active ester by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: HATU-Mediated Amide Coupling

Rationale: HATU is a uronium-based coupling reagent known for its high efficiency and fast reaction times.[7] It is particularly effective for coupling sterically hindered amino acids or for reactions where minimizing racemization is critical.

Table 4: Materials for HATU Coupling

Reagent/MaterialQuantityPurpose
Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid1.0 eqStarting Material
HATU1.1 eqCoupling Reagent
Target Amine (e.g., Benzylamine)1.1 eqCoupling Partner
N,N-Diisopropylethylamine (DIPEA)3.0 eqNon-nucleophilic Base
N,N-Dimethylformamide (DMF)~20 mL / gAnhydrous Solvent

Step-by-Step Procedure:

  • Initial Setup: Dissolve Boc-(1R,3S)-3-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the target amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/NHS coupling. Monitor progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Data & Expert Insights

The choice of coupling reagent is a critical parameter that depends on the specific substrates and desired outcome.

Table 5: Comparison of Coupling Reagents

ParameterEDC/NHSHATU
Reactivity GoodExcellent
Reaction Time 2-12 hours1-4 hours
Racemization Risk Low to ModerateVery Low
Substrate Scope Broad, good for general useExcellent for hindered substrates
Byproduct Removal Easy (water-soluble)Requires careful work-up
Cost LowerHigher

Senior Scientist Insight: For routine amide couplings with non-hindered, readily available amines, the EDC/NHS system offers a cost-effective and reliable method with a straightforward workup. However, when dealing with precious or sterically demanding substrates, or when suppression of epimerization is absolutely critical, HATU is the superior choice despite its higher cost. Always use anhydrous solvents and an inert atmosphere to prevent hydrolysis of the activated intermediates, which is a common cause of reduced yields.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical agents. Its rigid, chiral structure provides a unique advantage in designing molecules with high potency and selectivity. By mastering fundamental transformations such as N-protection and amide bond formation using robust protocols like those mediated by EDC/NHS or HATU, researchers can effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of novel therapeutics.

References

  • This compound | C6H11NO2 - PubChem. URL: [Link]
  • This compound - ChemBK. URL: [Link]
  • 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem. URL: [Link]
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents.
  • Industrial process for the preparation of cariprazine - Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. URL: [Link]
  • Synthesis method for cariprazine - Google Patents.
  • Synthesis of cariprazine hydrochloride | Download Scientific Diagram - ResearchG
  • Amide coupling reaction in medicinal chemistry.
  • The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed. URL: [Link]
  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of CCR1 Antagonist BMS-457

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide for the synthesis of BMS-457, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] Developed as a preclinical candidate for the treatment of rheumatoid arthritis, BMS-457 exemplifies a class of piperidine-based inhibitors that target inflammatory pathways.[1] This application note outlines the strategic approach to its synthesis, provides detailed, step-by-step protocols for the preparation of key intermediates and the final compound, and discusses methods for its characterization. The protocols are designed to be robust and reproducible, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of CCR1 Antagonism

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the inflammatory response. It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, and T-cells.[2] CCR1 and its chemokine ligands, such as MIP-1α and RANTES, mediate the migration of these immune cells to sites of inflammation.[2] Dysregulation of the CCR1 signaling pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[2]

Consequently, the development of small molecule antagonists for CCR1 has been a significant focus of therapeutic research. By blocking the interaction of chemokines with CCR1, these antagonists can inhibit leukocyte recruitment and activation, thereby mitigating the inflammatory cascade. BMS-457 emerged from a discovery program at Bristol-Myers Squibb as a high-affinity, functionally potent antagonist of the CCR1 receptor with improved metabolic stability.[1]

Mechanism of Action: A Visualized Pathway

CCR1 antagonists like BMS-457 function by competitively binding to the CCR1 receptor, preventing its activation by endogenous chemokine ligands. This blockade inhibits downstream signaling pathways that lead to chemotaxis and cellular activation.

CCR1 Signaling Pathway cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_Protein G-Protein Activation CCR1->G_Protein Initiates Chemokine Chemokine (e.g., MIP-1α, RANTES) Chemokine->CCR1 Binds & Activates BMS457 BMS-457 BMS457->CCR1 Blocks Binding Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Downstream Chemotaxis Leukocyte Chemotaxis & Activation Downstream->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

Figure 1: Mechanism of CCR1 antagonism by BMS-457.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of BMS-457 can be approached through a convergent strategy, involving the preparation of three key building blocks that are subsequently coupled. This modular approach allows for flexibility in analog synthesis and optimization.

Retrosynthesis of BMS-457 BMS457 BMS-457 Amide_Bond Amide Bond Formation BMS457->Amide_Bond Intermediate_A Intermediate A (Amino Amide) Amide_Bond->Intermediate_A Sulfamoylbenzoic_Acid Intermediate B (Sulfamoylbenzoic Acid) Amide_Bond->Sulfamoylbenzoic_Acid Amide_Bond2 Amide Bond Formation Intermediate_A->Amide_Bond2 Piperidine Intermediate C (Substituted Piperidine) Amide_Bond2->Piperidine Amino_Acid Protected Amino Acid Amide_Bond2->Amino_Acid

Figure 2: Retrosynthetic analysis of BMS-457.

The synthesis can be divided into three main stages:

  • Synthesis of the Piperidine Core (Intermediate C): Preparation of (S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine.

  • Synthesis of the Amino Amide Moiety (Intermediate A): Coupling of the piperidine core with a protected amino acid, followed by deprotection.

  • Final Amide Coupling: Reaction of the amino amide intermediate with a sulfamoylbenzoic acid derivative (Intermediate B) to yield BMS-457.

Detailed Synthetic Protocols

Disclaimer: The following protocols are representative and have been compiled from methodologies reported for structurally related compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize conditions for their specific setup.

Stage 1: Synthesis of the Piperidine Core

The synthesis of the key intermediate, (S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine, is a critical step. A plausible route is outlined below.

Protocol 3.1.1: Synthesis of 1-benzyl-4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol

ReagentMolar Eq.MWAmount
1-Benzyl-3,3-dimethylpiperidin-4-one1.0217.3121.7 g
4-Chlorophenylmagnesium bromide (1 M in THF)1.2120 mL
Anhydrous Tetrahydrofuran (THF)300 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-benzyl-3,3-dimethylpiperidin-4-one dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4-chlorophenylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 3.1.2: Debenzylation to (S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine

ReagentMolar Eq.MWAmount
1-benzyl-4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol1.0329.8733.0 g
Palladium on Carbon (10 wt. %)0.13.3 g
Methanol400 mL
Hydrogen GasBalloon

Procedure:

  • Dissolve the starting material in methanol in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated piperidine core. This product may be used in the next step without further purification.

Stage 2: Synthesis of the Amino Amide Intermediate

This stage involves the coupling of the piperidine core with a protected amino acid.

Protocol 3.2.1: Coupling with Protected Valine

ReagentMolar Eq.MWAmount
(S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine1.0239.7524.0 g
Boc-D-Valine1.1217.2623.9 g
EDC·HCl1.2191.7023.0 g
HOBt1.2135.1316.2 g
Diisopropylethylamine (DIPEA)2.5129.2432.3 g
Dichloromethane (DCM)500 mL

Procedure:

  • In a round-bottom flask, dissolve Boc-D-Valine, EDC·HCl, and HOBt in DCM.

  • Add DIPEA to the mixture and stir for 10 minutes at room temperature.

  • Add a solution of the piperidine intermediate in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3.2.2: Boc Deprotection

ReagentMolar Eq.MWAmount
Boc-protected amide1.0
4 M HCl in DioxaneExcess
Dioxane

Procedure:

  • Dissolve the Boc-protected amide in a minimal amount of dioxane.

  • Add an excess of 4 M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring for the evolution of gas to cease.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amino amide intermediate.

Stage 3: Final Amide Coupling to Yield BMS-457

The final step is the coupling of the deprotected amino amide with 3-sulfamoylbenzoic acid.

Protocol 3.3.1: Synthesis of BMS-457

ReagentMolar Eq.MWAmount
Amino amide hydrochloride salt1.0
3-Sulfamoylbenzoic acid1.1201.19
HATU1.2380.23
DIPEA3.0129.24
Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-sulfamoylbenzoic acid in DMF, add HATU and DIPEA.

  • Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amino amide hydrochloride salt to the reaction mixture, followed by an additional equivalent of DIPEA to neutralize the salt.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product, BMS-457, by preparative HPLC to achieve high purity.

Characterization and Analysis

The identity and purity of the synthesized BMS-457 should be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Results
LC-MS Purity assessment and molecular weight confirmationA single major peak with the correct mass-to-charge ratio for BMS-457.
¹H and ¹³C NMR Structural elucidation and confirmationSpectra consistent with the proposed structure of BMS-457, showing characteristic peaks for the aromatic, piperidine, and amino acid moieties.
HRMS Exact mass determinationProvides the elemental composition and confirms the molecular formula.
Chiral HPLC Enantiomeric purity determinationA single peak confirming the desired stereoisomer.

Conclusion

This application note provides a comprehensive guide for the synthesis of the CCR1 antagonist BMS-457. The described multi-step synthesis, based on established chemical transformations for related structures, offers a reliable pathway for obtaining this valuable research compound. The detailed protocols and characterization methods will aid researchers in the fields of medicinal chemistry and pharmacology in their efforts to explore the therapeutic potential of CCR1 antagonism.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.).
  • Gardner, D. S., et al. (2013). The discovery of BMS-457, a potent and selective CCR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 23(13), 3833-3840.
  • Buy (S)-2-amino-3-methyl-N-phenylbutanamide (EVT-3366355) | 129473-55-8. (n.d.). EvitaChem.
  • Antagonists of chemokine receptors. (2014).
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • 4-(4-Chlorophenyl)piperidin-4-ol synthesis. (n.d.). ChemicalBook.
  • BMS-817399. (n.d.).

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Drug Design

Chiral 3-aminocyclopentanecarboxylic acids are a class of conformationally restricted β-amino acids that have garnered significant attention in medicinal chemistry and drug development.[1][2] Unlike their linear counterparts, the cyclopentane ring locks the molecular backbone into a well-defined three-dimensional structure. This pre-organization is critical for designing peptides and peptidomimetics with stable and predictable secondary structures, such as helices and sheets.[3] Such "foldamers" are more resistant to enzymatic degradation and can exhibit enhanced binding affinity and selectivity for biological targets like receptors and enzymes, making them invaluable scaffolds for novel therapeutics.[3][4]

The precise spatial arrangement of the amino and carboxylic acid functional groups, dictated by their cis or trans relationship and the absolute stereochemistry at the chiral centers, is paramount to their biological function.[5] Consequently, the development of robust and highly stereoselective synthetic methods to access enantiomerically pure 3-aminocyclopentanecarboxylic acid derivatives is a key challenge and a vibrant area of modern organic synthesis.[6] This guide details two powerful and distinct asymmetric strategies for their preparation: Enzymatic Desymmetrization and Diastereoselective Conjugate Addition .

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral aminocyclopentane core can be approached through several strategic paradigms. The choice of strategy often depends on the desired substitution pattern, relative stereochemistry (cis vs. trans), and scalability.

  • Catalytic Asymmetric Desymmetrization: This elegant approach starts with a prochiral or meso-cyclopentane precursor, such as a disubstituted diester or anhydride. A chiral catalyst, often an enzyme, selectively transforms one of two enantiotopic functional groups, thereby breaking the molecule's symmetry and establishing the key stereocenters in a single step. This method is prized for its efficiency and often exceptional enantioselectivity.

  • Chiral Auxiliary & Reagent-Controlled Methods: These methods utilize a covalently attached chiral molecule (an auxiliary) or a chiral reagent to direct the stereochemical outcome of a key bond-forming reaction. A prominent example is the conjugate addition of a chiral lithium amide to an α,β-unsaturated cyclopentene derivative, where the chiral amine directs the approach of the nucleophile.

  • Metal-Catalyzed Cycloadditions and Cascade Reactions: Transition metals, particularly rhodium and palladium, can catalyze a variety of powerful transformations, including [3+2] cycloadditions and complex cascade sequences. These reactions can rapidly build the cyclopentane ring while simultaneously installing multiple stereocenters with high levels of control, often guided by a chiral ligand.

This document will provide detailed protocols for the first two strategies, representing a biocatalytic and a chiral reagent-controlled approach, respectively.

Method 1: Enzymatic Desymmetrization for the Synthesis of (-)-(1R,3S)-cis-3-Aminocyclopentanecarboxylic Acid

This strategy leverages the exquisite selectivity of enzymes to differentiate between two chemically identical, but spatially distinct (enantiotopic), ester groups on a meso-cyclopentane precursor. The process involves the selective hydrolysis of one ester group, followed by a Curtius rearrangement to install the amine functionality.

Workflow and Rationale

The overall synthetic pathway begins with the readily available cis-cyclopentane-1,3-dicarboxylic acid. Esterification yields a prochiral meso-diester. The key asymmetric step is the selective enzymatic hydrolysis of one of the two ester groups. Lipase enzymes are particularly effective for this transformation due to their reliability and broad substrate tolerance. The resulting chiral mono-acid mono-ester is then converted to the target amino acid via a Curtius rearrangement, a classic method for converting a carboxylic acid to a primary amine with retention of configuration.

G cluster_0 Synthesis Pathway A cis-Cyclopentane-1,3-dicarboxylic Acid B Prochiral Dimethyl Ester A->B  Esterification  (MeOH, H+) C Chiral Mono-acid Mono-ester ((1R,3S)-configuration) B->C  Enzymatic Hydrolysis  (Lipase, pH 7) D Acyl Azide Intermediate C->D  DPPA, Et3N E Isocyanate Intermediate D->E  Curtius Rearrangement  (Heat, in t-BuOH) F Protected Amino Acid E->F  (Trapping) G Final Product: (-)-(1R,3S)-cis-3-Aminocyclopentanecarboxylic Acid F->G  Deprotection  (Acid Hydrolysis) G cluster_1 Synthesis Pathway A Prochiral Acyclic Diester (e.g., (E,E)-octa-2,6-dienedioate) C Cyclized Intermediate (trans-diastereomer favored) A->C  Tandem Conjugate Addition  & Intramolecular Cyclization B Chiral Lithium Amide B->C D Final Product: trans-2-Amino-5-carboxymethyl- cyclopentane-1-carboxylate derivative C->D  Hydrogenolysis  (Pd/C, H2)

Sources

The Strategic Integration of BOC-(1R,3S)-3-Aminocyclopentane Carboxylic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the application of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid, a chiral building block of significant interest in modern pharmaceutical and peptide-based drug development. We will explore the rationale behind its use, detailed protocols for its incorporation into synthetic workflows, and its potential in creating novel therapeutics, including conformationally constrained peptides and antiviral agents.

The Rationale: Why Choose BOC-(1R,3S)-3-Aminocyclopentane Carboxylic Acid?

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is more than just a protected amino acid; it is a strategic tool for molecular design. Its utility stems from a combination of its stereochemistry and the conformational rigidity imparted by the cyclopentane ring.

Key Advantages:

  • Conformational Constraint: The five-membered ring structure restricts the rotational freedom of the molecular backbone into which it is incorporated. This pre-organization can lead to a more defined three-dimensional structure, which is crucial for enhancing binding affinity and selectivity to biological targets such as receptors and enzymes.[1][2][3]

  • Enhanced Metabolic Stability: Peptides and other drug molecules containing non-natural amino acids like this cyclopentane derivative often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

  • Versatility in Synthesis: The tert-butoxycarbonyl (BOC) protecting group on the amine is a cornerstone of classic peptide synthesis, allowing for controlled, stepwise assembly of peptide chains.[4] This compound serves as a versatile intermediate in a wide array of organic syntheses.[4]

  • Chiral Integrity: As a homochiral building block, it allows for the stereospecific synthesis of complex molecules, a critical requirement in modern drug development where enantiomeric purity is paramount.

The incorporation of such constrained amino acids is a well-established strategy in the design of peptidomimetics to elicit specific biological responses.

Application in Conformationally Constrained Peptide Synthesis

The primary application of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is in the synthesis of peptides with controlled secondary structures. By replacing a standard amino acid with this constrained analog, researchers can induce specific turns or folds in the peptide backbone, effectively locking the peptide into its bioactive conformation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a detailed protocol for the incorporation of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • BOC-(1R,3S)-3-aminocyclopentane carboxylic acid

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable in a hybrid strategy)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5)

  • Diethyl ether, cold

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (DIC/HOBt or HATU) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation

Caption: General workflow for Boc-SPPS.

Step-by-Step Protocol:

  • Resin Preparation: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment (if starting from scratch): Attach the C-terminal Boc-protected amino acid to the resin according to standard procedures (e.g., cesium salt method).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the vessel.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid:

    • Activation: In a separate vial, dissolve BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Allow to pre-activate for 10-15 minutes. Alternatively, for difficult couplings, use HATU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step. Due to the potential for steric hindrance with this cyclic amino acid, a double coupling may be necessary for optimal results.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Optimization of Coupling Conditions:

Coupling ReagentBaseActivation TimeCoupling TimeTypical EfficiencyNotes
DIC/HOBtDIPEA10-15 min2-4 hoursGood to ExcellentA standard and cost-effective method.
HBTU/DIPEADIPEA2-5 min1-2 hoursExcellentFaster coupling and generally higher yields.[5][6]
HATU/DIPEADIPEA1-2 min30-60 minSuperiorRecommended for sterically hindered amino acids to minimize racemization and ensure high coupling efficiency.[7][8]

Application in the Synthesis of Antiviral Agents

While direct synthesis of approved antiviral drugs from BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is not widely documented in mainstream literature, its structural motif is highly relevant to the field, particularly in the synthesis of carbocyclic nucleoside analogs. These analogs are a class of antiviral compounds where the ribose sugar ring is replaced by a carbocyclic moiety, such as cyclopentane. This modification can confer improved metabolic stability and potent antiviral activity.[9][10][11][12]

Conceptual Synthetic Pathway to a Carbocyclic Nucleoside Analog

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid can serve as a chiral precursor to key intermediates in the synthesis of antiviral carbocyclic nucleosides. A plausible synthetic strategy would involve the transformation of this amino acid into a chiral aminocyclopentanol derivative, which can then be coupled with a nucleobase.

Hypothetical Synthetic Scheme:

Antiviral_Synthesis Start BOC-(1R,3S)-3-aminocyclopentane carboxylic acid Reduction Carboxylic Acid Reduction (e.g., BH₃·THF) Start->Reduction Coupling Nucleobase Coupling (e.g., Mitsunobu reaction) Reduction->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Final Carbocyclic Nucleoside Analog Deprotection->Final

Caption: Conceptual pathway to a carbocyclic nucleoside analog.

Protocol Outline:

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of BOC-(1R,3S)-3-aminocyclopentane carboxylic acid would first be reduced to a primary alcohol. This can be achieved using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).

  • Coupling with a Nucleobase: The resulting chiral aminocyclopentanol derivative can then be coupled with a desired nucleobase (e.g., a purine or pyrimidine derivative) using methods like the Mitsunobu reaction. This step establishes the crucial glycosidic-like bond.

  • Deprotection: The final step would involve the removal of the BOC protecting group under acidic conditions (e.g., with TFA) to yield the final carbocyclic nucleoside analog.

This strategic approach allows for the synthesis of a variety of novel antiviral candidates by simply varying the nucleobase used in the coupling step. The inherent chirality of the starting material ensures the stereochemical integrity of the final product.

Conclusion

BOC-(1R,3S)-3-aminocyclopentane carboxylic acid is a powerful and versatile tool in the hands of medicinal chemists and drug development professionals. Its ability to impart conformational rigidity makes it invaluable for the synthesis of peptides with enhanced biological activity and stability. Furthermore, its potential as a chiral precursor for the synthesis of carbocyclic nucleoside analogs opens up avenues for the discovery of novel antiviral therapeutics. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic building block in advancing pharmaceutical research.

References

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148.
  • Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
  • Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060–1063.
  • Lee, K., & Chu, C. K. (2001). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 843–846.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs.
  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Wang, G., & Gunic, E. (2007). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Semantic Scholar. (n.d.). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU.
  • MedchemExpress. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
  • ResearchGate. (2025). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Cayman Chemical. (n.d.). BOC-(1R,3S)-3-Aminocyclopentane carboxylic acid (CAS 161660-94-2).
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • Thermo Fisher Scientific. (n.d.). (1R,3S)-N-BOC-1-Aminocyclopentane-3-carboxylic acid, 95%, 98% ee.
  • Chem-Impex. (n.d.). (-)-(1R,3S)-N-Boc-3-aminocyclopentane carboxylic acid.
  • Scilit. (n.d.). Novel method for monitoring the coupling efficiency in solid phase peptide synthesis.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). Surprisingly Stable Helical Conformations in α/β-Peptides by Incorporation of Cis-β-Aminocyclopropane Carboxylic Acids.
  • Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • PubMed. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues.
  • ResearchGate. (2025). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.

Sources

Application Notes and Protocols for Developing Drugs for Neurological Disorders

Sources

Illuminating the Machinery of Life: Advanced Protocols for Enzyme Activity and Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of life is choreographed by the precise interactions of proteins and the catalytic prowess of enzymes. Understanding these fundamental biochemical processes is paramount for unraveling cellular mechanisms, identifying novel drug targets, and developing next-generation therapeutics. This comprehensive guide provides detailed application notes and validated protocols for the robust analysis of enzyme activity and protein-protein interactions. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, empowering researchers to not only execute these techniques with precision but also to troubleshoot and adapt them to their specific scientific inquiries.

Section 1: The Heart of Catalysis: Principles and Protocols for Measuring Enzyme Activity

Enzymes are the biological catalysts that accelerate the vast majority of chemical reactions within a cell.[1][2] Quantifying their activity is fundamental to understanding their function, regulation, and role in metabolic pathways.[3][4] This section will explore the principles of enzyme kinetics and provide a detailed protocol for a common spectrophotometric enzyme assay.

The "Why": Understanding Enzyme Kinetics

Enzyme-catalyzed reactions are not instantaneous. Their rates are influenced by factors such as substrate concentration, temperature, pH, and the presence of inhibitors or activators.[5] The study of these reaction rates is known as enzyme kinetics. A key model in enzyme kinetics is the Michaelis-Menten equation, which describes how the initial reaction velocity (V₀) varies with substrate concentration ([S]).[5]

From this analysis, two critical parameters are derived:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is directly proportional to the enzyme concentration.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.

Understanding these parameters is crucial for comparing enzyme efficiency, identifying types of enzyme inhibition, and designing effective drug candidates that target enzyme activity.[3][6]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of an enzyme-catalyzed reaction, forming the basis of kinetic analysis.

EnzymeKinetics cluster_reaction Reaction Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 (Binding) S Substrate (S) ES->E k-1 (Dissociation) E_P Enzyme (E) + Product (P) ES->E_P k2 (Catalysis) P Product (P)

Caption: A simplified model of an enzyme-catalyzed reaction.

Protocol: Spectrophotometric Assay for Enzyme Activity

This protocol provides a general framework for a continuous spectrophotometric enzyme assay, where the formation of a product results in a change in absorbance.[7][8]

Principle: Many enzymatic reactions can be monitored by measuring the change in absorbance of light at a specific wavelength as a substrate is converted to a product.[8][9] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the light-absorbing product.[8]

Materials:

  • Spectrophotometer (UV-Vis)

  • Temperature-controlled cuvette holder

  • Quartz or plastic cuvettes

  • Enzyme solution of unknown activity

  • Substrate solution (ensure it or its product is chromogenic)

  • Reaction buffer (optimized for pH and ionic strength for the enzyme)

  • Purified water

Protocol Steps:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the substrate in the reaction buffer.

    • Prepare a series of dilutions of the substrate in reaction buffer to determine Km and Vmax.

    • Prepare the enzyme solution in reaction buffer. Keep on ice to maintain activity.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the product.

    • Set the temperature of the cuvette holder to the optimal temperature for the enzyme.

  • Assay Execution:

    • In a cuvette, combine the reaction buffer and the substrate solution. The final volume will depend on the cuvette size (e.g., 1 mL).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature for 3-5 minutes.[10]

    • "Blank" the spectrophotometer using this mixture to set the initial absorbance to zero.

    • To initiate the reaction, add a small, known volume of the enzyme solution to the cuvette and mix quickly but gently.[7]

    • Immediately start recording the absorbance at regular time intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).[9]

  • Data Analysis:

    • Plot the absorbance as a function of time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.[11]

    • Calculate the slope of this linear portion (ΔAbsorbance/Δtime).

    • Convert the rate of change in absorbance to a change in concentration using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.

    • Repeat the assay with varying substrate concentrations.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[12][13]

ParameterDescriptionTypical Units
Vmax Maximum reaction velocityµmol/min or U/mg
Km Michaelis constant (substrate affinity)µM or mM
kcat Turnover number (catalytic efficiency)s⁻¹
kcat/Km Specificity constantM⁻¹s⁻¹

Table 1: Key Enzyme Kinetic Parameters

Section 2: Unraveling the Interactome: Methods for Studying Protein-Protein Interactions

Protein-protein interactions (PPIs) are the cornerstone of virtually all cellular processes.[14] Studying these interactions is essential for understanding signal transduction, gene regulation, and the assembly of cellular machinery.[15] This section details three powerful techniques for investigating PPIs: Co-Immunoprecipitation (Co-IP), Pull-Down Assays, and Surface Plasmon Resonance (SPR).

Co-Immunoprecipitation (Co-IP): Capturing Interactions in a Cellular Context

Co-IP is a gold-standard technique for identifying and validating protein-protein interactions within a complex mixture, such as a cell lysate.[15][16] The principle relies on using an antibody to specifically isolate a "bait" protein and its interacting "prey" proteins.[14][17]

The strength of Co-IP lies in its ability to capture interactions that occur under near-physiological conditions within the cell.[15] By gently lysing cells, protein complexes are preserved. The subsequent immunoprecipitation with a highly specific antibody ensures the selective enrichment of the bait protein and its authentic binding partners. Careful washing steps are critical to remove non-specific binders, while the final elution and analysis by Western blotting or mass spectrometry reveal the identity of the interacting proteins.[11][12]

CoIP_Workflow start Start: Cell Lysate (with protein complexes) add_ab Add Bait-Specific Antibody start->add_ab incubate1 Incubate to form Antibody-Bait-Prey Complex add_ab->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate for Beads to Bind Antibody add_beads->incubate2 wash Wash to Remove Non-specific Proteins incubate2->wash elute Elute Bound Proteins wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze

Caption: A schematic of the Co-Immunoprecipitation workflow.

Materials:

  • Cell culture or tissue sample

  • Ice-cold PBS

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100. Add protease and phosphatase inhibitors fresh.[5][18]

  • Primary antibody specific to the "bait" protein

  • Protein A/G agarose or magnetic beads[19]

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE loading buffer)

  • Microcentrifuge

  • End-over-end rotator

Protocol Steps:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in Co-IP lysis buffer and incubate on ice for 30 minutes with occasional vortexing.[19]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, add Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C.[3]

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.[18]

    • Add the equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.[18]

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).[18]

    • Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer.[20] Each wash should involve resuspending the beads followed by pelleting.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding elution buffer and incubating. If using SDS-PAGE loading buffer, boil the sample for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and suspected prey proteins. Alternatively, for discovery of novel interactors, mass spectrometry can be employed.[11]

Pull-Down Assay: An In Vitro Approach to Studying Interactions

The pull-down assay is another affinity-based method used to detect protein-protein interactions.[21] It is particularly useful for confirming a suspected interaction or identifying interactors of a purified or recombinantly expressed "bait" protein.[16]

Unlike Co-IP, which investigates interactions in a cellular lysate, the pull-down assay is an in vitro technique.[16] A recombinant "bait" protein is tagged (e.g., with GST or a His-tag) and immobilized on affinity beads.[22] This bait-coated matrix is then incubated with a protein source (e.g., cell lysate or a purified "prey" protein). If the prey protein interacts with the bait, it will be "pulled down" with the beads. The advantages of this method include the ability to study interactions with a purified bait protein and to manipulate the binding conditions with greater control.[23]

PullDown_Workflow start Start: Tagged Bait Protein + Affinity Beads incubate1 Incubate to Immobilize Bait Protein start->incubate1 add_prey Add Prey Protein Source (e.g., Cell Lysate) incubate1->add_prey incubate2 Incubate to Allow Bait-Prey Interaction add_prey->incubate2 wash Wash to Remove Non-specific Binders incubate2->wash elute Elute Bound Proteins wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze SPR_Sensorgram cluster_sensorgram SPR Sensorgram cluster_axis A Baseline B Association (ka) A->B Analyte Injection Start C Steady-State B->C D Dissociation (kd) C->D Analyte Injection Stop E Regeneration D->E Y_axis Response (RU) X_axis Time origin->Y_axis origin->X_axis

Caption: A typical Surface Plasmon Resonance sensorgram showing the different phases of a molecular interaction.

Protocol Steps:

  • Ligand Immobilization:

    • Choose a suitable sensor chip and immobilization chemistry (e.g., amine coupling).

    • Activate the sensor surface.

    • Inject the ligand solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject a series of concentrations of the analyte over the ligand-immobilized surface. Each injection is followed by a dissociation phase where only running buffer flows over the surface.

    • After each cycle, the surface is typically regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the ligand.

  • Data Analysis:

    • The resulting sensorgrams are "double-referenced" by subtracting the signal from a reference flow cell and a "zero concentration" analyte injection to correct for bulk refractive index changes and non-specific binding.

    • The referenced sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the affinity (KD).

ParameterDescriptionTypical Units
ka Association rate constantM⁻¹s⁻¹
kd Dissociation rate constants⁻¹
KD Equilibrium dissociation constant (Affinity)M (molar)

Table 2: Key Parameters from SPR Analysis

Section 3: Ensuring Data Integrity: The Importance of Controls and Troubleshooting

The reliability of any biochemical assay hinges on the inclusion of appropriate controls and a systematic approach to troubleshooting.

Controls are Non-Negotiable
  • For Enzyme Assays:

    • No-enzyme control: To ensure that the observed reaction is indeed enzyme-catalyzed.

    • No-substrate control: To check for any background signal not related to substrate turnover.

  • For Co-IP and Pull-Down Assays:

    • Isotype control (for Co-IP): An antibody of the same isotype but irrelevant specificity to ensure that the interaction is not due to non-specific antibody binding. [3] * Beads-only control: To check for non-specific binding of proteins to the beads themselves. [3] * Input control: A sample of the lysate before immunoprecipitation or pull-down to confirm the presence of the proteins of interest.

A Proactive Approach to Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Signal (Co-IP/Pull-Down) Inefficient cell lysis; Protein-protein interaction disrupted by harsh lysis buffer; Low protein expression.Use a stronger lysis buffer or sonication; Switch to a milder lysis buffer (e.g., with NP-40 instead of RIPA for Co-IP); Increase the amount of starting material. [3]
High Background (Co-IP/Pull-Down) Insufficient washing; Non-specific antibody binding; Non-specific binding to beads.Increase the number and/or stringency of washes; Include a pre-clearing step; Block the beads with BSA. [20][24]
Non-linear Reaction Rate (Enzyme Assay) Substrate depletion; Enzyme instability; Product inhibition.Use a higher substrate concentration or measure the rate over a shorter time; Ensure optimal buffer conditions and temperature; Dilute the enzyme.
Irregular Sensorgram (SPR) Mass transport limitation; Non-specific binding; Improper regeneration.Increase the flow rate or decrease the ligand density; Add a small amount of surfactant to the running buffer; Optimize the regeneration solution.

Table 3: Common Troubleshooting Scenarios and Solutions

Conclusion

The methodologies detailed in this guide represent a powerful toolkit for the modern biochemist and drug discovery professional. By understanding the principles behind these techniques, meticulously following the outlined protocols, and employing a logical approach to troubleshooting, researchers can generate high-quality, reproducible data that will illuminate the complex and fascinating world of enzyme activity and protein interactions.

References

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.
  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting.
  • Chemistry For Everyone. (2025, June 2). How Do You Interpret Data From Surface Plasmon Resonance? YouTube.
  • ProteinGuru. (n.d.). Co-immunoprecipitation (co-IP) Troubleshooting Guide.
  • MyAssays. (n.d.). Kinetics Data Analysis - Enzyme Kinetics.
  • MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics. YouTube.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Affinité Instruments. (2020, October 15). SPR Sensorgram Explained.
  • bioRxiv. (2018, May 16). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R.
  • Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users.
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.
  • (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?.
  • (n.d.). Method of Enzyme Assay.
  • GraphPad Prism 10 Curve Fitting Guide. (n.d.). Example: Fitting an enzyme kinetics curve.
  • Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance.
  • ResearchGate. (2015, February 23). Can you suggest a lysis buffer for a GST-pull-down assays?.
  • Bitesize Bio. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay.
  • MDPI. (2023, February 10). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2.
  • ResearchGate. (2022, November 1). Which cell lysis buffer to use for a pull down assay?.
  • The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • Protocols.io. (2014, April 27). Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry}.
  • YouTube. (2014, August 26). Spectrophotometric Enzyme Assays.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • (n.d.). Surface plasmon resonance1.
  • NanoString Technologies. (n.d.). Protein Processing for Lysate Samples.
  • Antibodies.com. (2024, May 16). Co-Immunoprecipitation (Co-IP): The Complete Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 3-Aminocyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of separating 3-aminocyclopentanecarboxylic acid (ACPC) stereoisomers. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. As a non-proteinogenic amino acid, the specific stereoisomer of ACPC is critical for its function in peptidomimetics and other pharmaceutical applications.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just solutions but the underlying scientific principles to empower your method development.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the chiral separation of 3-aminocyclopentanecarboxylic acid so challenging?

The primary challenge lies in the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3S) and (1S,3R) isomers are a cis pair of enantiomers, while the (1R,3R) and (1S,3S) isomers are a trans pair of enantiomers. Separating the diastereomeric pairs (cis from trans) is relatively straightforward; however, resolving the enantiomers within each pair requires a chiral environment. The structural rigidity of the cyclopentane ring and the close proximity of the amino and carboxylic acid functional groups create subtle stereochemical differences that demand highly selective analytical techniques.

FAQ 2: What are the most common analytical approaches for separating all four ACPC isomers?

The most successful approaches typically involve either direct or indirect chiral chromatography.

  • Direct Chiral HPLC: This is often the preferred method, utilizing a chiral stationary phase (CSP) that can interact differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are common.

  • Indirect Chiral HPLC/GC: This involves derivatizing the ACPC isomers with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These derivatives can then be separated on a standard achiral column. This method's success is highly dependent on the choice of derivatizing agent.

A logical workflow for method selection is outlined below.

Method_Selection_Workflow start Start: Need to separate ACPC Isomers direct_method Direct Method (Chiral HPLC) start->direct_method Preferred Approach indirect_method Indirect Method (Derivatization + HPLC/GC) start->indirect_method csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) direct_method->csp_selection cda_selection Select Chiral Derivatizing Agent (CDA) (e.g., OPA + N-isobutyryl-L-cysteine) indirect_method->cda_selection method_dev Method Development: Optimize Mobile Phase, Temp. csp_selection->method_dev derivatization_protocol Develop & Validate Derivatization Protocol cda_selection->derivatization_protocol separation Achieve Separation? method_dev->separation derivatization_protocol->method_dev separation->start No, Re-evaluate end End: Validated Method separation->end Yes

Caption: Workflow for selecting a chiral separation method for ACPC isomers.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Scenario 1: Poor Resolution Between Enantiomeric Pairs on a Chiral Column

Question: I am using a polysaccharide-based chiral column, and while I can separate the cis and trans diastereomers, the enantiomers within each pair are co-eluting. How can I improve the resolution?

Answer: This is a common issue where the chiral recognition is not strong enough. The interactions between the analyte and the chiral stationary phase are often a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. Fine-tuning these interactions is key.

Troubleshooting Steps:

  • Reduce the Mobile Phase Polarity: The polarity of the mobile phase significantly impacts enantioselectivity. In normal-phase chromatography (e.g., using hexane/isopropanol), decreasing the concentration of the polar modifier (isopropanol) can enhance the hydrogen bonding interactions between the ACPC isomers and the CSP, often leading to better resolution. Start by decreasing the alcohol content in 2% increments.

  • Introduce an Acidic/Basic Additive: The ionization state of both the amino and carboxylic acid groups is critical.

    • For Normal Phase: Add a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA). An acid will ensure the amino group is protonated, while a base will deprotonate the carboxylic acid. This can alter the primary interaction points with the CSP.

    • For Reversed-Phase: Control the pH of the aqueous mobile phase with buffers. A pH around 2-3 will protonate the amino group, while a pH around 5-6 will result in a zwitterionic form. The optimal pH will depend on the specific CSP.

  • Lower the Column Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can improve resolution. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to greater enantioselectivity. However, be aware that this will also increase backpressure and analysis time.

  • Change the Mobile Phase Modifier: If you are using isopropanol as your polar modifier in normal-phase, consider switching to ethanol. The different steric and hydrogen bonding properties of the alcohol can sometimes dramatically alter the separation.

Experimental Protocol: Optimizing Mobile Phase for Enantiomeric Resolution

  • Initial Conditions:

    • Column: Chiralpak AD-H (or similar amylose-based CSP)

    • Mobile Phase: Hexane/Isopropanol (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm

  • Stepwise Optimization:

    • Step 2.1: Decrease Isopropanol to 18%. Equilibrate the column for at least 20 column volumes. Inject the sample and assess the resolution.

    • Step 2.2: If resolution is still poor, decrease Isopropanol to 15%.

    • Step 2.3: If co-elution persists, return to the 80:20 mixture and add 0.1% TFA. Equilibrate and inject.

    • Step 2.4: If necessary, try 80:20 Hexane/Isopropanol with 0.1% DEA.

    • Step 2.5: As a final mobile phase adjustment, switch the modifier to ethanol (e.g., 85:15 Hexane/Ethanol).

Data Comparison Table:

Mobile Phase CompositionAdditive (0.1%)Temperature (°C)Resolution (Rs) for (1R,3S)/(1S,3R)
Hexane/IPA (80:20)None25< 1.0
Hexane/IPA (85:15)None251.4
Hexane/IPA (80:20)TFA251.6
Hexane/IPA (80:20)TFA151.9

(Note: Resolution values are illustrative examples to show trends.)

Scenario 2: Inconsistent Results with Indirect Method (Derivatization)

Question: I am using OPA (o-phthaldialdehyde) and a chiral thiol like N-isobutyryl-L-cysteine (IBLC) for derivatization, but my peak areas are not reproducible. What could be the cause?

Answer: The primary issue with this pre-column derivatization method is the stability of the resulting isoindole derivatives. These derivatives can be unstable, and the reaction kinetics can be sensitive to several factors.

Troubleshooting Steps:

  • Control Reaction Time and Temperature: The derivatization reaction should be carefully timed and performed at a consistent temperature. Automating the process with an autosampler can significantly improve reproducibility. Ensure the reaction time is sufficient for completion but not so long that degradation occurs. A typical time frame is 1-5 minutes.

  • Check pH of the Reaction Mixture: The reaction between OPA, the thiol, and the primary amine is pH-dependent. The optimal pH is typically in the range of 9-10. Use a stable borate buffer to maintain this pH consistently.

  • Ensure Reagent Purity and Freshness: OPA and IBLC solutions can degrade over time. Prepare fresh reagents daily and store them protected from light and at a cool temperature (e.g., 4°C). The thiol is particularly susceptible to oxidation.

  • Validate for Stoichiometry: Ensure that the derivatizing agents (OPA and IBLC) are in significant molar excess relative to the ACPC isomers to drive the reaction to completion. A 10-fold or higher excess is a good starting point.

Diagram: Factors Affecting Derivatization Reproducibility

Derivatization_Factors center_node Reproducibility of Derivatization time Reaction Time time->center_node temp Temperature temp->center_node ph Reaction pH ph->center_node reagent_quality Reagent Quality (Purity & Freshness) reagent_quality->center_node stoichiometry Reagent Stoichiometry (Molar Excess) stoichiometry->center_node

Caption: Key parameters influencing the reproducibility of pre-column derivatization.

Part 3: References

  • Title: Enantioseparation of cyclic β-amino acid analogues by precolumn derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine and their stereochemical determination Source: Journal of Chromatography A URL: [Link]

Technical Support Center: Preventing Epimerisation during Peptide Coupling with (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for researchers, chemists, and drug development professionals working with the non-standard amino acid, (1R,3S)-3-aminocyclopentanecarboxylic acid. Our focus is on mitigating the critical issue of epimerisation during peptide bond formation to ensure the stereochemical integrity of your final peptide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding epimerisation in the context of coupling this compound.

Q1: What is epimerisation in peptide synthesis, and why is it a critical concern?

A1: Epimerisation is a chemical process that alters the configuration at only one of several stereogenic centers in a molecule.[1][2] In peptide synthesis, it refers to the inversion of the stereochemistry at the α-carbon of the amino acid being activated for coupling. This side reaction is highly undesirable as it leads to the formation of a diastereomeric peptide impurity.[3] These impurities often have very similar physical properties to the desired peptide, making them extremely difficult to separate.[1][3] The presence of an epimerised residue alters the peptide's three-dimensional structure, which can drastically reduce or completely change its biological activity and therapeutic efficacy.[1][3][4]

There are two primary mechanisms through which epimerisation occurs:

  • Oxazolone Formation: This is the most common pathway.[1] The activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon (C4) of this ring is acidic and can be easily removed by a base. The resulting planar, achiral enolate can be re-protonated from either face, leading to a loss of stereochemical integrity.[1][4][5]

  • Direct Enolisation (α-Proton Abstraction): A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate without proceeding through an oxazolone.[1][6] This pathway is generally less common but can be significant with certain amino acids or under strongly basic conditions.[1]

Q2: Is this compound particularly susceptible to epimerisation?

A2: this compound is a constrained, cyclic β-amino acid. While the primary concern in peptide chemistry is typically racemisation at the α-carbon, the principles apply to the stereocenter bearing the carboxyl group in this molecule. The rigid cyclopentane ring introduces significant steric hindrance. Sterically hindered amino acids can be more prone to epimerisation because the desired coupling reaction may be slowed, allowing more time for the activated intermediate to epimerise via the oxazolone or direct enolisation pathways.[7] Therefore, careful selection of coupling conditions is paramount.

Q3: What are the most critical factors to control epimerisation?

A3: The choice of the coupling reagent and, if applicable, the additive, is the most critical factor in controlling epimerisation.[8] Modern coupling reagents are designed not only to efficiently form the amide bond but also to minimise the lifetime of epimerisation-prone intermediates.[9][10]

  • Carbodiimide reagents (e.g., DCC, DIC, EDC) used alone are known to cause significant epimerisation.[8][11] Their use without an additive is strongly discouraged for this application.

  • Onium (Aminium/Uronium and Phosphonium) salts (e.g., HBTU, HATU, COMU, PyBOP) are highly efficient and generally cause less epimerisation.[8][12][13] They react with the carboxylic acid to form active esters that are less prone to cyclizing into an oxazolone.[13]

  • Additives are essential for suppressing epimerisation, especially when using carbodiimides.[8][12]

Q4: How do additives like HOBt, HOAt, and OxymaPure® work to suppress epimerisation?

A4: Additives are acidic N-hydroxy compounds that function as "racemisation suppressants."[9] When a carboxylic acid is activated by a reagent like a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to rearranging into an inactive N-acylurea or cyclizing to the problematic oxazolone.[14]

Additives intercept this O-acylisourea to form an active ester (e.g., OBt, OAt, or Oxyma ester).[8][12][14] These active esters are more stable than the O-acylisourea, less prone to forming the oxazolone, yet still highly reactive towards the amine component, thus promoting the desired peptide bond formation with minimal epimerisation.[14]

  • 1-Hydroxybenzotriazole (HOBt): The traditional standard, effective at suppressing epimerisation.[12][14] However, its anhydrous form has explosive properties, restricting its availability and use.[12][15]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at both accelerating coupling and suppressing epimerisation.[7][8]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative that is superior to HOBt and often performs at a level comparable to or even exceeding HOAt in suppressing epimerisation.[14][15][16] It is now considered a reagent of choice for high-purity peptide synthesis.[14]

Q5: What role do bases and solvents play in this process?

A5: The choice of base and solvent significantly impacts epimerisation levels.

  • Base: A tertiary amine base is often required to deprotonate the incoming amine component's salt and to neutralize the acidic byproducts of the reaction. However, excess or strong bases can readily abstract the acidic α-proton, promoting epimerisation.[1] The general recommendation is to use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) are common in peptide synthesis but have been shown to increase the rate of epimerisation compared to less polar solvents like Dichloromethane (DCM) or Chloroform.[7] However, reactant solubility is often the deciding factor. If possible, using a less polar solvent or a mixture can be beneficial.[7]

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the coupling of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Significant diastereomeric impurity detected by HPLC/LC-MS. 1. Inappropriate Coupling Reagent/Additive: Using a carbodiimide (DIC/EDC) without an additive.[8] 2. Excess Base: Using too much DIPEA or a stronger base, which promotes proton abstraction.[1] 3. High Reaction Temperature: Elevated temperatures can accelerate epimerisation rates.[7][17] 4. Prolonged Activation Time: Allowing the carboxylic acid to sit in the activated state for too long before adding the amine component.1a. Switch to a modern onium salt reagent like COMU or HATU.[16] 1b. If using a carbodiimide, ensure at least 1 equivalent of an additive like OxymaPure® or HOAt is included.[12][15] 2. Use only the stoichiometric amount of base required. For coupling free amines, a base may not be necessary. Consider a weaker base like N-methylmorpholine (NMM). 3. Perform the coupling at 0 °C or room temperature. Low temperatures generally suppress epimerisation.[7] 4. Add the amine component immediately after the activation step. Avoid pre-activation protocols where possible.
Inconsistent or low coupling yields. 1. Steric Hindrance: The cyclic structure of this compound is sterically demanding, slowing down the coupling reaction. 2. Poor Reagent Choice: The selected coupling reagent may not be powerful enough to overcome the steric barrier efficiently. 3. Solubility Issues: The protected amino acid or peptide may not be fully dissolved in the chosen solvent.1. Increase the reaction time or slightly increase the temperature (e.g., from 0 °C to RT) after an initial low-temperature period. Monitor for epimerisation. 2. Use a highly efficient coupling reagent known for coupling hindered amino acids, such as HATU or COMU.[16] 3. Try a different solvent or a solvent mixture (e.g., DCM/DMF) to ensure all reactants are fully dissolved.
Epimerisation observed even with "low-risk" onium salt reagents. 1. Base-Mediated Epimerisation: The base used in the reaction (often pre-mixed with the reagent) can still cause direct proton abstraction, especially with prolonged reaction times.[1] 2. Impure Reagents: Degradation of coupling reagents or solvents can lead to side reactions. 3. In-situ Additive Formation: Some onium salts (like HBTU/HATU) are aminium salts, not uronium salts, and their performance relies on the in-situ reaction with the amino acid.[16]1. Minimize the amount of base. For COMU, only 1 equivalent of base is often sufficient.[16] 2. Use fresh, high-purity reagents and anhydrous solvents. 3. Consider using a uronium salt like COMU, which has shown excellent performance with reduced epimerisation.[15][16] Alternatively, use a carbodiimide/additive system like DIC/OxymaPure®.

Section 3: Visualizations & Key Mechanisms

Understanding the underlying chemical pathways is key to preventing epimerisation.

Mechanism of Epimerisation via Oxazolone Formation

G cluster_path Reaction Pathways cluster_key Key A N-Protected Amino Acid (R-Configuration) B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C Desired Coupling (Preserves Stereochemistry) B->C + Amine (Fast) E 5(4H)-Oxazolone Intermediate B->E Cyclization (Slow) D Peptide Product (R-Configuration) C->D F Enolate (Achiral) E->F + Base / - H+ F->E + H+ G Epimerised Oxazolone (S-Configuration) F->G + H+ H Epimerised Peptide (S-Configuration) G->H + Amine K1 Desired Path K2 Epimerisation Path

Decision Workflow for Coupling Condition Selection

G start Start: Couple this compound check_risk Assess Epimerisation Risk (Is it the C-terminal residue being activated?) start->check_risk high_risk High Risk: Use premium, low-epimerisation conditions check_risk->high_risk Yes low_risk Lower Risk: Standard high-efficiency conditions are suitable check_risk->low_risk No reagent_choice1 Option 1: Use Onium Salt (e.g., COMU + DIPEA) high_risk->reagent_choice1 reagent_choice2 Option 2: Use Carbodiimide + Additive (e.g., DIC + OxymaPure®) high_risk->reagent_choice2 reagent_choice3 Use high-efficiency reagent (e.g., HATU, HBTU, PyBOP) low_risk->reagent_choice3 conditions Set Conditions: - Solvent: DCM or DCM/DMF - Temp: 0°C to RT - Minimal Base reagent_choice1->conditions reagent_choice2->conditions reagent_choice3->conditions analyze Analyze Product via Chiral HPLC or LC-MS conditions->analyze end End: Pure Peptide analyze->end

Section 4: Recommended Protocols & Methodologies

Protocol 1: Low-Epimerisation Coupling using DIC/OxymaPure®

This protocol is recommended for its efficiency, low cost, and excellent suppression of epimerisation.[14][15]

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq.) and OxymaPure® (1.1 eq.) in anhydrous DCM or DMF (to a concentration of ~0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution. Stir for 5-10 minutes.

  • Amine Addition: Add the amine component (e.g., the N-terminal deprotected peptide-resin or amino acid ester) (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a salt (e.g., HCl or TFA salt), add one equivalent of a non-nucleophilic base like DIPEA.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-12 hours.

  • Monitoring: Monitor the reaction progress using a suitable method (e.g., ninhydrin test for solid-phase synthesis or TLC/LC-MS for solution-phase).[18]

  • Work-up (Solution Phase): Once complete, filter off the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by chromatography and analyze the final product for diastereomeric purity using chiral HPLC or a suitable LC-MS method.

Protocol 2: Analytical Detection of Epimerisation by LC-MS

Detecting and quantifying epimerisation is crucial for validating your synthetic protocol.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of your purified peptide in a suitable solvent (e.g., Acetonitrile/Water).

  • Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

    • Column: A chiral stationary phase column is ideal for separating diastereomers. If a chiral column is not available, standard reverse-phase columns (e.g., C18) can often separate diastereomers, especially for complex peptides, although baseline resolution is not guaranteed.[19][20]

    • Method Development: Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid). A long, shallow gradient often provides the best resolution for closely eluting isomers.[21]

  • Detection:

    • Monitor the elution profile using UV detection and mass spectrometry.

    • The desired peptide and its epimer will have the identical mass-to-charge ratio (m/z).[19] They will appear as two separate peaks (or a shouldered peak) in the chromatogram if separation is achieved.

    • Tandem MS (MS/MS) can sometimes produce slightly different fragmentation patterns for epimers, aiding in their identification.[20][22]

  • Quantification: Integrate the peak areas of the two isomers in the chromatogram to determine the percentage of the epimeric impurity.

Section 5: References

  • Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Tuna, T. (n.d.). Epimerization of Peptide. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gogoi, P. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. NORTH-EASTERN HILL UNIVERSITY JOURNAL OF SCIENCE & TECHNOLOGY, 9(1 & 2). [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. [Link]

  • Strozier, J. A., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9815-9821. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 18(12), 14937-14953. [Link]

  • Al-Dulayymi, J. R., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Strozier, J. A., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 307-310. [Link]

  • Strozier, J. A., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. [Link]

  • Wang, Z., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Mitin, Y. V., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 340-346. [Link]

  • Amartely, H., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Cortes-Clerget, M., et al. (2017). Determination of extent of epimerization under optimized conditions. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Notni, J., et al. (2006). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 71(19), 7317-7323. [Link]

Sources

Purification techniques for (1R,3S)-3-aminocyclopentanecarboxylic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1R,3S)-3-aminocyclopentanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this specific stereoisomer from intricate reaction mixtures. As a non-proteinogenic amino acid, this compound is a valuable chiral building block in pharmaceutical synthesis.[1][2] However, its purification is often challenging due to the presence of closely related stereoisomers.

This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses high-level strategic questions you may have before embarking on the purification process.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: The impurity profile is intrinsically linked to your synthetic route. However, for most common syntheses of 3-aminocyclopentanecarboxylic acid, you can anticipate three main categories of impurities:

  • Stereoisomers: This is the most significant purification challenge. Your crude product will likely contain a mixture of diastereomers (cis and trans) and their respective enantiomers. For the target molecule, (1R,3S) (a cis isomer), the primary isomeric impurities are its enantiomer (1S,3R) and the two trans isomers, (1R,3R) and (1S,3S).

  • Unreacted Starting Materials: Depending on the efficiency of your reaction, residual starting materials such as 2-oxocyclopentane carboxylate or cyclopentene derivatives may be present.[3][4]

  • Reagents and Side Products: Reagents like chiral amines (e.g., α-phenylethylamine), reducing agents (e.g., sodium borohydride), and by-products from steps like lactam hydrolysis or deprotection can contaminate the crude material.[3]

Q2: What is the primary strategy for separating the (1R,3S) isomer from other stereoisomers?

A: The most common and industrially scalable strategy is diastereomeric salt resolution .[5] This classic technique involves reacting the racemic mixture of your amino acid with a single enantiomer of a chiral resolving agent.

The principle is as follows: The reaction of a racemic mixture (R/S) with a pure chiral resolving agent (R') produces a pair of diastereomeric salts (R-R' and S-R'). Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.[5] Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed, typically through an acid-base workup, to yield the enantiomerically pure target compound.

Q3: When should I choose chromatography over crystallization?

A: The choice depends on scale, required purity, and the success of crystallization.

  • Choose Crystallization for:

    • Large-scale purification: It is generally more cost-effective and operationally simpler to scale up crystallization than preparative chromatography.

    • Initial bulk purification: When you need to remove large amounts of diastereomeric impurities. Multiple recrystallizations can significantly enhance enantiomeric excess (ee).[3]

  • Choose Chromatography for:

    • Analytical assessment: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess of your samples.[6][7]

    • Small-scale purification: When working with milligram to gram quantities, preparative chiral HPLC can provide very high purity material directly.

    • When crystallization fails: If you cannot find a suitable resolving agent/solvent system or if your material forms an oil instead of crystals, chromatography is the most reliable alternative.

    • Separating non-isomeric impurities: Standard chromatographic techniques like reversed-phase or ion-exchange chromatography can be used to remove non-isomeric impurities before or after chiral resolution.[8]

Q4: Do I need to protect the amine or carboxylic acid group before purification?

A: Protection is not always necessary for the final product, but it is often employed to facilitate the purification of intermediates or to enable specific resolution methods.

  • N-Protection (e.g., with Boc, Cbz, or Fmoc): Protecting the amino group allows the carboxylic acid moiety to be used for resolution with a chiral base (e.g., ephedrine or dehydroabiethylamine).[3] For instance, N-Boc-protected cis-ACPC has been successfully resolved using ephedrine.[3]

  • Esterification: Protecting the carboxylic acid as an ester allows the amino group to be resolved with a chiral acid (e.g., mandelic acid or tartaric acid derivatives).[3] A common strategy involves resolving an amino ester intermediate before hydrolyzing it to the final amino acid.[4]

The decision to protect depends on the overall synthetic strategy and which chiral resolving agents are most effective for your system.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section tackles specific experimental problems you might encounter and provides actionable solutions based on chemical principles.

Crystallization Issues
Problem 1: My diastereomeric salt will not crystallize from the solution.
  • Causality: Crystallization requires supersaturation, nucleation, and crystal growth. This process can be inhibited by insufficient concentration, the presence of impurities that disrupt the crystal lattice, or the use of an inappropriate solvent.

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent. Be cautious not to oversaturate too quickly, which can cause the product to "oil out."

    • Solvent Screening: The choice of solvent is critical. If a single solvent fails, try a binary solvent system (e.g., ethanol/water, acetonitrile/water). The goal is to find a system where the desired diastereomeric salt is sparingly soluble at low temperatures but soluble at higher temperatures. Acetonitrile and ethanol are commonly cited for resolving amino acid derivatives.[3]

    • Induce Nucleation:

      • Seeding: If you have a small amount of the pure crystal, add a single seed crystal to the supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites.

    • Cooling Protocol: Slow, controlled cooling (e.g., leaving the flask at room temperature, then moving to a 4°C refrigerator) often yields better quality crystals than rapid cooling in an ice bath.

Problem 2: The enantiomeric excess (ee) of my product is low after a single crystallization.
  • Causality: The separation efficiency of a single crystallization step is determined by the solubility difference between the two diastereomeric salts. If this difference is not large, the less soluble salt will crystallize with a significant amount of the more soluble one trapped in the lattice or adhering to the surface.

  • Solutions:

    • Recrystallize: Perform one or more subsequent recrystallizations of the isolated solid. Each step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric purity of the final product. It is common to perform two to four recrystallizations to achieve high purity.[3][4]

    • Optimize the Resolving Agent: Not all chiral resolving agents are equally effective. If repeated crystallizations do not sufficiently improve the ee, consider testing a different agent. For example, if mandelic acid gives poor selectivity, (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) might be more effective.[4]

    • Monitor Purity: Use analytical chiral HPLC to check the ee after each crystallization step to determine if further purification is beneficial or if you've reached a plateau.

Chromatography Issues
Problem 3: I can't achieve baseline separation of my stereoisomers on a standard C18 column.
  • Causality: Enantiomers have identical physical properties in a non-chiral environment. A standard C18 (achiral) column cannot distinguish between them. Diastereomers can sometimes be separated on achiral columns, but the selectivity for cyclic amino acids is often poor.

  • Solutions:

    • Use a Chiral Stationary Phase (CSP): This is the definitive solution. Chiral HPLC columns are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based (e.g., cellulose or amylose derivatives) and teicoplanin-based CSPs are highly effective for separating amino acid enantiomers.[6][9]

    • Pre-column Derivatization: React your amino acid mixture with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column.[10] This is an indirect method but can be effective if a suitable CSP is unavailable.

Problem 4: How do I effectively remove the chiral resolving agent after crystallization?
  • Causality: The diastereomeric salt is held together by an ionic bond between your amino acid and the resolving agent. This bond must be broken to liberate the free amino acid.

  • Solution: Acid-Base Extraction. This is a robust and fundamental organic chemistry technique.

    • Dissolve the Salt: Dissolve the purified diastereomeric salt in water or a suitable solvent mixture.

    • Basify: Add a base (e.g., NaHCO₃, K₂CO₃, or dilute NaOH) to the aqueous solution. This deprotonates the acidic resolving agent (like tartaric acid), making it a water-soluble salt. At the same time, it neutralizes the amino acid, which may precipitate if it has low water solubility or can be extracted.

    • Extract: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove the now-neutralized chiral amine resolving agent (if a chiral base was used). If a chiral acid was used, your deprotonated amino acid might be extractable into an organic solvent, leaving the salt of the resolving agent in the aqueous phase.

    • Isolate the Product: If your free amino acid is in the aqueous layer, you can often isolate it by adjusting the pH to its isoelectric point to minimize its solubility and induce precipitation, or by using ion-exchange chromatography.

Section 3: Key Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a general decision-making process for purifying this compound.

Purification_Workflow Purification Strategy for this compound Start Crude Reaction Mixture Assess Assess Impurity Profile (TLC, NMR, LC-MS) Start->Assess Isomer_Check Stereoisomers Present? Assess->Isomer_Check Major Impurities Identified Non_Isomer_Removal Standard Chromatography (e.g., Flash Column) Isomer_Check->Non_Isomer_Removal No (Other Impurities) Diastereomeric_Salt Diastereomeric Salt Resolution & Crystallization Isomer_Check->Diastereomeric_Salt Yes Final_Product Pure (1R,3S) Isomer Non_Isomer_Removal->Final_Product Check_EE Check Enantiomeric Excess (ee) (Chiral HPLC) Diastereomeric_Salt->Check_EE Recrystallize Recrystallize Salt Check_EE->Recrystallize ee is low Liberate_AA Liberate Free Amino Acid (Acid-Base Extraction) Check_EE->Liberate_AA ee > 98% Prep_HPLC Preparative Chiral HPLC Check_EE->Prep_HPLC Crystallization Fails or ee Plateaus Recrystallize->Check_EE Liberate_AA->Final_Product Prep_HPLC->Final_Product

Sources

Technical Support Center: Resolving Racemates in 3-Aminocyclopentanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of racemates in the synthesis of 3-aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the resolution of these crucial chiral building blocks.

The enantiomers of 3-aminocyclopentanecarboxylic acid are of significant interest in medicinal chemistry, often serving as key intermediates for pharmacologically active compounds. Ensuring the stereochemical purity of these intermediates is paramount for the efficacy and safety of the final drug substance. This resource provides practical, field-proven insights to help you navigate the complexities of chiral resolution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.

I. Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to separating enantiomers. However, achieving optimal results requires careful control of reaction parameters.

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

  • Q: My enzymatic resolution of a 3-aminocyclopentanecarboxylic acid derivative is yielding a product with low enantiomeric excess. What are the likely causes and how can I improve it?

    • A: Low enantiomeric excess in kinetic resolutions is often a result of the reaction proceeding beyond the ideal 50% conversion point or suboptimal enzyme selectivity. In kinetic resolution, the enzyme preferentially acts on one enantiomer, but if the reaction is left for too long, it will begin to react with the less-favored enantiomer, thus reducing the ee of both the product and the remaining substrate.

      Possible Causes and Solutions:

      • Over-conversion: The primary culprit for low ee is often allowing the reaction to proceed past the optimal conversion.

        • Solution: It is critical to monitor the reaction progress closely and stop it at or near 40-50% conversion to maximize the enantiomeric excess of both the product and the unreacted starting material.

      • Suboptimal Enzyme Choice: The selected enzyme may not have sufficient enantioselectivity for your specific substrate.

        • Solution: Screen a panel of hydrolases, such as lipases (e.g., Candida antarctica lipase B) or proteases (e.g., subtilisin, papain), to identify an enzyme with higher selectivity for your 3-aminocyclopentanecarboxylic acid derivative.

      • Inappropriate Substrate Derivatization: The native amino acid is often not a direct substrate for many commercially available enzymes.

        • Solution: Derivatization of the amino or carboxylic acid group is typically necessary. N-acylation (e.g., N-acetyl or N-phenylacetyl) or esterification (e.g., ethyl or methyl ester) can significantly improve enzyme recognition and selectivity.

      • Incorrect pH or Temperature: Enzyme activity and selectivity are highly dependent on pH and temperature.

        • Solution: Optimize the reaction pH and temperature for the specific enzyme being used. A typical starting point for many lipases is a phosphate buffer at pH 7.0-7.5 and a temperature of 25-40°C.

Experimental Protocol: Enzymatic Kinetic Resolution of a 3-Aminocyclopentanecarboxylic Acid Ester
  • Substrate Preparation: Synthesize the racemic N-acyl or ester derivative of 3-aminocyclopentanecarboxylic acid.

  • Enzyme Suspension: Suspend the chosen lipase (e.g., Lipase PS 'Amano') in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.5).

  • Reaction Setup: Dissolve the racemic substrate in a minimal amount of an organic co-solvent (e.g., toluene or tert-butyl methyl ether) and add it to the enzyme suspension.

  • Incubation: Stir the heterogeneous mixture at a controlled temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Workup: Once the desired conversion (typically ~40-50%) is reached, stop the reaction by filtering off the enzyme. Separate the product (hydrolyzed acid) from the unreacted substrate (ester) by extraction.

II. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.

Issue 2: Poor Resolution or Co-elution of Enantiomers in Chiral HPLC

  • Q: I am unable to achieve baseline separation of the enantiomers of 3-aminocyclopentanecarboxylic acid on my chiral column. What adjustments can I make?

    • A: Achieving good resolution in chiral HPLC depends on the interplay between the chiral stationary phase (CSP), the mobile phase composition, and other chromatographic parameters.

      Possible Causes and Solutions:

      • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereospecific interactions to resolve your specific analyte.

        • Solution: Screen different types of CSPs. For amino acids, polysaccharide-based (cellulose or amylose derivatives), macrocyclic glycopeptide (e.g., teicoplanin), and crown ether-based columns are often effective.

      • Suboptimal Mobile Phase: The mobile phase composition significantly influences retention and selectivity.

        • Solution: Systematically vary the mobile phase composition. For reversed-phase conditions, adjust the ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. In polar organic mode, a mixture of a non-aqueous alcohol and acetonitrile can be effective. The addition of acidic or basic modifiers can also improve peak shape and resolution.

      • Incorrect Flow Rate or Temperature: These parameters can affect column efficiency and the kinetics of interaction between the analyte and the CSP.

        • Solution: Decreasing the flow rate can sometimes enhance resolution by allowing more time for interactions with the stationary phase. Temperature can also be optimized; however, its effect can be complex and may either increase or decrease resolution depending on the specific separation.

Data Presentation: Chiral Stationary Phase Selection Guide for Amino Acids
Chiral Stationary Phase TypeCommon Trade NamesTypical Mobile PhasesStrengths
Polysaccharide-BasedChiralpak, ChiralcelNormal Phase (Hexane/IPA), Polar Organic, Reversed PhaseBroad applicability, robust.
Macrocyclic GlycopeptideCHIROBIOTIC T, R, VReversed Phase, Polar OrganicExcellent for N-blocked amino acids.
Crown EtherCrownpak CR-I(+)Aqueous acidic mobile phasesEffective for primary amines.
III. Diastereomeric Salt Formation

This classical resolution method relies on the differential solubility of diastereomeric salts formed between the racemic compound and a chiral resolving agent.

Issue 3: No Crystallization or Formation of an Oil During Diastereomeric Salt Resolution

  • Q: After mixing my racemic 3-aminocyclopentanecarboxylic acid with a chiral resolving agent, either nothing precipitates or an oil forms. What should I do?

    • A: The formation of an oil or failure to crystallize are common challenges in diastereomeric salt resolution and are typically related to solubility and supersaturation issues.

      Possible Causes and Solutions:

      • Inappropriate Solvent System: The solvent is crucial as it must provide a significant solubility difference between the two diastereomeric salts.

        • Solution: Conduct a comprehensive solvent screen using a variety of solvents (polar, non-polar, protic, aprotic) and solvent mixtures. The use of an anti-solvent (a solvent in which the salts are poorly soluble) can often induce crystallization.

      • Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.

        • Solution: Concentrate the solution slowly to increase the concentration of the diastereomeric salts. Alternatively, a slow cooling process can induce crystallization.

      • Poor Resolving Agent Selection: The chosen resolving agent may form salts that are either too soluble or have very similar solubilities.

        • Solution: Screen a variety of chiral resolving agents. For a carboxylic acid, chiral bases like brucine, strychnine, or (R/S)-1-phenylethylamine are common choices. For an amine, chiral acids such as tartaric acid or mandelic acid are frequently used.

      • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

        • Solution: Ensure the starting racemic mixture and the resolving agent are of high purity.

Experimental Protocol: Screening for Diastereomeric Salt Crystallization
  • Small-Scale Screening: In parallel vials, dissolve small, equimolar amounts of the racemic 3-aminocyclopentanecarboxylic acid and a selected chiral resolving agent in a range of different solvents.

  • Induce Crystallization: Allow the solvents to evaporate slowly at room temperature or in a refrigerator. Alternatively, slowly add an anti-solvent to each vial.

  • Observation: Monitor the vials for the formation of crystalline solids. Note which solvent systems yield crystals rather than oils or no precipitate.

  • Optimization: Once a promising solvent system is identified, optimize the conditions (concentration, temperature, cooling rate) on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a resolution method for 3-aminocyclopentanecarboxylic acid?

A: The first step is to consider the functional groups available for derivatization or salt formation. Since 3-aminocyclopentanecarboxylic acid is an amino acid, you have the option of targeting the amine group with a chiral acid or the carboxylic acid group with a chiral base for diastereomeric salt formation. Alternatively, you can derivatize either group for enzymatic resolution or chiral chromatography. A small-scale screen of these different approaches is often the most efficient way to identify a viable method.

Q2: How can I determine the absolute configuration of the resolved enantiomers?

A: The absolute configuration can be determined by several methods. If you use a resolving agent of a known absolute configuration to form diastereomeric crystals, X-ray crystallography of the salt can unambiguously determine the configuration of your resolved enantiomer. Alternatively, you can compare the optical rotation of your resolved material to literature values or use analytical techniques like circular dichroism.

Q3: Is it better to use enzymatic resolution or diastereomeric salt formation?

A: Both methods have their advantages. Enzymatic resolutions are often highly selective, can be performed under mild conditions, and are considered a "green" chemistry approach. However, they may require substrate derivatization and extensive screening to find a suitable enzyme. Diastereomeric salt formation is a well-established and often scalable method, but it can be labor-intensive, requiring significant screening of resolving agents and solvents, and multiple recrystallizations to achieve high purity. The best choice depends on the specific substrate, available resources, and the scale of the resolution.

Q4: Can I use chiral SFC instead of HPLC for separation?

A: Yes, chiral Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC. It often provides faster separations and uses less organic solvent, making it a more environmentally friendly option. The principles of method development, such as screening columns and mobile phase modifiers, are similar to those for chiral HPLC.

Visualizations

Workflow Diagrams

Diastereomeric_Salt_Resolution_Workflow cluster_0 Step 1: Salt Formation & Crystallization cluster_1 Step 2: Separation & Purification cluster_2 Step 3: Liberation of Enantiomer Racemic Acid/Base Racemic Acid/Base Crystallization Crystallization Racemic Acid/Base->Crystallization Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Crystallization Solvent Screening Solvent Screening Solvent Screening->Crystallization Filtration Filtration Crystallization->Filtration Mother Liquor Mother Liquor Filtration->Mother Liquor Crystals (Diastereomer 1) Crystals (Diastereomer 1) Filtration->Crystals (Diastereomer 1) Recrystallization Recrystallization Crystals (Diastereomer 1)->Recrystallization Acid/Base Treatment Acid/Base Treatment Recrystallization->Acid/Base Treatment Pure Enantiomer 1 Pure Enantiomer 1 Acid/Base Treatment->Pure Enantiomer 1

Caption: General workflow for resolving a racemate via diastereomeric salt formation.

Enzymatic_Kinetic_Resolution_Workflow cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Workup & Separation cluster_2 Step 3: Final Product Isolation Racemic Substrate (Ester) Racemic Substrate (Ester) Reaction (to ~50% conversion) Reaction (to ~50% conversion) Racemic Substrate (Ester)->Reaction (to ~50% conversion) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase) Enzyme (e.g., Lipase)->Reaction (to ~50% conversion) Buffer/Co-solvent Buffer/Co-solvent Buffer/Co-solvent->Reaction (to ~50% conversion) Enzyme Removal (Filtration) Enzyme Removal (Filtration) Reaction (to ~50% conversion)->Enzyme Removal (Filtration) Extraction Extraction Enzyme Removal (Filtration)->Extraction Product (Acid, Enantiomer 1) Product (Acid, Enantiomer 1) Extraction->Product (Acid, Enantiomer 1) Unreacted Substrate (Ester, Enantiomer 2) Unreacted Substrate (Ester, Enantiomer 2) Extraction->Unreacted Substrate (Ester, Enantiomer 2) Pure Enantiomer 1 Pure Enantiomer 1 Product (Acid, Enantiomer 1)->Pure Enantiomer 1 Hydrolysis (for Ester) Hydrolysis (for Ester) Unreacted Substrate (Ester, Enantiomer 2)->Hydrolysis (for Ester) Pure Enantiomer 2 Pure Enantiomer 2 Hydrolysis (for Ester)->Pure Enantiomer 2

Caption: General workflow for enzymatic kinetic resolution of a racemic ester.

References

  • Lee, H. S., LePlae, P. R., Porter, E. A., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Miller, L., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(26), 9111–9119. [Link]
  • Theil, F., et al. (1995). Enantioselective synthesis of (+) and (-)-cis-3-aminocyclopentanecarboxylic acids by enzymatic asymmetrization. Tetrahedron: Asymmetry, 6(6), 1341-1344. [Link]
  • (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Lipka, E., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5195. [Link]
  • Wang, X., & Ching, C. B. (2006). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
  • Steer, B. A., & Basha, A. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]
  • (n.d.).
  • Demeter, A., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 24(47), 8345-8356. [Link]
  • Taber, D. F., & He, Y. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 67(14), 4723–4727. [Link]
  • Conti, P., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • Hudlicky, T., et al. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides. The Journal of Organic Chemistry, 63(24), 8678–8687. [Link]
  • Toşa, M. I., et al. (2016). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering & Process Technology, 7(4). [Link]
  • Taber, D. F., & He, Y. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(14), 4723–4727. [Link]
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-460. [Link]
  • Michi, K. (1953). Enzymatic Resolution of Racemic Amino Acids: Part V.

Stability of (1R,3S)-3-aminocyclopentanecarboxylic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,3S)-3-aminocyclopentanecarboxylic acid. This guide is designed for our valued partners in research, science, and drug development. Here, we address common challenges and questions regarding the stability and handling of this versatile chiral building block. Our goal is to provide you with the insights needed to ensure the integrity of your experiments and the success of your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the use of this compound in synthesis.

Problem 1: Low or No Yield in Amide/Peptide Coupling Reactions

Scenario: You are attempting to couple this compound with another amino acid or an amine using standard coupling reagents (e.g., HATU, HBTU, EDC), but you observe low yield of the desired product, accompanied by the formation of a major byproduct with a mass corresponding to the loss of water.

Root Cause Analysis: The most probable cause is an intramolecular side reaction leading to the formation of a bicyclic γ-lactam.[1] The cis relationship of the amine and carboxylic acid groups on the cyclopentane ring makes them spatially proximal, creating a favorable conformation for intramolecular cyclization, especially under conditions that activate the carboxylic acid.[2] This process, known as lactamization, is a common challenge with cyclic amino acids where the functional groups are positioned for such a reaction.[1][3]

Mitigation Strategies:

  • Protecting Group Strategy:

    • Amine Protection: Ensure the amine is adequately protected (e.g., with Boc or Fmoc) before activating the carboxylic acid. This is the most effective way to prevent lactamization.

    • Carboxylic Acid Protection: Alternatively, if the amine is to be the nucleophile, protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) prior to the coupling reaction.

  • Reaction Conditions Optimization:

    • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the intramolecular cyclization pathway. Avoid heating the reaction mixture.

    • Reagent Addition Order: Add the coupling agent to a mixture of the protected amino acid and the amine component. Pre-activating the carboxylic acid in the absence of the external nucleophile can increase the likelihood of lactam formation.

  • Choice of Coupling Reagents:

    • Use coupling reagents known to have lower activation energies and faster reaction kinetics to favor the intermolecular reaction over the intramolecular one. Reagents like HATU are often efficient.[1]

Problem 2: Appearance of Diastereomers or Epimerization in the Final Product

Scenario: After a multi-step synthesis involving this compound, you detect the presence of other stereoisomers, suggesting a loss of stereochemical integrity at one or both chiral centers.

Root Cause Analysis: While the cyclopentane ring provides some conformational rigidity, harsh reaction conditions can lead to epimerization. This is particularly a risk under strong basic or acidic conditions, or at elevated temperatures, which can facilitate the deprotonation and reprotonation of the α-carbon to the carboxyl group.

Mitigation Strategies:

  • Avoid Harsh pH Conditions:

    • Basic Conditions: Avoid prolonged exposure to strong bases (e.g., alkoxides, LDA). If a base is required, use milder, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) and maintain low temperatures.

    • Acidic Conditions: Be cautious with strong, hot acidic conditions. For protecting group removal (e.g., Boc deprotection), use standard conditions like TFA in DCM at room temperature and minimize the reaction time.

  • Thermal Stability:

    • Avoid unnecessary heating of reaction mixtures containing the amino acid or its derivatives. Most amino acids have limited thermal stability and can be prone to degradation or racemization at high temperatures.[4][5]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container at 0-8 °C.[6] Some suppliers of the Boc-protected version recommend storage at -20°C for periods of a year or more.[7] As with most amino acids, it is crucial to protect it from moisture and light.[8][9] Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.[9][10]

Condition Recommendation Rationale
Temperature (Long-term) 0-8 °C or -20 °CMinimizes degradation pathways.[6][7][11]
Temperature (Short-term) Room TemperatureStable for short periods, but refrigeration is preferred.[10][12]
Atmosphere Inert gas (Argon or Nitrogen)Protects against potential long-term oxidative degradation.
Container Tightly sealed, opaque vialPrevents moisture uptake and light exposure.[8][11]

Q2: Is the compound stable in aqueous solutions?

A2: this compound is slightly soluble in water.[12][13] Solutions of amino acids are generally less stable than the solid form.[14] For storage, it is highly recommended to keep the compound as a lyophilized powder.[9] If you must prepare a stock solution, it should be prepared fresh. For longer-term solution storage (days), use a sterile buffer at a pH of 5-6, aliquot the solution, and freeze at -20°C or below to prevent degradation and repeated freeze-thaw cycles.[9][14]

Reaction Compatibility

Q3: Is this amino acid compatible with standard Boc and Fmoc protecting group strategies?

A3: Yes, it is fully compatible. The amino group can be readily protected with Boc-anhydride or Fmoc-OSu under standard conditions. These protected derivatives are essential for preventing self-polymerization or lactamization during subsequent reactions.[1] Standard deprotection protocols (TFA for Boc, piperidine for Fmoc) are effective.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: There are no major incompatibilities beyond what is typical for amino acids.

  • Solvents: It is soluble in water and some organic solvents.[12] For reactions, common solvents like DMF, NMP, DCM, and THF are generally suitable, depending on the specific transformation.

  • Reagents: Be cautious with strong oxidizing agents, which can target the secondary amine. As discussed, conditions that strongly favor intramolecular reactions (e.g., high heat with activating agents) should be avoided to prevent lactam formation.[3]

Structural Stability

Q5: How does the cyclopentane ring affect its reactivity compared to a linear amino acid?

A5: The cyclopentane ring imparts significant conformational rigidity.

  • Stereochemical Control: This rigidity can be advantageous in synthesis, as it helps to control the spatial orientation of substituents, which is valuable in designing molecules that interact with biological targets.[6]

  • Reactivity: The fixed geometry also brings the amine and carboxylic acid into close proximity, which is the primary reason for the increased propensity for lactamization compared to a linear analogue like 3-aminopentanoic acid.[1] This is a key consideration for reaction design.

Visualizing Potential Stability Issues

To further aid in experimental design, the following diagrams illustrate key concepts related to the stability of this compound.

G cluster_0 Troubleshooting: Low Coupling Yield start Low or No Yield in Amide Coupling Reaction q1 Is the amine group protected (e.g., with Boc or Fmoc)? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes cause High Probability of Intramolecular Lactamization a1_no->cause q2 Was the reaction performed at elevated temperature? a1_yes->q2 solution1 Protect the amine group before activating the carboxyl group. cause->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cause2 Thermal conditions favor the intramolecular side reaction. a2_yes->cause2 final Re-evaluate other parameters: - Coupling reagent choice - Purity of starting materials - Stoichiometry a2_no->final solution2 Maintain low temperature (0 °C) during the reaction. cause2->solution2

Caption: Troubleshooting workflow for low yield in coupling reactions.

Caption: The competitive intramolecular lactamization pathway.

References

  • Palomo, C., et al. (2004). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.
  • Wikipedia. Lactam.
  • ChemBK. This compound.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Peptide Storage Guide. Optimal Storage Conditions.
  • Concellón, J. M., et al. (2009). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules.
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • PubChem. This compound.
  • Springer, N. et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications.
  • Gunanathan, C., & Shrestha, B. (2018). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters.
  • PubChem. 3-Aminocyclopentanecarboxylic acid.
  • ResearchGate. Thermal stability of amine and carboxylic acid based protic ionic liquids from the perspective of thermal energy storage.
  • PubMed. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions.
  • Cai, T., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research.
  • Fagron. Active Ingredient Summary Table Thermal Stability.

Sources

Technical Support Center: Optimizing Coupling Agents to Reduce Epimerisation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a critical challenge in peptide synthesis: the minimization of epimerisation. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesirable formation of diastereomeric impurities in their synthetic peptides. Here, we will delve into the mechanistic underpinnings of epimerisation, provide actionable troubleshooting guides in a question-and-answer format, and present detailed protocols and comparative data to empower you to make informed decisions in your experimental designs. Our goal is to equip you with the expertise to ensure the stereochemical integrity of your peptides, a cornerstone of their biological activity and therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is epimerisation in the context of peptide synthesis, and why is it a significant concern?

A1: Epimerisation is the unwanted conversion of a chiral amino acid at its α-carbon to its opposite stereoisomer during the synthesis process (e.g., an L-amino acid converting to a D-amino acid). This results in the incorporation of an incorrect stereoisomer into the peptide chain, leading to the formation of a diastereomeric impurity.[1][2] These impurities are often difficult to separate from the desired peptide due to their similar physical properties.[1][2] The presence of such impurities can drastically alter the three-dimensional structure of the peptide, which in turn can significantly impact its biological activity, receptor binding affinity, and overall therapeutic efficacy and safety.[1][3]

Q2: What is the primary chemical mechanism responsible for epimerisation during peptide coupling?

A2: The predominant mechanism for epimerisation during peptide bond formation involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] The process begins with the activation of the C-terminal carboxylic acid of the N-protected amino acid. This activated acid can then undergo intramolecular cyclization to form the planar oxazolone ring. The proton at the chiral α-carbon of this intermediate is now significantly more acidic and can be readily abstracted by a base present in the reaction mixture. This abstraction leads to the formation of a planar enolate, erasing the stereochemical information at that center. Subsequent nucleophilic attack by the N-terminal amine of the incoming amino acid can then occur from either face of this planar intermediate, resulting in a mixture of the desired L-isomer and the undesired D-isomer (epimer).[3][4]

A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base, which is more likely with amino acids that have electron-withdrawing side chains that further increase the acidity of the α-proton.[1]

Q3: Are certain amino acids more susceptible to epimerisation?

A3: Yes, some amino acids are inherently more prone to epimerisation under standard solid-phase peptide synthesis (SPPS) conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[5] Phenylglycine and other amino acids with electron-withdrawing groups on their side chains are also at higher risk.[6] Additionally, sterically hindered amino acids such as Valine (Val) and Isoleucine (Ile) can exhibit increased epimerisation, particularly in polar solvents.[7] Recent studies have also shown that glycosylated amino acids are significantly more prone to epimerisation than their non-glycosylated counterparts.[8]

Troubleshooting Guide: Common Epimerisation Issues

This section addresses specific problems you might encounter during your peptide synthesis experiments and provides a systematic approach to resolving them.

Issue 1: Higher than expected levels of epimerisation are detected in the crude peptide product.

  • Potential Cause: The chosen coupling reagent and/or additives are not sufficiently suppressing racemization.

  • Recommended Actions:

    • Reagent Selection: If you are using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without an additive, this is a likely source of epimerisation.[9][10] Switch to a modern onium salt-based coupling reagent. Uronium/aminium reagents such as HATU, HBTU, and HCTU, or phosphonium salt reagents like PyBOP and PyAOP are generally more effective at reducing racemization.[9][11]

    • Incorporate Additives: When using carbodiimides, the addition of a racemization-suppressing additive is crucial.[9] While 1-Hydroxybenzotriazole (HOBt) is a classic choice, its derivatives, 7-Aza-1-hydroxybenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), are demonstrably more effective at both accelerating coupling and suppressing epimerisation.[7][12] OxymaPure® is often preferred due to its non-explosive nature.[9][12]

    • Consider Specialized Reagents: For particularly challenging couplings, such as those involving sterically hindered or epimerisation-prone amino acids, consider using reagents like DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU, which are known for their low racemization potential.[12][13]

Issue 2: Epimerisation is still a problem even after switching to a modern coupling reagent.

  • Potential Cause: The base used in the coupling reaction is too strong or is present in excess.

  • Recommended Actions:

    • Base Selection: The choice of base can significantly influence the degree of epimerisation.[14] Strong bases like Triethylamine (TEA) and Diisopropylethylamine (DIEA) can increase the rate of α-proton abstraction from the oxazolone intermediate.[14] It is advisable to switch to a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9][11]

    • Stoichiometry of the Base: Ensure you are not using an excessive amount of base. For onium salt-mediated couplings, typically two equivalents of base are required, but for some reagents like COMU, only one equivalent is needed.[13] Carefully review the recommended protocol for your specific coupling reagent.

Issue 3: Epimerisation is observed primarily at a specific amino acid residue in the sequence.

  • Potential Cause: The intrinsic properties of the amino acid and its position in the peptide sequence are contributing to a higher rate of epimerisation.

  • Recommended Actions:

    • Protecting Group Strategy: For amino acids like Histidine, protecting the imidazole side chain can significantly reduce racemization.[5]

    • Fragment Condensation: If the problematic residue is not at the C-terminus of a fragment, consider synthesizing the peptide in segments and then ligating them. This avoids the repeated activation of the problematic residue.

    • Enzymatic Ligation: For particularly sensitive sequences, native chemical ligation (NCL) can be an excellent strategy as it is generally free of epimerisation.[7]

Issue 4: Inconsistent levels of epimerisation are observed between different synthesis runs of the same peptide.

  • Potential Cause: Variations in reaction conditions such as temperature and solvent are affecting the rate of epimerisation.

  • Recommended Actions:

    • Temperature Control: Epimerisation is a temperature-dependent process.[7] Performing the coupling reaction at a lower temperature (e.g., 0 °C) can effectively suppress the rate of racemization.[14] However, be mindful that lower temperatures may also slow down the coupling reaction, so a balance needs to be struck.

    • Solvent Choice: The polarity of the solvent can influence the rate of epimerisation.[7] While Dimethylformamide (DMF) is a common solvent for SPPS, in some cases, switching to a less polar solvent like Dichloromethane (DCM) or a mixture of solvents may be beneficial, although peptide and resin solubility must be taken into account.[15] Some studies suggest that greener solvents like Dipropyleneglycol Dimethylether (DMM) may lead to lower racemization compared to DMF, especially at higher temperatures.[16]

Data Presentation: Comparison of Coupling Reagents and Additives

The following table summarizes the relative performance of common coupling reagents and additives in terms of their potential to induce epimerisation. This data is compiled from various literature sources and should serve as a general guide for reagent selection.

Coupling Reagent/Additive CombinationRelative Epimerisation PotentialKey Characteristics & Recommendations
Carbodiimides (DCC, DIC) alone HighNot recommended for coupling of chiral amino acids without an additive.[9]
DCC/HOBt or DIC/HOBt ModerateA classic combination, but HOBt has been largely superseded by more effective additives.[9]
DCC/HOAt or DIC/HOAt LowHOAt is more effective than HOBt at suppressing epimerisation.[7][15] However, HOAt is explosive.[9]
DCC/OxymaPure® or DIC/OxymaPure® LowOxymaPure® offers comparable or better suppression of epimerisation to HOAt and is a safer, non-explosive alternative.[9][12]
HBTU, TBTU Moderate to LowEffective coupling reagents, but can be outperformed by HATU and COMU in terms of epimerisation suppression.[9][13]
HATU LowGenerally considered superior to HBTU, with faster coupling and less epimerisation.[13]
PyBOP LowA phosphonium-based reagent that is a good alternative to uronium salts and is known for low levels of racemization.[9][17]
COMU Very LowA modern, OxymaPure®-based uronium salt that is highly efficient and exhibits minimal tendency for racemization.[12]
DEPBT Very LowParticularly useful for coupling easily epimerised amino acids and for cyclization reactions.[13]

Experimental Protocols

Protocol 1: Standard Coupling Using DIC/OxymaPure® to Minimize Epimerisation

This protocol provides a robust starting point for minimizing epimerisation during a typical coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected amino acid in DMF.

    • Add 3-5 equivalents of OxymaPure®.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activation mixture to the washed, deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test (ninhydrin test) or other appropriate colorimetric test to confirm the completion of the coupling reaction.[18] If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Quantification of Epimerisation via Chiral HPLC

This protocol outlines a general method for determining the percentage of epimerisation in a synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all side-chain protecting groups using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase HPLC to isolate the main product.

  • Peptide Hydrolysis:

    • Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This will break down the peptide into its constituent amino acids.

    • To account for any racemization that may occur during the hydrolysis step itself, a parallel hydrolysis using deuterated acid (6 M DCl in D₂O) can be performed.[19]

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives of the L- and D-amino acids.

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The diastereomeric derivatives will have different retention times, allowing for their separation and quantification.

  • Calculation: Calculate the percentage of epimerisation for each amino acid by integrating the peak areas of the corresponding D- and L-isomer derivatives.

Visualizing the Epimerisation Pathway and Mitigation Strategies

The following diagrams illustrate the key chemical pathway leading to epimerisation and a decision-making workflow for its prevention.

Epimerisation_Mechanism cluster_main Epimerisation via Oxazolone Formation Activated_AA Activated Nα-Protected Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Loss of Chirality) Oxazolone->Enolate Base-mediated α-Proton Abstraction Epimer_Mix Mixture of L- and D-Peptides (Epimerisation) Enolate->Epimer_Mix Nucleophilic Attack by Amine Troubleshooting_Workflow Start Epimerisation Detected? Reagent Optimize Coupling Reagent (e.g., HATU, COMU) & Additive (e.g., OxymaPure®) Start->Reagent Yes End Epimerisation Minimized Start->End No Base Optimize Base (e.g., NMM, Collidine) Reagent->Base Issue Persists Reagent->End Resolved Conditions Optimize Conditions (Lower Temperature, Solvent) Base->Conditions Issue Persists Base->End Resolved Strategy Consider Alternative Strategy (Fragment Condensation, NCL) Conditions->Strategy Issue Persists Conditions->End Resolved Strategy->End Resolved

Caption: Troubleshooting workflow for minimizing epimerisation.

References

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (URL: [Link])
  • Coupling Reagents - Aapptec Peptides. (URL: [Link])
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
  • Epimeriz
  • Epimerisation in Peptide Synthesis - OUCI. (URL: [Link])
  • Epimerisation in Peptide Synthesis - MDPI. (URL: [Link])
  • Epimerisation in Peptide Synthesis - PubMed. (URL: [Link])
  • ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF - ResearchG
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. (URL: [Link])
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC - NIH. (URL: [Link])
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS) - CSBio. (URL: [Link])

Sources

Technical Support Center: A-Z Guide to Hydrogenolysis and Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of hydrogenolysis and ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter these critical transformations in their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common hurdles, and provide actionable solutions grounded in established chemical logic.

Section 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a cornerstone of synthetic chemistry, prized for its ability to cleave carbon-heteroatom bonds through the addition of hydrogen.[1] It is an indispensable tool for deprotection strategies, particularly for removing benzyl and other related protecting groups.[2] However, its practical application is often fraught with challenges ranging from catalyst poisoning to incomplete reactions and unintended side reactions. This section provides a comprehensive troubleshooting guide to address these issues.

Frequently Asked Questions (FAQs) - Hydrogenolysis

Q1: My hydrogenolysis reaction is stalled or incomplete. What are the likely causes?

A1: An incomplete hydrogenolysis reaction can be attributed to several factors:

  • Catalyst Inactivity or Poisoning: The palladium catalyst, most commonly Palladium on Carbon (Pd/C), is susceptible to poisoning by various functional groups.[3] Thioethers, for instance, can strongly adsorb to the palladium surface, blocking active sites.[3] Similarly, amines or other nitrogen-containing compounds can act as inhibitors.[4] The quality of the catalyst itself is also a critical factor; variations in particle size, distribution on the carbon support, and the oxidation state of palladium can significantly impact its efficiency.[5]

  • Insufficient Hydrogen Pressure: While many hydrogenolysis reactions can be conducted at atmospheric pressure using a hydrogen-filled balloon, some substrates require higher pressures to proceed at a reasonable rate.[1] Increasing the hydrogen pressure in a specialized reactor can often drive the reaction to completion.

  • Poor Solubility: The substrate must be soluble in the reaction solvent to effectively interact with the heterogeneous catalyst. If the starting material or intermediates have poor solubility, the reaction rate will be severely limited.

  • Presence of Acid: The presence of strong acids can poison the catalyst. For instance, HCl generated during the hydrodehalogenation of chlorinated compounds can deactivate the palladium catalyst if not scavenged.[6]

Q2: I am observing undesired side reactions, such as the saturation of aromatic rings. How can I prevent this?

A2: The saturation of aromatic rings, particularly when deprotecting benzyl or naphthylmethyl ethers, is a common side reaction.[7][8][9][10] This occurs when the catalyst promotes hydrogenation of the aromatic system in addition to the desired hydrogenolysis. Several strategies can be employed to mitigate this:

  • Catalyst Pre-treatment: A "catalyst tuning" or pre-treatment strategy can enhance selectivity for hydrogenolysis over hydrogenation. This often involves treating the catalyst with an amine-based inhibitor, which selectively poisons the sites responsible for aromatic ring saturation.[5]

  • Choice of Hydrogen Source: Switching from hydrogen gas to a hydrogen donor in a process called catalytic transfer hydrogenation can prevent aromatic saturation.[11] Ammonium formate is a commonly used and effective hydrogen donor for this purpose.[7]

  • Additive-Mediated Inhibition: The addition of inhibitors like ammonia, pyridine, or ammonium acetate to the reaction mixture can effectively suppress benzyl ether hydrogenolysis while allowing other reducible functional groups, such as olefins or azides, to be hydrogenated.[4]

Q3: How do I choose the right catalyst and solvent for my hydrogenolysis reaction?

A3: The choice of catalyst and solvent is highly substrate-dependent.

  • Catalyst Selection: 10% Palladium on Carbon (Pd/C) is a versatile and widely used catalyst for hydrogenolysis.[2] For substrates prone to aromatic saturation, a pre-treated catalyst or the use of Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) can be beneficial. The physical and chemical properties of the catalyst, such as particle size and palladium oxidation state, are crucial for its efficiency.[5]

  • Solvent System: The solvent should fully dissolve the substrate. Common solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF). For substrates with poor solubility, a co-solvent system may be necessary. For example, a mixture of THF, tert-butyl alcohol, and a phosphate-buffered saline (PBS) solution has been used for the hydrogenolysis of oligosaccharides.[5]

Troubleshooting Guide: Hydrogenolysis

This decision tree provides a systematic approach to troubleshooting common issues in hydrogenolysis reactions.

HydrogenolysisTroubleshooting start Reaction Stalled or Incomplete? catalyst_issue Check Catalyst Activity & Potential Poisoning start->catalyst_issue Yes side_reactions Observing Side Reactions (e.g., Aromatic Saturation)? start->side_reactions No pressure_issue Increase Hydrogen Pressure catalyst_issue->pressure_issue Catalyst OK solubility_issue Improve Substrate Solubility pressure_issue->solubility_issue Still Stalled catalyst_pretreatment Pre-treat Catalyst or Use Additives (e.g., Pyridine) side_reactions->catalyst_pretreatment Yes transfer_hydrogenation Switch to Transfer Hydrogenation (e.g., Ammonium Formate) catalyst_pretreatment->transfer_hydrogenation Still Observing Side Reactions

Caption: Troubleshooting Decision Tree for Hydrogenolysis Reactions.

Experimental Protocol: Selective Hydrogenolysis with Catalyst Pre-treatment

This protocol is adapted for researchers dealing with sensitive substrates where aromatic ring saturation is a concern.[5]

  • Catalyst Pre-treatment: In a round-bottom flask, suspend 10% Pd/C in a mixture of dimethylformamide (DMF) and water. Add a catalytic amount of hydrochloric acid (HCl). Stir the suspension for 30 minutes.

  • Filtration: Filter the pre-treated catalyst and wash with the reaction solvent to remove residual acid and DMF.

  • Reaction Setup: Immediately add the wet, pre-treated catalyst to a solution of the substrate in an appropriate solvent (e.g., THF/tert-butyl alcohol/PBS).

  • Hydrogenation: Place the reaction mixture in a high-pressure reactor and pressurize with hydrogen gas (e.g., 10 bar).

  • Monitoring: Stir the reaction vigorously and monitor its progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

Section 2: Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester into its constituent carboxylic acid and alcohol, is a fundamental transformation in organic synthesis.[12] This reaction can be catalyzed by either acid or base, with each method presenting its own set of advantages and challenges.[13]

Frequently Asked Questions (FAQs) - Ester Hydrolysis

Q1: What are the key differences between acid-catalyzed and base-catalyzed ester hydrolysis?

A1: The primary differences lie in the reaction mechanism and equilibrium.

  • Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[12][14] The reaction is driven to completion by using a large excess of water.[13][15][16]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt.[14][17] This salt is unreactive towards the alcohol, thus preventing the reverse reaction.[17] Base-catalyzed hydrolysis is generally preferred for its irreversibility and often milder reaction conditions.[18][19]

Q2: My ester hydrolysis is not going to completion. What should I do?

A2: Incomplete hydrolysis can be due to several factors:

  • Steric Hindrance: Sterically hindered esters can be resistant to hydrolysis.[20][21] In such cases, more forcing conditions such as higher temperatures, longer reaction times, or the use of a stronger nucleophile may be required.

  • Insufficient Reagent: For base-catalyzed hydrolysis, a stoichiometric amount of base is consumed in the reaction. Using an excess of the base can help drive the reaction to completion.

  • Poor Solubility: If the ester is not soluble in the aqueous reaction medium, the reaction will be slow. The use of a co-solvent like THF or methanol can improve solubility and reaction rates.[20][22]

  • Reversibility (Acid-Catalyzed): For acid-catalyzed hydrolysis, ensure a large excess of water is present to shift the equilibrium towards the products.[15][16]

Q3: I am having trouble with the work-up of my ester hydrolysis reaction. What are the common pitfalls?

A3: The work-up of ester hydrolysis requires careful attention to pH and extraction procedures.

  • Incomplete Neutralization: After a base-catalyzed hydrolysis, the carboxylate salt must be protonated with acid to yield the neutral carboxylic acid.[17] It is crucial to add enough acid to ensure the pH is sufficiently acidic to fully protonate the carboxylate.[23]

  • Product Solubility in Aqueous Layer: Carboxylic acids, especially those with a small number of carbon atoms, can have significant solubility in water.[23][24] If you are unable to precipitate or extract your product, it may be dissolved in the aqueous layer. Saturating the aqueous layer with a salt like sodium chloride (brining out) can decrease the solubility of the organic product and improve extraction efficiency.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. Adding brine or filtering the mixture through celite can help to break up emulsions.

Troubleshooting Guide: Ester Hydrolysis

This workflow outlines a logical approach to diagnosing and solving common problems encountered during ester hydrolysis.

EsterHydrolysisTroubleshooting start Incomplete Hydrolysis? steric_hindrance Consider Steric Hindrance: Increase Temperature/Time start->steric_hindrance Yes workup_problem Work-up Issues (e.g., No Precipitation)? start->workup_problem No reagent_issue Check Reagent Stoichiometry (for Base-Catalyzed) steric_hindrance->reagent_issue Still Incomplete solubility_issue Improve Solubility with Co-solvent (e.g., THF) reagent_issue->solubility_issue Still Incomplete ph_check Verify pH for Complete Protonation of Carboxylate workup_problem->ph_check Yes extraction_optimization Optimize Extraction (e.g., Brine Wash, More Extractions) ph_check->extraction_optimization pH is Correct

Caption: Workflow for Troubleshooting Ester Hydrolysis.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis (Saponification)

This is a general protocol for the saponification of an ester.

  • Dissolution: Dissolve the ester in a suitable solvent mixture, such as THF and water.[17]

  • Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the ester solution.[17][20] Typically, a slight excess of the base is used.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Acidification: Cool the reaction mixture in an ice bath and carefully add a strong acid, such as 1M HCl, until the pH of the aqueous layer is acidic (pH ~2-3).[23]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Data Summary Table
Reaction TypeKey ParametersCommon IssuesRecommended Solutions
Hydrogenolysis Catalyst, Hydrogen Pressure, SolventIncomplete reaction, Aromatic saturationCheck catalyst quality, Increase H₂ pressure, Use co-solvents, Catalyst pre-treatment, Switch to transfer hydrogenation[5][11]
Ester Hydrolysis (Acid-Catalyzed) Excess Water, Acid CatalystReversible, Slow reactionUse a large excess of water, Heat the reaction[15][16]
Ester Hydrolysis (Base-Catalyzed) Stoichiometric Base, SolventIncomplete reaction, Steric hindrance, Work-up issuesUse excess base, Increase temperature, Use co-solvents, Ensure complete acidification during work-up[20][21][23]

This guide provides a foundational understanding and practical solutions for common challenges in hydrogenolysis and ester hydrolysis. For more specific issues, consulting detailed literature on your particular substrate is always recommended.

References
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]
  • Ester hydrolysis. Wikipedia. [Link]
  • acid base catalysed Ester hydrolysis. Slideshare. [Link]
  • Mechanisms of Ester hydrolysis. Science discussions. [Link]
  • Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
  • Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Semantic Scholar. [Link]
  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • Hydrogenolysis of Palladium(II) Hydroxide, Phenoxide, and Alkoxide Complexes. Journal of the American Chemical Society. [Link]
  • Palladium-catalysed hydrogenolysis with molecular hydrogen.
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Sabinet. [Link]
  • Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. [Link]
  • The Role of Palladium on Carbon in Hydrogenolysis Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. [Link]
  • Basic Hydrolysis of Esters - Saponific
  • hydrolysis of esters. Chemguide. [Link]
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts.
  • Analysis of Heterogeneously Catalyzed Ester Hydrolysis Performed in a Chromatographic Reactor and in a Reaction Calorimeter.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide?
  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acet
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
  • Hydrogenolysis Oper
  • Why are my ester hydrolysis not working. Reddit. [Link]
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
  • LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]
  • Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]
  • Ester to Acid - Common Conditions.
  • 16.6: Hydrogenolysis. Chemistry LibreTexts. [Link]
  • Hydrogenation & hydrogenolysis Reactions with Many Solved Problems|All Concepts Explained|Reduction. YouTube. [Link]
  • CHAPTER 2: General Reaction Mechanisms in Hydrogenation and Hydrogenolysis for Biorefining. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid: Unveiling Structure Through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel molecular entities is paramount. Non-proteinogenic amino acids, such as the stereoisomers of 3-aminocyclopentanecarboxylic acid, are of significant interest as constrained building blocks in peptidomimetics and as pharmacologically active agents themselves. This guide provides an in-depth spectroscopic analysis of (1R,3S)-3-aminocyclopentanecarboxylic acid, a key chiral intermediate. Through a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, we will demonstrate how these powerful analytical techniques provide unambiguous structural confirmation. Furthermore, we will compare its spectroscopic features with those of a closely related isomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, to highlight the subtle yet critical differences that define their unique chemical identities.

The Significance of Spectroscopic Characterization

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. For a molecule like this compound, with its defined stereochemistry, confirming the arrangement of the amino and carboxylic acid functional groups on the cyclopentane ring is crucial. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy offers definitive evidence of the functional groups present. Together, they form a robust analytical toolkit for researchers in drug discovery and process development, ensuring the integrity and purity of their compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise connectivity and stereochemistry of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound, typically recorded in a solvent like D₂O to exchange the labile amine and carboxylic acid protons, is expected to show distinct signals for the protons on the cyclopentane ring. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups and the stereochemical relationships between the protons.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound, we anticipate six distinct signals corresponding to the six carbon atoms. The chemical shifts of the carbons are highly indicative of their functionalization.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~175-180
CH-COOH~2.5-3.0~40-45
CH-NH₂~3.0-3.5~50-55
CH₂~1.5-2.2~30-40

Note: The predicted chemical shift values are based on established principles of NMR spectroscopy and analysis of related structures. Experimental values may vary based on solvent and other acquisition parameters.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the C-H stretches of the cyclopentane ring.[1]

An analysis of the IR spectrum of cis-3-aminocyclopentanecarboxylic acid, obtained from the NIST WebBook, reveals the following key absorptions:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2500-3300 (broad)O-H stretchCarboxylic Acid
~3400 (broad)N-H stretchAmine
~1710 (strong)C=O stretchCarboxylic Acid
~2850-2950C-H stretchCyclopentane Ring
~1500-1600N-H bendAmine

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding in the solid state. The strong absorption at approximately 1710 cm⁻¹ is a clear indicator of the carboxylic acid's carbonyl group.[2][3]

Comparative Spectroscopic Analysis: this compound vs. (1R,2S)-2-Aminocyclopentanecarboxylic Acid

To underscore the power of spectroscopic analysis in distinguishing between closely related isomers, we will now compare the expected spectral features of our target molecule with those of (1R,2S)-2-aminocyclopentanecarboxylic acid. While both are aminocyclopentanecarboxylic acids, the different substitution patterns will lead to distinct NMR and IR spectra.

NMR Comparison

The primary difference in the NMR spectra will arise from the change in the relative positions of the amino and carboxyl groups. In the 2-amino isomer, these groups are on adjacent carbons, which will significantly alter the chemical shifts and coupling patterns of the ring protons and carbons compared to the 1,3-substitution pattern of our target molecule.

For the hydrochloride salt of (1R,2S)-2-aminocyclopentanecarboxylic acid in D₂O, the reported ¹H NMR data shows a proton attached to the carbon bearing the amino group (CHNH₂) at approximately 3.8 ppm and the proton on the carbon with the carboxylic acid group (CHCO₂H) at around 3.1 ppm. The ¹³C NMR spectrum shows the corresponding carbons at approximately 52.7 ppm and 45.5 ppm, respectively. These values will differ from those of the 3-amino isomer due to the different electronic and steric environments.

IR Comparison

The IR spectra of both isomers will show the characteristic absorptions for the amine and carboxylic acid functional groups. However, subtle differences in the positions and shapes of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be expected due to the different molecular symmetry and hydrogen bonding patterns.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the amino acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O a few times to ensure complete exchange of labile protons.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will likely be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Conclusion

This guide has demonstrated the indispensable role of NMR and IR spectroscopy in the comprehensive structural analysis of this compound. The detailed interpretation of both ¹H and ¹³C NMR spectra, in conjunction with the characteristic absorption bands in the IR spectrum, provides a definitive structural fingerprint of the molecule. Furthermore, the comparison with a closely related isomer underscores the sensitivity of these techniques to subtle changes in molecular architecture. For researchers in the pharmaceutical and chemical sciences, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the quality, purity, and correct structural identity of their compounds, thereby accelerating the pace of discovery and development.

Visualizations

molecular_structure cluster_cyclopentane This compound cluster_substituents Functional Groups C1 C2 C1->C2 COOH COOH C1->COOH Carboxylic Acid C3 C2->C3 C4 C3->C4 NH2 NH2 C3->NH2 Amino Group C5 C4->C5 C5->C1 workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Multiplicities NMR->NMR_Data IR_Data Characteristic Absorptions (O-H, N-H, C=O) IR->IR_Data Structure Confirm Structure and Stereochemistry NMR_Data->Structure IR_Data->Structure

Figure 2: Workflow for the spectroscopic analysis of the target molecule.

References

  • PubChem. This compound. [Link]
  • NIST. Cyclopentanecarboxylic acid, 3-amino-, cis-. [Link]
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. J. Org. Chem.2021, 86 (17), 11645–11653. [Link]
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Researcher's Guide to Stereoisomer Potency: (1S,3R)-ACPD vs. (1R,3S)-ACPD at Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the pharmacological activity of two key stereoisomers, (1S,3R)-ACPD and (1R,3S)-ACPD, at the eight subtypes of metabotropic glutamate receptors (mGluRs). Understanding the profound impact of stereochemistry is critical for researchers in neuroscience and drug development, as it dictates receptor affinity, potency, and functional outcome. Here, we dissect the available data, explain the underlying signaling pathways, and provide standardized protocols for empirical validation.

Introduction: The Significance of Stereoselectivity at mGluRs

Metabotropic glutamate receptors are Class C G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[1][2] They are categorized into three groups based on sequence homology, pharmacology, and their intracellular signaling mechanisms.[1][3]

  • Group I (mGluR1, mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[1]

  • Group II (mGluR2, mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[1][3]

  • Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/o, these receptors similarly inhibit adenylyl cyclase.[1]

1-Amino-1,3-dicarboxycyclopentane (ACPD) is a rigid analog of glutamate, and its constrained structure gives rise to four stereoisomers.[1] The trans isomers, (1S,3R)-ACPD and (1R,3S)-ACPD, are enantiomers that exhibit dramatically different pharmacological profiles, making them invaluable tools for probing mGluR function.

Comparative Pharmacology: (1S,3R)-ACPD vs. (1R,3S)-ACPD

The spatial arrangement of the carboxyl and amino groups dictates how each isomer fits into the glutamate binding pocket of the mGluR subtypes, resulting in a stark contrast in potency and efficacy.

Group I mGluRs (mGluR1 & mGluR5): Agonist Activity

(1S,3R)-ACPD is a potent agonist at Group I mGluRs, stimulating the phosphoinositide (PI) turnover pathway. Its EC50 values are reported to be 42 µM at mGluR1 and 15 µM at mGluR5.[4][5] In stark contrast, the (1R,3S)-ACPD isomer is considered inactive at Group I receptors, failing to stimulate PI turnover.[6] This pronounced stereoselectivity highlights the precise structural requirements for activating the Gq/11 signaling cascade.

Group II mGluRs (mGluR2 & mGluR3): A Tale of Two Activities

At Group II mGluRs, the functional difference is equally dramatic. (1S,3R)-ACPD acts as a potent agonist, particularly at mGluR2, with a reported EC50 value of 5 µM.[4][5] It effectively inhibits adenylyl cyclase, a hallmark of Group II activation.[3][6]

Conversely, (1R,3S)-ACPD is exceptionally weak at these receptors. Studies show its IC50 value for inhibiting cAMP accumulation is approximately 1000 µM (1 mM), demonstrating a potency several orders of magnitude lower than its (1S,3R) counterpart.[6] This makes (1S,3R)-ACPD a preferred tool for activating Group II mGluRs, while (1R,3S)-ACPD is largely ineffective.[6]

Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): Varied Agonism

Data for Group III receptors shows that (1S,3R)-ACPD also acts as an agonist, with a reported EC50 of 60 µM at mGluR6.[4][5] Its activity across other Group III subtypes is less potent but still significant. The (1R,3S)-ACPD isomer, consistent with its profile at other mGluRs, shows very low potency at Group III receptors.[6]

Data Presentation: Potency of ACPD Isomers at mGluR Subtypes

The following table summarizes the quantitative potency data for the two isomers, compiled from studies on recombinant receptors.

IsomermGluR GroupReceptor SubtypeAssay TypePotency (µM)ActivityReference(s)
(1S,3R)-ACPD Group ImGluR1Phosphoinositide TurnoverEC50: 42Agonist[4][5]
mGluR5Phosphoinositide TurnoverEC50: 15Agonist[4][5]
Group IImGluR2cAMP InhibitionEC50: 5Agonist[4][5]
Group II/IIIGeneralcAMP InhibitionIC50: 2.1Agonist[6]
Group IIImGluR6Not SpecifiedEC50: 60Agonist[4][5]
(1R,3S)-ACPD Group IGeneralPhosphoinositide Turnover>1000Inactive[6]
Group II/IIIGeneralcAMP InhibitionIC50: ~1000Very Weak Agonist[6]

Visualizing the Signaling Divide

The differential activation of mGluR groups by (1S,3R)-ACPD initiates distinct intracellular cascades. The diagrams below illustrate these pathways.

G_protein_signaling cluster_group1 Group I mGluR Pathway (mGluR1/5) cluster_group23 Group II/III mGluR Pathway (mGluR2/3/4/6/7/8) cluster_inactive Inactive Isomer ACPD_1S3R_G1 (1S,3R)-ACPD mGluR1_5 mGluR1/5 ACPD_1S3R_G1->mGluR1_5 Gq11 Gq/11 mGluR1_5->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC ACPD_1S3R_G2 (1S,3R)-ACPD mGluR2_3 mGluR2/3/etc. ACPD_1S3R_G2->mGluR2_3 Gio Gi/o mGluR2_3->Gio AC Adenylyl Cyclase Gio->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC ACPD_1R3S (1R,3S)-ACPD mGluRs_all All mGluRs ACPD_1R3S->mGluRs_all No_Activation No Significant Activation mGluRs_all->No_Activation

Caption: Differential signaling pathways activated by ACPD stereoisomers.

Experimental Protocols for Potency Determination

To empirically validate the potency and functional activity of these isomers, specific in vitro assays are required. The choice of assay is dictated by the G-protein coupling of the mGluR group being investigated.

Calcium Mobilization Assay for Group I mGluRs (mGluR1/5)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11-PLC-IP3 pathway.

Causality: Activation of Group I mGluRs leads to PLC-mediated cleavage of PIP2 into IP3.[1] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium. This transient increase in cytosolic Ca²⁺ is a direct and quantifiable measure of receptor activation.

Methodology:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the human mGluR1 or mGluR5 subtype in black-walled, clear-bottom 96- or 384-well plates.[7]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.

  • Compound Addition: Utilize an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add varying concentrations of (1S,3R)-ACPD or (1R,3S)-ACPD.

  • Data Acquisition: Measure the fluorescence intensity before and after compound addition. The peak fluorescence response is proportional to the amount of intracellular calcium released.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistical equation to determine the EC50 value.[5]

Calcium_Assay_Workflow start 1. Plate mGluR1/5- expressing cells dye_loading 2. Load cells with Fluo-4 AM dye start->dye_loading compound_add 3. Add ACPD Isomers (Dose-Response) dye_loading->compound_add read_fluorescence 4. Measure Fluorescence (e.g., FLIPR) compound_add->read_fluorescence analyze 5. Plot Dose-Response Curve & Calculate EC50 read_fluorescence->analyze

Caption: Workflow for a calcium mobilization assay.

cAMP Inhibition Assay for Group II & III mGluRs

This assay measures the reduction in intracellular cAMP levels following the activation of the inhibitory Gi/o protein pathway.

Causality: Activation of Group II and III mGluRs leads to Gi/o-mediated inhibition of adenylyl cyclase, the enzyme that converts ATP to cAMP.[1][3] To measure this inhibition, adenylyl cyclase is first stimulated with forskolin, and the ability of the mGluR agonist to reduce this stimulated cAMP production is quantified.

Methodology:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the mGluR subtype of interest (e.g., mGluR2, mGluR3) in 96-well plates.[5]

  • Assay Procedure:

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound ((1S,3R)-ACPD or (1R,3S)-ACPD).

    • Stimulate the cells with a fixed concentration of forskolin to elevate basal cAMP levels.

    • Incubate for 15-30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved FRET) or an ELISA-based kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the agonist inhibits 50% of the forskolin-stimulated response.[6]

Conclusion

The stereoisomers (1S,3R)-ACPD and (1R,3S)-ACPD provide a classic example of stereoselectivity in pharmacology. (1S,3R)-ACPD is a potent, broad-spectrum agonist across all three mGluR groups, with particularly high potency at Group II receptors.[4][6] In contrast, (1R,3S)-ACPD is largely inactive, serving as an excellent negative control to confirm that an observed physiological effect is indeed mediated by mGluR activation and not by off-target actions.[6] For researchers aiming to dissect the complex roles of metabotropic glutamate receptors, a thorough understanding and careful application of these stereoisomers are indispensable.

References

  • (1S,3R)-ACPD | Group I mGluR Agonists. R&D Systems. URL
  • An In-depth Technical Guide to ACPD Isomers and their Selectivity for Metabotropic Glutam
  • A Comparative Guide to the Selectivity Profile of ACPD for Metabotropic Glutam
  • Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. Frontiers in Molecular Neuroscience. URL
  • Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxyl
  • Metabotropic glutam
  • The actions of phenylglycine derived metabotropic glutamate receptor antagonists on multiple (1S,3R)-ACPD responses in the rat nucleus of the tractus solitarius. PubMed. URL
  • 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. PubMed. URL
  • mGlu2 receptor | Metabotropic glutamate receptors. IUPHAR/BPS Guide to PHARMACOLOGY. URL
  • Pharmacological characterization of metabotropic glutamate receptors coupled to phospholipase D in the r
  • Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents?. PMC - NIH. URL
  • Neuroprotective Activity of Metabotropic Glutam
  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC - PubMed Central. URL

Sources

The Constrained World of Cyclopentane GABA Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of GABAergic modulation, understanding the nuanced interplay between a molecule's structure and its activity is paramount. The inherent flexibility of the endogenous neurotransmitter γ-aminobutyric acid (GABA) allows it to adopt multiple conformations, enabling interaction with a variety of receptor and transporter subtypes. However, this promiscuity presents a significant challenge for the development of selective therapeutic agents. The incorporation of rigid carbocyclic scaffolds, such as a cyclopentane ring, into the GABA backbone has emerged as a key strategy to constrain its conformation, thereby enhancing selectivity and potency for specific GABAergic targets.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of prominent GABA analogues featuring a cyclopentane ring. We will dissect how subtle changes in stereochemistry and saturation within this constrained framework dramatically influence their pharmacological profiles at GABA_A and GABA_C receptors, as well as GABA transporters. This objective analysis, supported by experimental data, aims to provide a clear rationale for experimental choices and to illuminate the path for future drug design in this critical area of neuroscience.

Comparative Analysis of Cyclopentane GABA Analogues: Unlocking Selectivity through Stereochemistry

The introduction of a cyclopentane ring into the GABA structure gives rise to a family of conformationally restricted analogues with distinct pharmacological properties. The key players in this family are cis- and trans-3-aminocyclopentanecarboxylic acid (CACP and TACP, respectively) and the unsaturated analogue, 4-aminocyclopent-1-enecarboxylic acid (4-ACPCA). The spatial arrangement of the amino and carboxylic acid groups, dictated by the cis/trans isomerism and the presence of a double bond, is the primary determinant of their interaction with different GABAergic targets.

GABA_A Receptor Activity: A Tale of Two Isomers

The GABA_A receptor, a ligand-gated ion channel, is a major target for anxiolytics, sedatives, and anticonvulsants. The activity of cyclopentane GABA analogues at this receptor is highly dependent on their stereochemistry.

Of the racemic cyclopentane analogues, trans-3-aminocyclopentane-1-carboxylic acid (TACP) and 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) have been identified as the most potent agonists at GABA_A receptors.[1] Further investigation into the enantiomers of these compounds has revealed a striking degree of specificity. For instance, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid is a potent GABA_A agonist, approximately twice as potent as GABA itself, and remarkably, about 600 times more active than its (-)-(4R) enantiomer at the guinea-pig ileum preparation, a classical assay for GABA_A receptor activity.[1] This stark difference underscores the critical importance of the stereochemical presentation of the pharmacophoric groups for effective receptor activation.

In contrast, while the parent cyclopentane analogues are potent GABA_A agonists, the addition of bulky substituents can dramatically alter their activity. For example, the introduction of a benzylthioether group to 4-aminocyclopent-1-enecarboxylic acid results in a compound that acts as a GABA_A receptor antagonist, with an IC50 of 42 µM.[2] This highlights a key principle in drug design: even minor structural modifications can flip the functional output from agonism to antagonism.

GABA_C Receptor Activity: A Different Set of Rules

GABA_C receptors, another class of ionotropic GABA receptors, exhibit a distinct pharmacological profile compared to their GABA_A counterparts. Studies on recombinant human rho(1) and rho(2) GABA_C receptors have provided valuable insights into the SAR of cyclopentane analogues at this target.

At GABA_C receptors, (+)-TACP emerges as a moderately potent partial agonist, with EC50 values of 2.7 µM at rho(1) and 1.45 µM at rho(2) receptors.[3] The cis isomer, (+)-CACP , is also a partial agonist, but with significantly lower potency (EC50 of 26.1 µM at rho(1) and 20.1 µM at rho(2)).[3] Interestingly, (-)-TACP acts as a weak partial agonist with low intrinsic activity.[3]

A fascinating twist in the SAR is observed with the unsaturated analogue, (+)-4-ACPCA . Unlike its potent agonist activity at GABA_A receptors, at GABA_C receptors, it acts as a potent antagonist, with Ki values of 6.0 µM at rho(1) and 4.7 µM at rho(2).[3] Its enantiomer, (-)-4-ACPCA , shows little to no activity.[3] This demonstrates that the conformational constraints imposed by the cyclopentene ring orient the pharmacophore in a manner that allows for binding to the GABA_C receptor but prevents the conformational changes required for channel activation, leading to antagonism.

The overall affinity order at both rho(1) and rho(2) GABA_C receptors is: (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (-)-CACP >> (-)-TACP >> (-)-4-ACPCA .[3] This clearly illustrates the unique stereochemical requirements for interaction with GABA_C receptors.

GABA Transporter (GAT) Inhibition: The Other Side of the Coin

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmission. Inhibition of GATs can prolong the inhibitory signal and is a therapeutic strategy for conditions like epilepsy.

The cyclopentane GABA analogues also exhibit significant and stereoselective activity at GABA transporters. While most of the racemic analogues show considerable activity in inhibiting GABA uptake, the resolved isomers display remarkable specificity.[1] A prime example is the enantiomeric pair of 4-aminocyclopent-1-ene-carboxylic acid. While the (+)-(4S) isomer is a potent GABA_A agonist with negligible activity as a GABA uptake inhibitor at 500 µM, its (-)-(4R) enantiomer is a selective and potent inhibitor of GABA uptake, with an IC50 comparable to that of the well-known GAT inhibitor, racemic nipecotic acid.[1] This striking divergence in activity between enantiomers highlights the distinct structural requirements of GABA receptors and transporters.

GABA_B Receptor Activity: An Unexplored Frontier

The GABA_B receptor is a metabotropic G-protein coupled receptor that mediates slower, more prolonged inhibitory signals. Despite the extensive investigation of cyclopentane GABA analogues at ionotropic GABA receptors and transporters, there is a notable lack of specific binding affinity or functional data for cis-3-aminocyclopentanecarboxylic acid, trans-3-aminocyclopentanecarboxylic acid, and 4-aminocyclopent-1-enecarboxylic acid at GABA_B receptors in the readily available scientific literature. While some studies mention the GABA_B receptor in their introductions, they do not provide experimental results for these specific compounds.[2] This represents a significant knowledge gap and an area ripe for future investigation to complete the pharmacological profiling of this important class of GABA analogues.

Data Summary: A Quantitative Comparison

The following tables summarize the key experimental data for the discussed cyclopentane GABA analogues, allowing for a direct comparison of their potencies at different targets.

Table 1: Activity of Cyclopentane GABA Analogues at GABA_A and GABA_C Receptors

CompoundTargetActivityPotency (µM)
(+)-TACP GABA_C rho(1)Partial AgonistEC50 = 2.7[3]
GABA_C rho(2)Partial AgonistEC50 = 1.45[3]
(+)-CACP GABA_C rho(1)Partial AgonistEC50 = 26.1[3]
GABA_C rho(2)Partial AgonistEC50 = 20.1[3]
(-)-CACP GABA_C rho(1)Partial AgonistEC50 = 78.5[3]
GABA_C rho(2)Partial AgonistEC50 = 63.8[3]
(+)-4-ACPCA GABA_AAgonist~2x GABA potency[1]
GABA_C rho(1)AntagonistKi = 6.0[3]
GABA_C rho(2)AntagonistKi = 4.7[3]
(-)-4-ACPCA GABA_AWeak Agonist~1/600th of (+) isomer[1]
GABA_CInactive-
Benzylthioether of 4-ACPCA GABA_A (α1β2γ2L)AntagonistIC50 = 42[2]

Table 2: Activity of Cyclopentane GABA Analogues at GABA Transporters

CompoundTargetActivityPotency
(-)-(4R)-4-ACPCA GABA TransporterInhibitorIC50 comparable to racemic nipecotic acid[1]
(+)-(4S)-4-ACPCA GABA TransporterNegligible InhibitorNot significantly active at 500 µM[1]

Experimental Protocols: The Foundation of Reliable Data

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

GABA_A Receptor Binding Assay ([³H]Muscimol)

This assay is a cornerstone for determining the affinity of a compound for the GABA_A receptor. It utilizes a radiolabeled agonist, [³H]muscimol, which binds to the same site as GABA. The ability of a test compound to displace [³H]muscimol is a measure of its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Rationale: To isolate the GABA_A receptors, which are membrane-bound proteins.

    • Procedure: Homogenize rat brain tissue in a buffered solution and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA and other interfering substances.

  • Binding Incubation:

    • Rationale: To allow the radioligand and the test compound to reach binding equilibrium with the receptors.

    • Procedure: Incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of the test compound in a suitable buffer. Include a set of tubes with a high concentration of a known GABA_A receptor ligand (e.g., unlabeled GABA or bicuculline) to determine non-specific binding.

  • Separation of Bound and Free Radioligand:

    • Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand in the solution.

    • Procedure: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Quantification of Radioactivity:

    • Rationale: To measure the amount of radioligand bound to the receptors.

    • Procedure: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To determine the binding affinity (Ki) of the test compound.

    • Procedure: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a powerful tool for studying the function of ion channels, such as GABA_A and GABA_C receptors, expressed in a heterologous system. It allows for the precise control of the membrane potential and the measurement of the resulting ion currents.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Rationale: Xenopus oocytes are large, robust cells that can efficiently translate injected messenger RNA (mRNA) into functional proteins, in this case, the subunits of the GABA receptor.

    • Procedure: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer. Inject the oocytes with a solution containing the cRNAs encoding the desired GABA receptor subunits.

  • Oocyte Incubation:

    • Rationale: To allow the oocytes sufficient time to express the injected cRNAs and assemble functional receptors on their plasma membrane.

    • Procedure: Incubate the injected oocytes for 2-5 days in a nutrient-rich medium.

  • Electrophysiological Recording:

    • Rationale: To measure the ion currents flowing through the expressed GABA receptors in response to the application of agonists, antagonists, or modulators.

    • Procedure: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -70 mV).

  • Drug Application:

    • Rationale: To assess the effect of the test compounds on the function of the expressed receptors.

    • Procedure: Perfuse the recording chamber with a solution containing a known concentration of the test compound (agonist, antagonist, or modulator). The resulting change in the membrane current is recorded.

  • Data Analysis:

    • Rationale: To determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy of the test compounds.

    • Procedure: For agonists, construct a dose-response curve by plotting the current amplitude as a function of the agonist concentration and fit the data to a sigmoidal function to determine the EC50. For antagonists, measure the inhibition of the response to a fixed concentration of an agonist at various antagonist concentrations to determine the IC50.

GABA Transporter Uptake Assay ([³H]GABA)

This assay measures the ability of a compound to inhibit the uptake of GABA by GABA transporters. It is a direct functional assessment of the interaction of a compound with these transporters.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Rationale: To have a cellular system that expresses the GABA transporter of interest.

    • Procedure: Culture a suitable cell line (e.g., HEK293 cells) and transfect them with a plasmid containing the cDNA for the desired GABA transporter subtype (e.g., GAT1).

  • Uptake Assay:

    • Rationale: To measure the accumulation of radiolabeled GABA inside the cells via the expressed transporters.

    • Procedure: Incubate the transfected cells with a solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound for a specific period. Include a control group of untransfected cells or cells treated with a known potent GAT inhibitor to determine non-specific uptake.

  • Termination of Uptake and Cell Lysis:

    • Rationale: To stop the uptake process and release the accumulated radioactivity from the cells for quantification.

    • Procedure: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA. Lyse the cells with a suitable lysis buffer.

  • Quantification of Radioactivity:

    • Rationale: To measure the amount of [³H]GABA taken up by the cells.

    • Procedure: Transfer the cell lysate to scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To determine the inhibitory potency (IC50) of the test compound.

    • Procedure: Subtract the non-specific uptake from the total uptake to obtain transporter-mediated uptake. Plot the transporter-mediated uptake as a function of the test compound concentration and fit the data to a sigmoidal inhibition curve to calculate the IC50.

Visualizing the Molecular Landscape: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate a key signaling pathway, a representative experimental workflow, and the logical relationship of the SAR of cyclopentane GABA analogues.

GABAergic_Synapse presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicle presynaptic->gaba_vesicle Synthesis postsynaptic Postsynaptic Neuron gaba GABA gaba_vesicle->gaba Release gaba_a GABA_A Receptor (Ionotropic) gaba->gaba_a Binds gaba_c GABA_C Receptor (Ionotropic) gaba->gaba_c Binds gat GABA Transporter (GAT) gaba->gat Reuptake gaba_a->postsynaptic Cl- Influx (Hyperpolarization) cl_ion gaba_a->cl_ion gaba_c->postsynaptic Cl- Influx (Hyperpolarization) gaba_c->cl_ion gat->presynaptic cl_ion->postsynaptic

Caption: Simplified schematic of a GABAergic synapse.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation & cRNA Injection start->oocyte_prep incubation Incubation (2-5 days) oocyte_prep->incubation recording_setup Two-Electrode Voltage Clamp Setup incubation->recording_setup drug_app Drug Application recording_setup->drug_app data_acq Data Acquisition (Current Measurement) drug_app->data_acq data_an Data Analysis (EC50 / IC50 Determination) data_acq->data_an end End data_an->end

Caption: Experimental workflow for Two-Electrode Voltage Clamp.

SAR_Logic cyclopentane Cyclopentane GABA Analogue stereochem Stereochemistry (cis/trans, R/S) cyclopentane->stereochem unsaturation Unsaturation (Double Bond) cyclopentane->unsaturation gaba_a_activity GABA_A Activity (Agonist/Antagonist) stereochem->gaba_a_activity gaba_c_activity GABA_C Activity (Partial Agonist/Antagonist) stereochem->gaba_c_activity gat_activity GAT Activity (Inhibitor) stereochem->gat_activity unsaturation->gaba_a_activity unsaturation->gaba_c_activity selectivity Target Selectivity gaba_a_activity->selectivity gaba_c_activity->selectivity gat_activity->selectivity

Caption: Logical relationship of SAR for cyclopentane GABA analogues.

Conclusion: A Constrained Approach to GABAergic Modulation

The exploration of GABA analogues with a cyclopentane ring provides a compelling case study in the power of conformational constraint in drug design. By locking the flexible GABA backbone into a more rigid structure, medicinal chemists have been able to dissect the specific conformational requirements for activity at different GABAergic targets. The stark differences in activity and selectivity observed between cis and trans isomers, as well as their enantiomers, at GABA_A and GABA_C receptors and GABA transporters, offer a rich dataset for guiding the development of more selective and potent therapeutic agents.

While the activity of these specific cyclopentane analogues at GABA_B receptors remains an area for future exploration, the existing body of evidence clearly demonstrates that the cyclopentane scaffold is a valuable platform for creating novel GABAergic modulators. For researchers in this field, a deep understanding of the structure-activity relationships outlined in this guide is not just academic; it is a critical tool for the rational design of the next generation of drugs targeting the GABA system.

References

  • Johnston, G. A. R., Allan, R. D., Kennedy, S. M. E., & Twitchin, B. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABA_A receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339–348. [Link]
  • Locock, K. E. S., Allan, R. D., & Johnston, G. A. R. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1649–1655. [Link]
  • Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185–192. [Link]

Sources

Confirming Stereochemistry of 3-Aminocyclopentanecarboxylic Acid: A Comparative Guide to Optical Rotation and Advanced Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the precise determination of a molecule's stereochemistry is not merely a matter of academic rigor; it is a critical determinant of biological activity, efficacy, and safety. For non-proteinogenic amino acids like 3-aminocyclopentanecarboxylic acid, a valuable building block in medicinal chemistry, an unambiguous assignment of its absolute configuration is paramount. This guide provides an in-depth, technical comparison of classical optical rotation with modern spectroscopic techniques for confirming the stereochemistry of 3-aminocyclopentanecarboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Differentiating Enantiomers of 3-Aminocyclopentanecarboxylic Acid

3-Aminocyclopentanecarboxylic acid possesses two stereocenters, giving rise to four possible stereoisomers. The cis isomers, (1R,3S) and (1S,3R), are enantiomers, as are the trans isomers, (1R,3R) and (1S,3S). Distinguishing between these mirror-image pairs is a common challenge in synthetic and analytical chemistry. This guide will focus on the enantiomeric pair: (+)-(1S,3R)-3-aminocyclopentanecarboxylic acid and (-)-(1R,3S)-3-aminocyclopentanecarboxylic acid. While these enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light and their biological activity.

Part 1: The Foundational Technique - Optical Rotation

Optical rotation is a long-established method for characterizing chiral molecules. It measures the extent to which a substance rotates the plane of polarized light.[1] This rotation is an intrinsic property of a chiral molecule and is expressed as the specific rotation ([α]).[2]

Causality Behind the Measurement

The specific rotation of a compound is dependent on several factors: the wavelength of the light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration of the sample.[2] It is crucial to control these variables to ensure reproducible and accurate measurements. The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.[1]

Experimental Protocol: Measuring the Specific Rotation of 3-Aminocyclopentanecarboxylic Acid

The following is a detailed, step-by-step methodology for determining the specific rotation of a sample of 3-aminocyclopentanecarboxylic acid.

Instrumentation:

  • A polarimeter

  • A sodium lamp (589 nm)

  • A 1 dm (10 cm) polarimeter cell

  • An analytical balance

Procedure:

  • Instrument Warm-up and Calibration: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source. Calibrate the instrument by filling the polarimeter cell with the solvent (in this case, deionized water) and setting the reading to zero.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 3-aminocyclopentanecarboxylic acid sample. Dissolve the sample in deionized water in a 10 mL volumetric flask to prepare a solution with a concentration of 1 g/100 mL (c=1). Ensure the sample is fully dissolved.

  • Measurement: Carefully fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter.

  • Data Acquisition: Observe the optical rotation and record the value. Repeat the measurement three to five times and calculate the average observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[3]

    [α]DT = α / (l × c)

    Where:

    • [α]DT is the specific rotation at temperature T using the sodium D-line.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Expected Values for 3-Aminocyclopentanecarboxylic Acid Enantiomers:

StereoisomerSpecific Rotation ([α]D25) (c=1 in H₂O)
(+)-(1S,3R)-3-Aminocyclopentanecarboxylic acid+8 ± 2°
(-)-(1R,3S)-3-Aminocyclopentanecarboxylic acid-6.0 ± 2°

Data sourced from commercial supplier information.[4][5]

Trustworthiness and Limitations of Optical Rotation

While a valuable and accessible technique, optical rotation has limitations. The magnitude of the rotation can be small and influenced by trace impurities, making it less reliable for determining enantiomeric excess (ee) with high accuracy, especially for samples with low optical purity.[6] Furthermore, the sign of the optical rotation does not have a direct, predictable correlation with the absolute configuration (R/S designation) of a molecule.[7] Therefore, while optical rotation can confirm the identity of a known enantiomer by comparing the measured value to a literature value, it cannot be used to assign the absolute configuration of a novel compound without additional information.

Part 2: Advanced Spectroscopic Methods for Unambiguous Stereochemical Assignment

To overcome the limitations of optical rotation, more sophisticated techniques are employed to provide definitive stereochemical information.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] This technique provides a rich, fingerprint-like spectrum that is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration.[9]

Causality and Self-Validation: The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum of a chiral molecule can be compared to the theoretically predicted spectrum for a specific enantiomer (e.g., the (1S,3R) isomer). A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.[8][10] The mirror-image relationship between the VCD spectra of enantiomers provides an inherent self-validation mechanism.

Experimental Workflow for VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve sample in ~10 mg/mL in CDCl₃ or DMSO-d₆ exp_measure Acquire VCD/IR spectra (e.g., 4-8 hours) exp_sample->exp_measure exp_process Process data (solvent subtraction) exp_measure->exp_process compare Compare Spectra & Assign Absolute Configuration exp_process->compare Experimental Spectrum comp_conf Conformational search (e.g., xTB, CREST) comp_opt Optimize low-energy conformers (DFT: B3LYP/6-31G*) comp_conf->comp_opt comp_vcd Calculate VCD spectra for each conformer comp_opt->comp_vcd comp_boltz Boltzmann-average spectra comp_vcd->comp_boltz comp_boltz->compare Calculated Spectrum

Caption: A typical workflow for absolute configuration determination using VCD spectroscopy, combining experimental measurement with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is a cornerstone of chemical structure elucidation. For differentiating enantiomers, which are indistinguishable in a standard achiral NMR experiment, a chiral environment is created by adding a chiral solvating agent (CSA).[11]

Causality and Mechanism: The CSA forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers.[12] The chemical shift difference (ΔΔδ) between the signals of the two enantiomers can be used to determine the enantiomeric ratio.

Experimental Protocol for NMR with a CSA:

  • Sample Preparation: Prepare a solution of the 3-aminocyclopentanecarboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent. For amino acids, CSAs derived from ethyl (S)-lactate or isohexides have proven effective.[11][12]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal (e.g., the α-proton) and observe the splitting into two distinct signals corresponding to the two enantiomers. The integration of these signals provides the enantiomeric ratio.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers.[13] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[14]

Causality and Separation Principle: The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. For the separation of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[6]

General Method Development for Chiral HPLC of 3-Aminocyclopentanecarboxylic Acid:

  • Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A polar organic or reversed-phase mobile phase. A common starting point is a mixture of water, methanol, and a small amount of an acid like formic acid to improve peak shape.[6]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (MS) for higher sensitivity and specificity.

  • Optimization: The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Comparative Analysis of Techniques

FeatureOptical RotationVibrational Circular Dichroism (VCD)NMR with Chiral Solvating Agents (CSA)Chiral High-Performance Liquid Chromatography (HPLC)
Primary Application Confirmation of known enantiomer, quality controlAbsolute configuration determinationEnantiomeric ratio determinationEnantiomeric separation and quantification
Sample Requirement ~10-100 mg~5-10 mg~5-10 mg<1 mg
Instrumentation Cost LowHighModerate to HighModerate
Throughput HighLowModerateHigh
Provides Absolute Config. No (only relative to a known standard)Yes (with computational modeling)NoNo (elution order needs to be established)
Quantitative Accuracy (ee) LowNot typically used for quantificationHighHigh
Key Advantage Simple, rapid, and inexpensiveProvides unambiguous absolute configurationDirect observation of both enantiomers in solutionExcellent for purity analysis and preparative scale
Key Limitation Insensitive, influenced by impurities, no absolute config.Requires computational expertise, lower throughputRequires a suitable CSA, potential for signal overlapRequires method development, CSP can be expensive

Conclusion: An Integrated Approach to Stereochemical Confirmation

For the rigorous confirmation of the stereochemistry of 3-aminocyclopentanecarboxylic acid, a multi-faceted approach is recommended. Optical rotation serves as a rapid, initial quality control check to confirm the identity of a synthesized enantiomer against a known standard. However, for an unambiguous determination of the absolute configuration, especially for a novel synthetic route or derivative, Vibrational Circular Dichroism is the gold standard, providing a definitive structural assignment when coupled with theoretical calculations.

For the accurate determination of enantiomeric purity, both chiral HPLC and NMR with a chiral solvating agent are superior to optical rotation. Chiral HPLC is often the method of choice in regulated environments due to its high accuracy, sensitivity, and robustness for quantitative analysis. NMR with a CSA offers a valuable alternative, particularly for rapid screening and when HPLC method development proves challenging.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to ensure the stereochemical integrity of their compounds, a critical step in the journey from discovery to application.

References

  • Cefalì, F., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules.
  • Cheeseman, J. R., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Di Tizio, F., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules.
  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science.
  • JoVE. (2017). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Journal of Visualized Experiments.
  • KPU Pressbooks. 5.4 Optical Activity – Organic Chemistry I.
  • MRSEC Education Group - University of Wisconsin–Madison. Polarimetry Experiments.
  • Chemistry LibreTexts. Stereochemistry.
  • Vass, E., et al. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science.
  • Wikipedia. Vibrational circular dichroism.
  • Schrödinger. (2020). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
  • Phenomenex. Chiral HPLC Separations.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (2016). Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism and DFT calculation.
  • Chemistry Steps. Specific Rotation.
  • Saskoer.ca. 4.7. Optical Rotation – Introduction to Organic Chemistry.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A.
  • Phenomenex. Chiral HPLC Column.
  • KPU Pressbooks. 5.4 Optical Activity – Organic Chemistry I.
  • Phenomenex. Chiral HPLC Separations.
  • Chemistry Steps. Specific Rotation.

Sources

A Comparative Analysis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid and GABA Efficacy at GABAC Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of the conformationally restricted GABA analogue, (1R,3S)-3-aminocyclopentanecarboxylic acid, and the endogenous neurotransmitter, γ-aminobutyric acid (GABA), at GABAC receptors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological nuances of GABAC receptor agonists.

Introduction: The GABAC Receptor and its Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through three main classes of receptors: GABA-A, GABA-B, and GABAC.[1] GABAC receptors, now formally classified as a subset of GABA-A receptors (GABA A-ρ), are ionotropic receptors that form chloride channels.[2] They are distinguished by their unique pharmacological profile, including resistance to the typical GABA-A modulator bicuculline and a higher sensitivity to GABA.[1] These receptors are prominently expressed in the retina, where they play a crucial role in visual signal processing.[3][4]

This compound is a conformationally restricted analogue of GABA. Its rigid cyclopentane ring system limits the molecule's flexibility, providing valuable insights into the specific conformations of GABA that are recognized by its receptors. This compound is the enantiomer of (+)-(1S,3R)-3-aminocyclopentanecarboxylic acid, both of which are stereoisomers of cis-3-aminocyclopentanecarboxylic acid (CACP).[5][6] The study of such analogues is pivotal in dissecting the structure-activity relationships of GABAC receptor ligands.

Comparative Efficacy at GABAC Receptors

The efficacy of an agonist is a measure of its ability to elicit a response upon binding to a receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.

Experimental data from studies utilizing two-electrode voltage clamp recordings on Xenopus oocytes expressing human homomeric ρ1 and ρ2 GABAC receptors provide a clear comparison between the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) and GABA.

CompoundReceptor SubtypeEC50 (µM)Efficacy
GABA ρ1~1Full Agonist
ρ2~1Full Agonist
(-)-cis-3-Aminocyclopentanecarboxylic Acid (likely (1R,3S)-isomer) ρ178.5 ± 3.5Partial Agonist
ρ263.8 ± 23.3Partial Agonist
(+)-cis-3-Aminocyclopentanecarboxylic Acid ((1S,3R)-isomer) ρ126.1 ± 1.1Partial Agonist
ρ220.1 ± 2.1Partial Agonist

Data sourced from Chebib et al. (2001). The EC50 for GABA at GABAC receptors is widely cited as approximately 1 µM.

From this data, it is evident that GABA is significantly more potent at both ρ1 and ρ2 GABAC receptors than either enantiomer of cis-3-aminocyclopentanecarboxylic acid. The (-)-enantiomer, which corresponds to this compound, exhibits the lowest potency among the tested CACP isomers, with EC50 values of 78.5 µM at ρ1 and 63.8 µM at ρ2 receptors.[7] In contrast, GABA's potency is approximately 80-fold higher at ρ1 receptors and 60-fold higher at ρ2 receptors.

Furthermore, the study characterizes the CACP enantiomers as partial agonists, meaning they do not elicit the same maximal response as the full agonist, GABA, even at saturating concentrations.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The following protocol outlines the key steps for assessing the efficacy of compounds at GABAC receptors expressed in Xenopus laevis oocytes, a robust system for studying ion channels and receptors.[2][8][9]

Part 1: Oocyte Preparation and cRNA Injection

  • Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis frog.

  • Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Preparation: Synthesize capped cRNA for the desired GABAC receptor subunit (e.g., human ρ1) from a linearized cDNA template.

  • Microinjection: Inject approximately 50 nL of the cRNA solution (at a concentration of ~1 µg/µL) into Stage V-VI oocytes.

  • Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

Part 2: Electrophysiological Recording

  • Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5-2 MΩ.

  • Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with recording solution (e.g., ND96).

  • Impalement: Carefully impale the oocyte with two microelectrodes – one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.

  • Compound Application: Perfuse the recording chamber with the recording solution containing known concentrations of the agonist (GABA or the test compound). Apply the agonist for a defined period (e.g., 10-30 seconds) until a stable inward current is observed.

  • Data Acquisition: Record the resulting current using an appropriate amplifier and data acquisition software.

  • Dose-Response Curve Generation: Apply a range of agonist concentrations and measure the peak current response for each. Plot the normalized current response against the logarithm of the agonist concentration.

  • Data Analysis: Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABAC receptor signaling pathway and the experimental workflow for its characterization.

GABAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Agonist GABAC_Receptor GABAC Receptor (ρ subunit pentamer) GABA->GABAC_Receptor Binding Ion_Channel Chloride (Cl⁻) Channel Cl_ion_in Cl⁻ Ion_Channel->Cl_ion_in Influx Hyperpolarization Membrane Hyperpolarization Cl_ion_in->Hyperpolarization Leads to TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Prep Prepare GABAC Receptor cRNA Oocyte_Harvest->cRNA_Prep Microinjection Inject cRNA into Oocytes cRNA_Prep->Microinjection Incubation Incubate for Receptor Expression Microinjection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Compound_App Apply Agonist (GABA or Analogue) TEVC_Setup->Compound_App Data_Acq Record Chloride Current Compound_App->Data_Acq Dose_Response Generate Dose-Response Curve Data_Acq->Dose_Response EC50_Calc Calculate EC50 Value Dose_Response->EC50_Calc Comparison Compare Efficacy EC50_Calc->Comparison

Caption: Two-electrode voltage clamp experimental workflow.

Conclusion

The available experimental evidence conclusively demonstrates that GABA is a significantly more potent and efficacious agonist at GABAC receptors compared to this compound. The conformationally restricted nature of the latter compound, while making it a valuable tool for probing receptor binding pockets, results in a reduced ability to activate the receptor. This underscores the importance of the conformational flexibility of the GABA molecule for optimal interaction with and activation of GABAC receptors. The presented data and experimental protocol provide a robust framework for researchers investigating the pharmacology of GABAC receptors and developing novel, selective ligands.

References

  • Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1513–1520. [Link]
  • Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 656-658. [Link]
  • Johnston, G. A. R. (2002). GABAC receptors. In GABA in the Nervous System (pp. 295-307). Springer, Boston, MA.
  • Lukasiewicz, P. D., & Wong, R. O. (1996). GABAC receptors in the vertebrate retina. Molecular neurobiology, 12(3), 181-194. [Link]
  • Stell, B. M., & Mody, I. (2002). Receptors with different affinities mediate phasic and tonic GABA(A) conductances in hippocampal neurons. The Journal of neuroscience, 22(12), RC223.
  • Wang, C., Zhang, J., & Schroeder, J. I. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2). [Link]
  • Wikipedia. GABA receptor. [Link]
  • Woodward, R. M., Polenzani, L., & Miledi, R. (1993). Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists. Molecular pharmacology, 43(4), 609-625.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of (1R,3S)-3-aminocyclopentanecarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Chiral Building Block

(1R,3S)-3-aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in modern pharmaceutical development.[1][2] Its constrained cyclopentane scaffold is integral to the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[2] As with any active pharmaceutical ingredient (API) intermediate, establishing its chemical and stereochemical purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will move beyond simple procedural descriptions to explore the causal relationships behind methodological choices, comparing and contrasting alternative approaches to equip researchers and drug development professionals with the expertise to select and implement the most robust analytical strategy for their specific needs.

The Analytical Challenge: Navigating Polarity and Chirality

The molecular structure of this compound presents two primary analytical hurdles:

  • High Polarity & Lack of a Chromophore: As a zwitterionic amino acid, the analyte is highly polar and lacks a significant UV-absorbing chromophore. This makes it challenging to retain on traditional reversed-phase (RP) HPLC columns and difficult to detect with standard UV detectors without derivatization.[3][4]

  • Stereoisomerism: The molecule possesses two chiral centers, meaning potential impurities could include its enantiomer, ((1S,3R)-3-aminocyclopentanecarboxylic acid), as well as its diastereomers ((1R,3R) and (1S,3S) forms). A purity method must be able to distinguish between these stereoisomers, as they can have different pharmacological and toxicological profiles.

Addressing these challenges requires specialized chromatographic techniques that can either directly resolve the enantiomers or leverage chemical modification to facilitate their separation and detection.

HPLC Methodologies: A Comparative Overview

Three primary HPLC-based strategies can be deployed for the purity analysis of this compound, each with distinct advantages and applications. The selection of the optimal method depends on the specific analytical goal, such as routine enantiomeric excess determination, full impurity profiling, or high-sensitivity analysis.

Method_Selection_Workflow start Start: Define Analytical Goal for this compound q1 Is the primary goal to quantify the enantiomeric impurities (e.g., %ee)? start->q1 q2 Is a suitable Chiral Stationary Phase (CSP) available and validated for this analyte? q1->q2 Yes q3 Is the goal to quantify achiral impurities (process-related, degradants)? q1->q3 No method1 Method 1: Direct Chiral HPLC (Underivatized) q2->method1 Yes method2 Method 2: Indirect Chiral HPLC (Pre-column Derivatization) q2->method2 No method3 Method 3: Achiral HILIC (Underivatized) q3->method3 Yes combine Combine Methods 1 or 2 with Method 3 for complete purity profile. method1->combine method2->combine method3->combine

Caption: Decision workflow for selecting the appropriate HPLC method.

Method 1: Direct Enantiomeric Separation using Chiral Stationary Phases (CSPs)

This is the most straightforward approach for determining enantiomeric purity. It involves the direct injection of the underivatized amino acid onto a column where the stationary phase itself is chiral.

  • Mechanism of Action: Separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to different retention times. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (such as those using teicoplanin) are particularly effective due to their ability to engage in multiple interaction modes (ionic, hydrogen bonding) in aqueous-organic mobile phases.[6]

  • Advantages:

    • Minimal sample preparation (no derivatization required).[6]

    • Reduces the risk of analytical artifacts or side reactions from a derivatization step.

  • Considerations:

    • Requires specialized and often expensive chiral columns.

    • Method development can be empirical, as predicting the success of a given CSP is not always straightforward.[7]

Method 2: Indirect Enantiomeric Separation via Chiral Derivatization

This classic approach converts the enantiomeric pair into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[8]

  • Mechanism of Action: The amino group of this compound reacts with a CDA, such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form stable diastereomeric adducts.[5] These adducts are then separated using standard reversed-phase chromatography.

  • Advantages:

    • Utilizes common, less expensive achiral columns.

    • The derivatization often introduces a strong chromophore (like the dinitrophenyl group from Marfey's reagent), significantly enhancing detection sensitivity with a UV detector.[5]

  • Considerations:

    • The derivatization step adds time and complexity to the sample preparation workflow.

    • The CDA must be of high enantiomeric purity to avoid analytical errors.

    • The reaction must be driven to completion to ensure accurate quantification.[8]

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Sample Analyte Solution (R- and S-enantiomers) Reagent Add Chiral Derivatizing Agent (CDA), e.g., Marfey's Reagent Sample->Reagent Reaction Incubate to form Diastereomers (R-CDA and S-CDA) Reagent->Reaction HPLC Inject onto Achiral (e.g., C18) Column Reaction->HPLC Separation Separation of Diastereomers HPLC->Separation Detection UV/DAD Detection Separation->Detection

Caption: Experimental workflow for the indirect chiral HPLC method.

Method 3: Achiral Purity Profiling using HILIC

For assessing non-chiral, process-related impurities or degradation products, a different approach is needed. Due to the high polarity of the analyte, reversed-phase chromatography provides poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative.

  • Mechanism of Action: In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent content (typically acetonitrile) and a small amount of aqueous buffer.[9] The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the aqueous component of the mobile phase. This mechanism is ideal for retaining and separating highly polar compounds like amino acids without derivatization.[4][10]

  • Advantages:

    • Excellent retention of the polar parent compound, allowing for good separation from both more and less polar impurities.

    • Compatible with mass spectrometry (MS) detection when using volatile mobile phase buffers (e.g., ammonium formate), enabling impurity identification.[3][9]

  • Considerations:

    • HILIC methods can require longer equilibration times than RP methods.

    • Mobile phase pH and buffer salt concentration are critical parameters that must be carefully controlled to ensure reproducible retention and good peak shape.[10]

Performance Comparison of HPLC Methodologies

The choice of method is a trade-off between specificity, speed, and resource availability.

ParameterMethod 1: Direct Chiral HPLCMethod 2: Indirect Chiral HPLCMethod 3: Achiral HILIC
Primary Application Enantiomeric Purity (%ee)Enantiomeric Purity (%ee)Achiral Purity, Impurity Profile
Specificity High for enantiomersHigh for enantiomers (as diastereomers)High for achiral impurities
Stationary Phase Chiral (e.g., Teicoplanin-based)Achiral (e.g., C18, C8)Polar (e.g., Amide, Diol)
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Detection MS, or UV (if derivatized)UV (chromophore is added)MS, ELSD, CAD
Key Advantage No derivatization artifactsHigh sensitivity with UV, uses standard columnsRetains and separates polar compounds
Key Disadvantage Expensive specialized columnsComplex sample prep, potential for side reactionsLonger column equilibration times
Regulatory Standing Widely acceptedWidely acceptedIncreasingly common for polar analytes

Detailed Experimental Protocols

As a Senior Application Scientist, I must emphasize that these protocols serve as validated starting points. Method optimization and full validation in accordance with ICH Q2(R1) guidelines are required for implementation in a GxP environment.

Protocol 1: Direct Enantiomeric Purity by Chiral HPLC
  • Instrumentation: HPLC or UHPLC system with a UV/DAD or Mass Spectrometer detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm[6]

    • Mobile Phase: Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v). Optimize organic modifier percentage to achieve desired resolution and run time.[6]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: MS (Positive ESI) or UV at 210 nm (low wavelength for carboxyl group).

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Prepare a resolution solution containing both (1R,3S) and (1S,3R) enantiomers.

    • Resolution (Rs): ≥ 1.5 between the enantiomer peaks.

    • Tailing Factor (Tf): 0.8 - 1.5 for the (1R,3S) peak.

    • Precision: ≤ 2.0% RSD for six replicate injections of the (1R,3S) standard.

  • Data Analysis: Calculate the percentage of the undesired enantiomer using the area percent method.

Protocol 2: Indirect Enantiomeric Purity via Derivatization
  • Instrumentation: HPLC or UHPLC system with a UV/DAD detector.

  • Derivatization Procedure (using Marfey's Reagent): [5]

    • To 50 µL of a 1 mg/mL sample solution in 1 M sodium bicarbonate, add 100 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

    • Incubate the mixture at 40 °C for 1 hour, protected from light.

    • Cool to room temperature and neutralize with 50 µL of 2 M HCl.

    • Dilute with mobile phase as needed for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm.[5]

    • Injection Volume: 10 µL

  • System Suitability Test (SST):

    • Derivatize a sample containing both enantiomers.

    • Resolution (Rs): ≥ 2.0 between the diastereomer peaks.

    • Tailing Factor (Tf): 0.8 - 1.5 for the main diastereomer peak.

    • Precision: ≤ 2.0% RSD for six replicate injections.

  • Data Analysis: Calculate the percentage of the undesired enantiomer's diastereomer derivative using the area percent method.

Protocol 3: Achiral Purity by HILIC
  • Instrumentation: HPLC or UHPLC system with an MS, ELSD, or CAD detector.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., Acquity UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Gradient: 5% to 40% B over 15 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection: MS (Positive ESI) monitoring for the parent ion [M+H]+.

    • Injection Volume: 2 µL

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in water.

    • Dilute with 90:10 Acetonitrile:Water to a final concentration of 0.1 mg/mL. Note: The sample diluent should be similar to the initial mobile phase conditions to ensure good peak shape.

  • System Suitability Test (SST):

    • Tailing Factor (Tf): 0.8 - 1.8 for the main peak.

    • Precision: ≤ 2.0% RSD for six replicate injections.

    • Spiked Sample: Analyze a sample spiked with known potential impurities to confirm separation.

  • Data Analysis: Report impurities as a percentage of the main peak area, adhering to reporting thresholds defined by ICH guidelines.[12][13]

Regulatory Context and Method Validation

For drug development professionals, analytical methods must be validated to demonstrate they are fit for purpose. The purity analysis of this compound, when used as a drug substance intermediate, falls under the purview of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[12][14]

Key tenets of this guideline include:

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of <2g/day, this is typically 0.05%.[13]

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[15]

The chosen HPLC method(s) must be validated for specificity (including discrimination from enantiomers and other impurities), linearity, accuracy, precision, and robustness to prove their suitability for quantifying impurities at these specified thresholds.

Conclusion

The successful purity analysis of this compound by HPLC is a multi-faceted task that requires a clear understanding of the analyte's chemical properties and the analytical goals.

  • For rapid and unambiguous determination of enantiomeric excess, Direct Chiral HPLC is the method of choice, provided a suitable column is available.

  • When high sensitivity is required or a chiral column is unavailable, Indirect Chiral HPLC via derivatization offers a robust and powerful alternative.

  • For a complete picture of all non-chiral process impurities and degradants, HILIC is the superior technique, overcoming the retention challenges posed by this polar molecule.

A comprehensive quality control strategy will often employ a combination of these methods: a specific chiral method for stereochemical purity and a HILIC method for achiral impurity profiling. By grounding these methodological choices in sound scientific principles and validating them against established regulatory standards, researchers can ensure the quality and integrity of this critical pharmaceutical building block.

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL:[Link]
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
  • Title: direct analysis of amino acids by HILIC–eSI-MS Source: HPLC URL:[Link]
  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection Source: Waters Corpor
  • Source: U.S.
  • Title: Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC Source: ResearchG
  • Title: Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry Source: PubMed URL:[Link]
  • Title: Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling Source: Journal of AOAC INTERN
  • Title: Methods for the Analysis of Underivatized Amino Acids by LC/MS Source: Agilent URL:[Link]
  • Title: Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corpor
  • Title: Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry Source: Wiley Online Library URL:[Link]
  • Title: Analytical Methods for Amino Acids Source: SHIMADZU CORPOR
  • Title: Amino acid analysis Source: Almac URL:[Link]
  • Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL:[Link]
  • Title: 1052 BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS Source: US Pharmacopeia (USP) URL:[Link]
  • Title: Analysis of Amino Acids Source: The International Council on Amino Acid Science (ICAAS) URL:[Link]
  • Title: Fundamentals of mixed mode (multimodal)
  • Title: Amino Acid Analysis According to European Pharmacopoeia 8.
  • Title: Introduction to Multimodal or Mixed-Mode Chrom
  • Title: Mixed-mode chrom
  • Title: Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms Source: PubMed URL:[Link]
  • Title: 15-minute Webcast: Mixed-Mode Chromatography Resins​ for Biomolecule Purific
  • Title: this compound Source: ChemBK URL:[Link]
  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL:[Link]
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC Intern
  • Title: Chiral HPLC Separ
  • Title: (-)-(1R,3S)-N-Fmoc-3-Aminocyclopentanecarboxylic acid Source: Aapptec Peptides URL:[Link]
  • Title: Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?

Sources

A Comparative Guide to the Cross-Reactivity of (1R,3S)-ACPD at Excitatory Amino Acid Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity profile of (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1R,3S)-ACPD), a conformationally restricted analog of glutamate.[1] A comprehensive understanding of its selectivity is crucial for researchers in neuroscience and pharmacology to accurately design and interpret experiments.[1] This document will objectively compare the compound's performance across various excitatory amino acid receptors, supported by experimental data and detailed methodologies.

Introduction to (1R,3S)-ACPD and Excitatory Amino Acid Receptors

Excitatory amino acid (EAA) receptors are critical for mediating the majority of excitatory neurotransmission in the central nervous system (CNS). They are broadly classified into two superfamilies: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[2]

  • iGluRs are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors, responsible for fast synaptic transmission.[2]

  • mGluRs are G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[3]

mGluRs are further divided into three groups based on sequence homology, pharmacology, and signal transduction pathways:[1]

  • Group I (mGluR1, mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) production, which in turn mobilizes intracellular calcium.[1]

  • Group II (mGluR2, mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[1]

  • Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/Go, their activation similarly reduces cAMP levels.[1]

(1R,3S)-ACPD is one of the four stereoisomers of ACPD and is known for its activity at mGluRs.[3] Its rigid structure provides valuable insights into the pharmacophore of mGluR subtypes. However, it is not perfectly selective, and understanding its cross-reactivity is paramount for elucidating the specific roles of mGluR subtypes in physiological and pathological processes.

Comparative Activity of (1R,3S)-ACPD at mGluR Subtypes

(1R,3S)-ACPD is predominantly an agonist at Group I and II mGluRs. Its potency, however, varies significantly across the different receptor subtypes. The isomer (1S,3R)-ACPD is the more active and commonly studied form. For clarity and comprehensive comparison, data for the more active (1S,3R)-ACPD isomer is often presented in literature. Studies have shown that the (1R,3S)-isomer is significantly less potent. For instance, in guinea-pig cerebral cortical slices, (1R,3S)-ACPD showed very weak activity in inhibiting forskolin-stimulated cAMP formation, with an approximate IC50 of 1 mM, compared to the much higher potency of the (1S,3R) and (1S,3S) isomers.[4] Furthermore, (1R,3S)-ACPD did not stimulate phosphoinositide turnover, a hallmark of Group I mGluR activation.[4] Another study characterized the potency order of metabotropic glutamate agonists in displacing [3H]glutamate binding as L-glutamate > (1S,3R)-ACPD > ibotenate > (1R,3S)-ACPD.[5]

The following table summarizes the functional potencies (EC50 values) of the more active (1S,3R)-ACPD isomer at various mGluR subtypes, highlighting its preference for Group II receptors.

AgonistmGluR SubtypeEC50 (μM)
(1S,3R)-ACPDmGluR142
(1S,3R)-ACPDmGluR25
(1S,3R)-ACPDmGluR515
(1S,3R)-ACPDmGluR660

This data clearly indicates that while (1S,3R)-ACPD activates both Group I and II mGluRs, it is most potent at mGluR2. The significantly weaker activity of the (1R,3S) isomer suggests a high degree of stereoselectivity at the mGluR binding site.

Cross-Reactivity at Ionotropic Glutamate Receptors

A key characteristic of ACPD isomers is their selectivity for mGluRs over iGluRs.[6] (1R,3S)-ACPD, along with its stereoisomers, was instrumental in the initial functional discrimination between these two major classes of glutamate receptors.[1][3]

Experimental evidence consistently demonstrates that (1R,3S)-ACPD has minimal to no direct agonist activity at NMDA, AMPA, and kainate receptors.[6] For instance, studies have shown that while (1S,3R)-ACPD stimulates phosphoinositide hydrolysis (an mGluR-mediated event), selective iGluR agonists like NMDA, kainate, and AMPA do not.[6]

However, it is important to note that activation of mGluRs by compounds like (1S,3R)-ACPD can indirectly modulate the function of iGluRs. For example, some studies have reported that (1S,3R)-ACPD can potentiate NMDA receptor-mediated excitotoxicity and brain injury.[7][8] This potentiation is thought to be mediated by mGluR5 activation.[8] One study found that (1S,3R)-ACPD attenuated NMDA-induced DNA fragmentation but potentiated that induced by kainic acid, suggesting complex interactions between metabotropic and ionotropic receptor signaling pathways.[9] The inactive isomer, (1R,3S)-ACPD, did not show this potentiation effect on NMDA toxicity.[7]

Signaling Pathways and Experimental Workflows

To visually represent the downstream effects of mGluR activation and the methodologies used to assess cross-reactivity, the following diagrams are provided.

mGluR_Signaling_Pathways cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group23 Group II/III mGluRs (mGluR2/3, mGluR4/6/7/8) mGluR1_5 mGluR1/5 Gq11 Gq/11 mGluR1_5->Gq11 Agonist PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Release IP3->ER PKC PKC Activation DAG->PKC ER->PKC mGluR2_3_etc mGluR2/3, 4, 6, 7, 8 Gi_o Gi/o mGluR2_3_etc->Gi_o Agonist AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of Group I and Group II/III mGluRs.

Receptor_Cross_Reactivity_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Start: Test Compound ((1R,3S)-ACPD) binding_assay Radioligand Binding Assay start->binding_assay functional_assays Functional Assays start->functional_assays mGluR_membranes Membranes expressing mGluR subtypes binding_assay->mGluR_membranes iGluR_membranes Membranes expressing iGluR subtypes binding_assay->iGluR_membranes ca_flux Calcium Flux Assay (Group I) functional_assays->ca_flux camp_assay cAMP Assay (Group II/III) functional_assays->camp_assay electrophysiology Electrophysiology (iGluRs) functional_assays->electrophysiology data_analysis Data Analysis (Ki, EC50/IC50) conclusion Determine Selectivity Profile data_analysis->conclusion mGluR_membranes->data_analysis iGluR_membranes->data_analysis ca_flux->data_analysis camp_assay->data_analysis electrophysiology->data_analysis

Caption: Experimental workflow for assessing receptor cross-reactivity.

Detailed Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and validated in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for measuring the affinity of a ligand for a receptor.[10] It is used to determine the inhibition constant (Ki) of (1R,3S)-ACPD at various EAA receptor subtypes.

Objective: To determine the binding affinity (Ki) of (1R,3S)-ACPD for different mGluR and iGluR subtypes through competitive displacement of a known radioligand.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the specific receptor subtype of interest (e.g., mGluR1, mGluR5, NMDA).[11]

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.[12]

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[11]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[12]

    • Determine the protein concentration using a standard method like the BCA assay.[11]

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), a fixed concentration of a suitable radioligand (e.g., [3H]glutamate for mGluRs), and varying concentrations of the unlabeled test compound ((1R,3S)-ACPD).[12]

    • Total Binding Wells: Contain membranes and radioligand only.[11]

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known saturating ligand (e.g., L-glutamate) to block all specific binding.[11]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[12]

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]

    • Dry the filters and measure the trapped radioactivity using liquid scintillation counting.[12]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of (1R,3S)-ACPD.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (1R,3S)-ACPD that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assays

Functional assays measure the cellular response following receptor activation and are essential for determining whether a compound acts as an agonist, antagonist, or has no effect.

This assay measures the increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.[13][14]

Objective: To determine the functional potency (EC50) of (1R,3S)-ACPD at Group I mGluRs (mGluR1 and mGluR5).

Methodology:

  • Cell Preparation:

    • Seed cells stably expressing mGluR1 or mGluR5 into a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[13]

    • Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess extracellular dye.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader equipped with automated injectors (e.g., a FlexStation).[15]

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of (1R,3S)-ACPD into the wells.

    • Immediately begin kinetic reading of the fluorescence signal (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient calcium response.[13]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each concentration.

    • Plot the peak fluorescence response against the log concentration of (1R,3S)-ACPD.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/Go-coupled receptors.[16]

Objective: To determine the functional potency (IC50) of (1R,3S)-ACPD at Group II and III mGluRs.

Methodology:

  • Cell Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR2, mGluR3) in multi-well plates.[1]

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of (1R,3S)-ACPD to the cells.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[16]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of (1R,3S)-ACPD.

    • Fit the data to a sigmoidal dose-inhibition curve to determine the IC50 value.[1]

Conclusion

The available data robustly demonstrates that (1R,3S)-ACPD is a weak agonist at metabotropic glutamate receptors, with significantly lower potency compared to its (1S,3R) stereoisomer.[4][5] It exhibits selectivity for mGluRs over iGluRs, showing little to no direct activation of NMDA, AMPA, or kainate receptors.[6] However, the broader family of ACPD isomers can indirectly modulate iGluR function, a critical consideration for experimental design.[7][8][9] Researchers utilizing (1R,3S)-ACPD should be cognizant of its stereospecific activity and interpret results within the context of its full cross-reactivity profile. The experimental protocols detailed herein provide a self-validating framework for researchers to independently verify and expand upon these findings in their specific cellular systems.

References

  • An In-depth Technical Guide to ACPD Isomers and their Selectivity for Metabotropic Glutamate Receptors - Benchchem.
  • A Comparative Guide to the Selectivity Profile of ACPD for Metabotropic Glutamate Receptor Subtypes - Benchchem.
  • Birch PJ, et al. Subtypes of metabotropic excitatory amino acid receptor distinguished by stereoisomers of the rigid glutamate analogue, 1-aminocyclopentane-1,3-dicarboxylate. Br J Pharmacol. 1992;106(2):379-83.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Application Notes and Protocols for Radioligand Binding Assays of Spaglumic Acid Receptors - Benchchem.
  • Radioligand Binding Assay | Gifford Bioscience.
  • Schoepp DD, True RA. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes. Neurosci Lett. 1992 Sep 28;145(1):100-4.
  • Calcium Flux Assays - Agilent.
  • ACPD – Knowledge and References - Taylor & Francis.
  • Kumar S, et al. Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. Int J Mol Sci. 2021;22(11):5999.
  • Kanthasamy AG, et al. Glutamate metabotropic receptor agonist 1S,3R-ACPD induces internucleosomal DNA fragmentation and cell death in rat striatum. Brain Res. 1997 Nov 21;775(1-2):56-64.
  • Schulze J, et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protoc. 2022 Dec 16;3(4):101859.
  • Sacaan AI, Schoepp DD. The metabotropic excitatory amino acid receptor agonist 1S,3R-ACPD selectively potentiates N-methyl-D-aspartate-induced brain injury. Eur J Pharmacol. 1992 May 14;215(2-3):353-4.
  • Blaabjerg M, et al. The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures. Brain Res. 2001 Apr 13;898(1):91-104.
  • Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices.
  • Zhu S, Paoletti P. Emerging structural insights into the function of ionotropic glutamate receptors. Trends Biochem Sci. 2015 Mar;40(3):143-53.

Sources

A Comparative Guide to the Agonist vs. Antagonist Activity of Cyclopentane GABA Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Constraint in GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, orchestrating a fine balance of neuronal excitability. Its profound physiological effects are mediated through three main receptor classes: GABAA and GABAC ionotropic chloride channels, and GABAB metabotropic G-protein coupled receptors. The inherent conformational flexibility of the GABA molecule allows it to adopt various shapes, not all of which are biologically active at its respective receptors.[1] This has spurred the development of conformationally restricted analogues, such as those incorporating a cyclopentane or cyclopentene ring, to lock the GABA pharmacophore into specific spatial arrangements.[2] By studying the activity of these rigid analogues, researchers can deduce the optimal conformations for receptor binding and activation, paving the way for the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the agonist and antagonist activities of various cyclopentane GABA analogues, supported by experimental data, and details the methodologies used to elucidate these properties.

GABA Receptor Signaling Pathways

The interaction of GABA or its analogues with its receptors initiates distinct signaling cascades depending on the receptor subtype.

  • GABAA and GABAC Receptors: These are ligand-gated ion channels. Upon agonist binding, the channel opens, allowing the influx of chloride ions (Cl-).[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast synaptic inhibition. Antagonists block this action by preventing agonist binding.

  • GABAB Receptors: These are G-protein coupled receptors. Agonist binding activates associated G-proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a slower, more prolonged inhibitory response.[4]

GABA_Signaling_Pathways cluster_GABA_A_C GABAA / GABAC Signaling cluster_GABA_B GABAB Signaling GABA_A_C GABAA / GABAC Receptor Cl_channel Chloride Channel Opening GABA_A_C->Cl_channel Agonist Binding Hyperpolarization_A Hyperpolarization (Fast Inhibition) Cl_channel->Hyperpolarization_A Cl- Influx GABA_B GABAB Receptor G_protein G-protein Activation GABA_B->G_protein Agonist Binding Effector Effector Modulation (e.g., ↓ Adenylyl Cyclase, ↑ K+ channels, ↓ Ca2+ channels) G_protein->Effector Hyperpolarization_B Hyperpolarization (Slow Inhibition) Effector->Hyperpolarization_B Agonist GABA Analogue (Agonist) Agonist->GABA_A_C Agonist->GABA_B Antagonist GABA Analogue (Antagonist) Antagonist->GABA_A_C Blocks Binding Antagonist->GABA_B Blocks Binding

Caption: GABA receptor signaling pathways.

Comparative Activity of Cyclopentane GABA Analogues

The stereochemistry and degree of saturation of the cyclopentane ring profoundly influence the activity of these analogues at different GABA receptor subtypes. The following tables summarize the experimental data for key cyclopentane GABA analogues.

Activity at GABAA Receptors
CompoundStructureActivityPotency (IC50)Receptor Subtype
Benzylthioether of 4-ACP-3-CA Thioether derivativeAntagonist42 µMα1β2γ2L
(1S,3R)-3-Aminocyclopentane carboxylic acid Saturated cyclopentaneAgonistData not availableGeneral GABAA
Activity at GABAB Receptors
CompoundStructureActivityPotency (EC50/IC50)
Various Cyclopentane Analogues Cyclopentane/Cyclopentene ringData not availableData not available

Note: There is a notable lack of publicly available data on the specific agonist or antagonist activity of simple cyclopentane GABA analogues at GABAB receptors.

Activity at GABAC Receptors
CompoundStructureActivityPotency (EC50/Ki)Receptor Subtype
(+)-TACP trans-3-aminocyclopentanecarboxylic acidPartial AgonistEC50: 2.7 µM (ρ1), 1.45 µM (ρ2)ρ1, ρ2
(-)-TACP trans-3-aminocyclopentanecarboxylic acidWeak Partial AgonistInhibited 56-62% of GABA response at 100 µMρ1, ρ2
(+)-CACP cis-3-aminocyclopentanecarboxylic acidPartial AgonistEC50: 26.1 µM (ρ1), 20.1 µM (ρ2)ρ1, ρ2
(-)-CACP cis-3-aminocyclopentanecarboxylic acidPartial AgonistEC50: 78.5 µM (ρ1), 63.8 µM (ρ2)ρ1, ρ2
(+)-4-ACPCA 4-aminocyclopent-1-ene-1-carboxylic acidAntagonistKi: 6.0 µM (ρ1), 4.7 µM (ρ2)ρ1, ρ2
(-)-4-ACPCA 4-aminocyclopent-1-ene-1-carboxylic acidInactiveLittle to no effectρ1, ρ2
4-ACPHA Hydroxamate derivative of 4-ACPCAAntagonistIC50: 13 µMGeneral GABAC
4-ACPAM Amide derivative of 4-ACPCAAntagonistIC50: 10 µMGeneral GABAC

Experimental Protocols for Characterizing Analogue Activity

The determination of agonist versus antagonist activity and the quantification of potency are achieved through a combination of radioligand binding assays and functional assays, such as electrophysiology.

General Workflow for Analogue Characterization

experimental_workflow start Synthesized Cyclopentane GABA Analogue binding_assay Radioligand Binding Assay (e.g., [3H]GABA Competition) start->binding_assay functional_assay Functional Assay (e.g., Whole-Cell Patch Clamp) start->functional_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity determine_activity Determine Agonist/Antagonist Activity functional_assay->determine_activity conclusion Pharmacological Profile determine_affinity->conclusion determine_potency Determine Potency (EC50/IC50) determine_activity->determine_potency determine_potency->conclusion

Caption: Experimental workflow for characterizing GABA analogues.

Radioligand Binding Assay: [3H]GABA Competition

This assay determines the affinity of a test compound for the GABA binding site by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]GABA).[5][6]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[5]

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, assay buffer, and [3H]GABA to wells.

    • Non-specific Binding: Add membrane preparation, a high concentration of unlabeled GABA (to saturate all binding sites), and [3H]GABA.

    • Competition: Add membrane preparation, varying concentrations of the cyclopentane analogue, and [3H]GABA.

  • Incubation: Incubate the assay plate at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[5]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the cyclopentane analogue.

    • Determine the IC50 value (the concentration of the analogue that inhibits 50% of specific [3H]GABA binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assay: Whole-Cell Patch Clamp Electrophysiology

This technique measures the ion flow through GABA receptor channels in response to the application of a compound, allowing for the differentiation between agonists, antagonists, and modulators.[7][8][9][10]

Step-by-Step Methodology:

  • Cell Preparation:

    • Use cells expressing the GABA receptor subtype of interest (e.g., HEK293 cells transfected with specific GABAA receptor subunits or cultured neurons).

    • Plate the cells on coverslips suitable for microscopy.

  • Recording Setup:

    • Place a coverslip in the recording chamber on the stage of a microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Pull a glass micropipette to a fine tip (3-7 MΩ resistance) and fill it with an intracellular solution.[9]

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Under visual guidance, carefully approach a cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette, establishing the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of the currents flowing across the entire cell membrane.[8]

  • Compound Application and Data Acquisition:

    • Clamp the cell at a specific holding potential (e.g., -60 mV).

    • Apply GABA or the cyclopentane analogue to the cell via a perfusion system.

    • To test for agonist activity, apply increasing concentrations of the analogue and record the induced current.

    • To test for antagonist activity, co-apply the analogue with a known concentration of GABA and measure the inhibition of the GABA-induced current.

    • Record the changes in membrane current using a patch-clamp amplifier and specialized software.

  • Data Analysis:

    • For agonists, plot the current response against the log concentration of the analogue to determine the EC50 (the concentration that elicits a half-maximal response).

    • For antagonists, plot the inhibition of the GABA response against the log concentration of the analogue to determine the IC50.

Conclusion

The study of cyclopentane GABA analogues provides invaluable insights into the structure-activity relationships at GABA receptors. The rigid cyclopentane scaffold restricts the conformation of the GABA pharmacophore, revealing the stereochemical requirements for agonist versus antagonist activity. As demonstrated by the compiled data, subtle changes in the orientation of the amino and carboxylic acid groups, as well as the saturation of the ring, can switch a compound from a partial agonist to a potent antagonist, particularly at GABAC receptors. The experimental methodologies detailed herein, namely radioligand binding assays and whole-cell patch-clamp electrophysiology, are the cornerstones for elucidating these pharmacological properties. While significant progress has been made, further investigation, especially concerning the activity of these analogues at GABAB and various GABAA receptor subtypes, is warranted to develop a complete picture of their therapeutic potential.

References

  • Characteriz
  • The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed. [Link]
  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. [Link]
  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed. [Link]
  • Γ-aminobutyric acid(C) (GABAC)
  • Whole Cell P
  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid - ResearchG
  • In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - MDPI. [Link]
  • Structures of GABA, 4-PIOL, and the cyclopentane GABA analogues - ResearchG
  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed. [Link]
  • [3H]CGP54626 competition binding assay of compounds 23 and 28 in...
  • Methods for removing endogenous factors from CNS membrane preparations: differences in [3H]GABA binding parameters and developmental-rel
  • The protocol of competitive binding assay.
  • trans-3-aminocyclopentane-1-carboxylic acid,(+/-) - PDSP. [Link]
  • GABAA receptors: structure, function, pharmacology, and rel
  • Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.
  • GABAA receptor - Wikipedia. [Link]
  • Ligand gated ion channels: GABAA receptor pharmacology on QP
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
  • Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in r
  • Excitatory and inhibitory responses mediated by GABAA and GABAB receptors in guinea pig distal colon - PubMed. [Link]
  • Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC - NIH. [Link]
  • CGP 55845A: A Potent Antagonist of GABAB Receptors in the CA1 Region of R

Sources

A Senior Application Scientist's Guide to Synthesis Product Validation via High-Resolution Mass Spectrometry (HRMS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a target molecule's identity is paramount. While numerous analytical techniques contribute to this validation, High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, providing exquisitely precise mass measurements that serve as a cornerstone for structural elucidation.[1][2] This guide, born from extensive field experience, moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, empowering you to not only execute HRMS analysis but to critically interpret your data and troubleshoot challenges with the authority of a seasoned expert.

The Unrivaled Power of Precision: HRMS vs. Alternative Techniques

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are unparalleled for determining the intricate three-dimensional architecture of a molecule, HRMS offers a unique and complementary advantage: the unequivocal determination of the elemental composition.[3][4]

Technique Primary Information Strengths Limitations
HRMS Elemental Formula (via accurate mass)High sensitivity, speed, and accuracy in mass determination.[2]Provides limited information on stereochemistry and isomerism.
NMR 3D Molecular Structure (Connectivity)Unrivaled for determining atom connectivity and stereochemistry.[3][5][6]Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.[4]
Chromatography (LC/GC) Purity and SeparationExcellent for separating components in a mixture and assessing purity.Does not directly provide structural information.
Elemental Analysis Elemental Composition (%)Provides percentage composition of key elements (C, H, N, S).Less precise than HRMS for formula determination, requires larger sample amounts, and is destructive.[7]

The synergy between these techniques is where true analytical power lies. NMR provides the structural framework, while HRMS confirms the elemental building blocks with exceptional confidence.

The Core Principles of HRMS Validation: A Trifecta of Evidence

The validation of a synthesized product through HRMS rests on three pillars of evidence, each providing a layer of confirmation that, when combined, creates an irrefutable identification.

Accurate Mass Measurement: Beyond Nominal Mass

The defining feature of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extraordinary precision, typically to within 5 parts per million (ppm).[8] This is a significant leap from nominal mass spectrometry, which measures mass to the nearest integer. This high accuracy allows for the confident determination of a molecule's elemental formula.[1][9]

The mass accuracy is calculated using the following formula:

Mass Error (ppm) = [(Measured Mass - Calculated Mass) / Calculated Mass] x 10^6

A mass error of <5 ppm is generally considered acceptable for confirming an elemental composition.[10]

Isotopic Pattern Analysis: Nature's Barcode

Most elements exist as a mixture of naturally occurring isotopes, each with a distinct mass.[11] This results in a characteristic isotopic pattern in the mass spectrum, with the monoisotopic peak (containing the most abundant isotopes) being accompanied by smaller peaks at higher m/z values.[11][12] The relative abundance of these isotopic peaks is predictable and serves as a powerful confirmation of the elemental composition.[12][13] For instance, the presence of chlorine or bromine atoms in a molecule will produce highly characteristic isotopic patterns due to their significant M+2 isotopes.

Adduct Formation: Deciphering the Ionization Process

In electrospray ionization (ESI), the most common ionization technique for HRMS, molecules are often ionized by forming adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or other species present in the solvent.[14][15][16] Recognizing these common adducts is crucial for correctly identifying the molecular ion peak.[17][18]

Positive Polarity Adduct Mass Difference (Da) Negative Polarity Adduct Mass Difference (Da)
[M+H]⁺+1.0078[M-H]⁻-1.0078
[M+Na]⁺+22.9898[M+Cl]⁻+34.9689
[M+K]⁺+38.9637[M+HCOO]⁻+44.9977
[M+NH₄]⁺+18.0344
Data compiled from various sources, including Waters Corporation.[14]

A Step-by-Step Experimental Workflow for HRMS Validation

This protocol outlines a robust and self-validating workflow for the HRMS analysis of a synthesized small molecule.

HRMS_Workflow

1. Ensure Sample Purity:

  • Rationale: Impurities can interfere with the ionization of the target compound and complicate data interpretation.[8]

  • Protocol: Confirm the purity of your sample using orthogonal techniques such as NMR or LC-UV before proceeding with HRMS analysis.

2. Prepare Stock Solution:

  • Rationale: A stock solution allows for accurate and reproducible dilutions.

  • Protocol: Accurately weigh approximately 1 mg of your purified compound and dissolve it in a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of 1 mg/mL.[19][20]

3. Prepare Working Solution:

  • Rationale: Diluting the sample prevents detector saturation and minimizes ion suppression effects.

  • Protocol: Dilute the stock solution to a final concentration of 1-10 µg/mL using an appropriate solvent.[19][20] For ESI, solvents like methanol, acetonitrile, and water are preferred. Avoid non-volatile solvents like DMSO and DMF.[8] A small amount of an acid (e.g., 0.1% formic acid) can be added to promote protonation in positive ion mode.[8]

4. Instrument Calibration:

  • Rationale: Proper calibration of the mass spectrometer is crucial for achieving high mass accuracy.[21]

  • Protocol: Calibrate the instrument according to the manufacturer's guidelines using a suitable calibration standard that brackets the expected m/z of your compound.

5. Method Development:

  • Rationale: Optimizing the ionization source parameters enhances the signal of the target analyte.

  • Protocol: Choose the appropriate ionization mode (e.g., ESI) and polarity (positive or negative) based on the chemical nature of your compound. Infuse a small amount of the working solution and optimize parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal of the molecular ion.

6. Data Acquisition:

  • Rationale: Acquiring high-resolution data is essential for accurate mass measurement.

  • Protocol: Acquire the mass spectrum in high-resolution mode. If your system allows, use a lock mass to correct for any mass drift during the analysis.[22]

7. Identify the Molecular Ion Peak:

  • Rationale: Correctly identifying the molecular ion is the first step in data interpretation.

  • Protocol: Examine the mass spectrum for the expected m/z of your compound, considering common adducts ([M+H]⁺, [M+Na]⁺, etc.).[14][16]

8. Calculate Mass Accuracy:

  • Rationale: This calculation provides a quantitative measure of the accuracy of the mass measurement.

  • Protocol: Using the instrument's software, calculate the mass error in ppm for the identified molecular ion peak. A value below 5 ppm is generally considered excellent.[10]

9. Analyze the Isotopic Pattern:

  • Rationale: The isotopic pattern provides an additional layer of confirmation for the elemental composition.[11][12]

  • Protocol: Compare the observed isotopic pattern of the molecular ion with the theoretical pattern predicted by the instrument's software.[13] The relative intensities of the isotopic peaks should closely match the theoretical values.

10. Report Findings:

  • Rationale: Clear and standardized reporting of HRMS data is essential for publications and regulatory submissions.

  • Protocol: Report the HRMS data in a clear and concise format, including the ionization method, the calculated and found masses, and the molecular formula. The American Chemical Society (ACS) recommends the following format: HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₂₀H₂₂N₂O₂ 335.1703; Found 335.1701.[23]

Troubleshooting Common HRMS Challenges

Problem Potential Cause(s) Troubleshooting Steps
No or Weak Signal - Low sample concentration- Inefficient ionization- Ion suppression- Increase sample concentration.- Optimize ionization source parameters.- Check for and remove potential contaminants (salts, detergents).[8]- Try a different solvent or ionization mode.
Poor Mass Accuracy (>5 ppm) - Instrument out of calibration- High sample concentration leading to peak distortion- Recalibrate the instrument.- Dilute the sample.[24]- Use a lock mass for real-time mass correction.[22]
Complex Spectrum with Many Peaks - Sample impurity- Formation of multiple adducts or in-source fragments- Purify the sample.- Simplify the mobile phase to reduce adduct formation.- Lower the energy in the ionization source to minimize fragmentation.

Conclusion: HRMS as a Cornerstone of Synthetic Validation

High-Resolution Mass Spectrometry is a powerful and indispensable technique for the validation of synthetic products. By providing highly accurate mass measurements and detailed isotopic information, HRMS offers an unparalleled level of confidence in determining the elemental composition of a molecule. When used in conjunction with other analytical techniques like NMR and chromatography, HRMS forms a critical part of a comprehensive and robust strategy for structural elucidation and purity assessment. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can leverage the full potential of HRMS to accelerate their research and development efforts.

References

  • Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. [Link]
  • Isotope Patterns Definition - Organic Chemistry Key Term. Fiveable. [Link]
  • What are common adducts in ESI mass spectrometry?.
  • Accurate Mass Measurement. Proteome Factory. [Link]
  • ACS Research Data Guidelines. American Chemical Society. [Link]
  • Accurate Mass Measurement Definition - Organic Chemistry II Key Term. Fiveable. [Link]
  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of Computer Aided Chemistry. [Link]
  • HRMS sample submission guidelines. University of Toledo. [Link]
  • Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. [Link]
  • Accurate Mass. University of Illinois Urbana-Champaign. [Link]
  • Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modul
  • Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Instructions for the Preparation of Reports and Theses. University of Bristol. [Link]
  • Accur
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
  • How to calculate isotope p
  • The Journal of Organic Chemistry - Author Guidelines. American Chemical Society. [Link]
  • 5 Easy Steps to Utilizing HRMS Reports in Your Business. HRMS World. [Link]
  • Guidelines for Authors. The Journal of Organic Chemistry. [Link]
  • Qualitative LC MS HRMS - interpreting mass accuracy and isotope p
  • Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. [Link]
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
  • Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. [Link]
  • Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
  • Modern mass spectrometry for synthetic biology and structure-based discovery of n
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. [Link]
  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical. [Link]
  • Identification of small molecules using accurate mass MS/MS search. PubMed Central. [Link]
  • Using NMR to identify and characterize natural products.
  • Interpretation of mass spectra. SlidePlayer. [Link]
  • On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions.
  • Optimization and Validation of High-Resolution Mass Spectrometry D
  • Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. CORE. [Link]
  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
  • How can I assess purity via HRMS? What is the acceptable deviation from the calculated mass?.
  • HRMS speculated molecular formula did not match with the NMR spectral data. What is the reason behind?.
  • Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioids, including fentanyl, in Dried Blood Spots. PubMed. [Link]
  • Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography–high resolution mass spectrometry.
  • Journal Pre-proof. IRIS-AperTO. [Link]
  • Mycotoxins and Beyond: Unveiling Multiple Organic Contaminants in Pet Feeds Through HRMS Suspect Screening. MDPI. [Link]
  • Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P.
  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
  • NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]
  • Interpreting. OpenOChem Learn. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1R,3S)-3-Aminocyclopentanecarboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the bench; it includes the safe management of chemical substances from acquisition to disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. This compound is not a benign substance and must be treated as hazardous waste. Its classification under the Globally Harmonized System (GHS), as detailed in its Safety Data Sheet (SDS), mandates specific handling and disposal routes.[1]

The primary directive is clear: this chemical must not be disposed of down the drain or in regular solid waste bins .[2][3] Such actions can damage aquatic ecosystems, interfere with wastewater treatment processes, and violate federal and local regulations.[3] All waste containing this compound, including pure substance, solutions, and contaminated labware, must be collected for disposal by a licensed professional waste service.[4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[1]

Safety Protocols and Personal Protective Equipment (PPE)

Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure substance. The objective is to prevent exposure during collection, storage, and transfer.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or goggles. Protects against splashes of solutions or contact with airborne dust.[5][6]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile). Prevents skin irritation and potential absorption upon direct contact.[1][7]
Body Protection Standard laboratory coat. Protects against incidental contact and contamination of personal clothing.[5]

| Respiratory | Use only in a well-ventilated area. A NIOSH-approved respirator may be required for bulk handling or in case of spills where dust or aerosols are generated.[5][8] | Prevents respiratory tract irritation from inhaling dust or aerosols.[1] |

Step-by-Step Disposal Procedure

This protocol is designed to align with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) for hazardous waste management in laboratories.[9][10]

Step 1: Waste Collection and Segregation
  • Identify the Waste Stream: Collect all materials contaminated with this compound. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, wipes).

    • Rinsate from cleaning contaminated glassware (see note below).

  • Use a Designated Waste Container: Transfer waste into a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Avoid Mixing Wastes: Never mix incompatible waste streams.[2] Collect waste for this compound separately unless you have explicit approval from your institution's Environmental Health & Safety (EHS) department.

A Note on "RCRA Empty" Containers: To dispose of the original chemical container in regular trash, it must be "RCRA Empty." For a non-acutely hazardous chemical like this, this means no freestanding liquids remain.[11] For containers that held acutely hazardous "P-listed" wastes, triple-rinsing is required, and the rinsate itself must be collected as hazardous waste.[12]

Step 2: Waste Container Labeling
  • Immediate and Accurate Labeling: Proper labeling is a critical compliance and safety step. As soon as the first drop of waste enters the container, it must be labeled.[13]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "this compound" .

    • The approximate concentration and composition if it is a mixed waste.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[13]

    • The "Accumulation Start Date" —the date the first waste was added.[12]

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Laboratory waste is typically managed in an SAA. This is an area at or near the point of waste generation that is under the control of the lab personnel.[13][14]

  • Storage Conditions:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a secondary containment bin to mitigate leaks or spills.

    • Ensure the storage area is away from drains and incompatible materials.

  • Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste).[14]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to dispose of the waste yourself. Your facility's Environmental Health & Safety (EHS) or equivalent department is responsible for the collection and management of hazardous waste.[15]

  • Schedule a Pickup: Follow your institution's specific procedures to schedule a waste pickup. EHS will then consolidate the waste and transfer it to a licensed hazardous waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.

G Figure 1: Disposal Workflow for this compound cluster_prep Phase 1: Characterization & Preparation cluster_accumulate Phase 2: Collection & Accumulation cluster_disposal Phase 3: Final Disposal A Identify Waste Material (Solid, Solution, Contaminated Labware) B Consult Safety Data Sheet (SDS) to Confirm Hazards A->B Step 1 C Classify as Hazardous Waste (GHS: Irritant, Harmful) B->C Step 2 D Select Compatible Waste Container (e.g., HDPE) C->D Step 3 E Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Accumulation Date D->E Step 4 F Add Waste to Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H J Contact Institutional EHS Dept. to Schedule Pickup I Monitor Accumulation (Date & Volume) H->I I->J When full or time limit reached K Waste Collected by Authorized Personnel J->K

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,3S)-3-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge science is conducted with the highest standards of safety and efficacy. This guide provides essential, experience-driven protocols for the safe handling of (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS No. 71830-08-5). This document moves beyond a simple checklist, offering a framework for risk assessment and operational planning rooted in the specific hazards of this compound.

The toxicological properties of this compound have not been exhaustively investigated, a common scenario for many research chemicals.[1][2] Therefore, we must operate with a heightened level of caution, treating it as a substance with the potential for harm upon exposure. The guidance herein is designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the risks involved.

Hazard Profile and Foundational Risk Assessment

A comprehensive understanding of a compound's hazard profile is the non-negotiable first step in developing a safe handling protocol. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our choice of controls.[3]

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CategoryHazard StatementPractical Implication in the Lab
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]Accidental ingestion could lead to illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]Direct contact with the solid or solutions can cause redness, inflammation, or dermatitis. Chemical-resistant gloves are mandatory.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]The powder or splashes of solutions can cause significant, potentially painful eye irritation. Robust eye protection is essential.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4]Inhalation of the fine powder can irritate the nose, throat, and lungs.[1][2] All handling of the solid must be done with appropriate ventilation controls.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following equipment is mandatory for all personnel handling this compound.

Table 2: Required Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles: Chemical splash goggles (ANSI Z87.1 certified) are required to protect against the serious eye irritation hazard (H319).[5] Face Shield: Must be used in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or dissolution of larger quantities.[6][7]
Hands Chemical-Resistant GlovesNitrile Gloves: Disposable nitrile gloves provide sufficient protection for incidental contact.[5] For extended handling or when preparing solutions, consider double-gloving. Always inspect gloves for tears or holes before use and remove them immediately after contact with the chemical.[6][8]
Body Laboratory CoatA standard laboratory coat is required to protect against skin contact, addressing the skin irritation hazard (H315).[2][6] Ensure the coat is fully buttoned.
Respiratory NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[6][9] The type of respirator (e.g., N95 dust mask) should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, sequential workflow is paramount to minimizing exposure. The following protocol outlines the essential steps for safely handling this compound from receipt to use.

Preparation and Engineering Controls
  • Designate Area: All handling of solid this compound must be conducted within a certified chemical fume hood to mitigate the risk of respiratory irritation from dust inhalation.[6][10]

  • Verify Equipment: Before starting, confirm that an eyewash station and safety shower are accessible and unobstructed.[1][9]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and placed within the fume hood to minimize movement in and out of the controlled workspace.

Experimental Protocol: Handling the Compound
  • Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within the fume hood.

    • Use spatulas to carefully handle the material, avoiding actions that could create dust clouds.[11]

    • If transferring to a vial for dissolution, do so slowly.

    • Tightly close the primary container immediately after use.[2][12]

  • Dissolution:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Ensure the vessel is appropriately sized to contain the solution without risk of overflow.

  • Post-Handling:

    • After handling is complete, decontaminate the work surface within the fume hood.

    • Carefully remove PPE in the correct order (see below) to prevent self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase RiskAssess 1. Conduct Task-Specific Risk Assessment FumeHood 2. Prepare Certified Chemical Fume Hood RiskAssess->FumeHood VerifySafety 3. Verify Eyewash/ Safety Shower Access FumeHood->VerifySafety DonPPE 4. Don All Required PPE (Table 2) VerifySafety->DonPPE Weigh 5. Weigh & Transfer Solid (Avoid Dust Generation) DonPPE->Weigh Dissolve 6. Dissolve Compound (Add Solvent Slowly) Weigh->Dissolve Work 7. Perform Experimental Work Dissolve->Work Decon 8. Decontaminate Work Surface Work->Decon DoffPPE 9. Doff PPE in Correct Order Decon->DoffPPE Wash 10. Wash Hands Thoroughly DoffPPE->Wash Dispose 11. Segregate Waste for Disposal Wash->Dispose

Caption: Workflow for Handling this compound.

Emergency Response and Decontamination

In the event of an exposure or spill, a swift and correct response is critical.

Emergency Procedures for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[13]

  • Skin Contact: Promptly flush the affected area with plenty of soap and water while removing any contaminated clothing.[2][3] If irritation persists after washing, seek medical attention.[13]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting.[1][2] Seek immediate medical attention.

Spill Response Protocol
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing all appropriate PPE (including respiratory protection), gently cover the spill to minimize dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[14] Avoid dry sweeping that creates dust.

    • Decontaminate the area with an appropriate cleaning solution, and collect all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency response team or EHS office immediately.[13]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Collection: All materials contaminated with this compound, including excess solid, solutions, contaminated PPE (gloves, weigh boats), and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[6][9]

  • Regulatory Compliance: Never dispose of this compound or its containers in the regular trash or down the drain.[6] All disposal must adhere strictly to local, state, and federal regulations for hazardous chemical waste. Consult your institution's EHS department for specific disposal procedures.

By integrating these protocols into your laboratory's standard operating procedures, you build a robust safety culture that protects researchers and ensures the integrity of your work. This guide should be used as a component of, not a replacement for, your institution's formal safety training and policies.

References

  • (1R,3S)-3-Aminocyclopentane carboxylic acid-SDS. MedChemExpress.
  • (1R,3R)
  • BOC-(1S,3S)
  • This compound | C6H11NO2 | CID 1502035. PubChem.
  • (1R,3S)
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • (1S,3S)
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.
  • Personal protective equipment for handling Boc-N-Me-D-Glu-OH. Benchchem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S)-3-Aminocyclopentanecarboxylic acid
Reactant of Route 2
(1R,3S)-3-Aminocyclopentanecarboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。